molecular formula C9H13NO4 B2542399 Methyl 1-acetyl-3-oxopiperidine-4-carboxylate CAS No. 1174007-42-1

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Cat. No.: B2542399
CAS No.: 1174007-42-1
M. Wt: 199.206
InChI Key: FCSXSKRFXNLTQM-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-acetyl-3-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-4-3-7(8(12)5-10)9(13)14-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXSKRFXNLTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Introduction

This compound is a pivotal heterocyclic scaffold in contemporary drug discovery and development. As a functionalized piperidone, it serves as a versatile building block for synthesizing complex molecular architectures with significant therapeutic potential. The strategic placement of a ketone, a β-keto ester, and an N-acetyl group provides multiple reaction handles for further chemical modification. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of the primary synthetic pathways to this key intermediate, grounded in mechanistic principles and practical laboratory considerations. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the critical parameters that ensure a successful and reproducible synthesis.

Primary Synthetic Strategy: Intramolecular Cyclization via Dieckmann Condensation

The most established and fundamentally elegant approach to constructing the 3-oxopiperidine-4-carboxylate core is through the Dieckmann condensation.[1][2] This powerful name reaction involves the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester. For the synthesis of piperidine-based structures, this translates to the ring closure of an N-substituted bis(2-carboxyethyl)amine derivative.[3][4][5]

The overall logic of this pathway is to first construct a suitable acyclic diester precursor and then induce ring formation.

Logical Flow of the Dieckmann Condensation Pathway

Dieckmann_Pathway Acyclic_Diester Acyclic N-acetyl Diester Precursor Cyclization Intramolecular Cyclization Acyclic_Diester->Cyclization Base Strong Base (e.g., NaOMe) Base->Cyclization Catalyst Enolate Cyclic β-Keto Ester Enolate Cyclization->Enolate Product This compound Enolate->Product Workup Acidic Workup (H₃O⁺) Workup->Product Protonation

Caption: Overall workflow for the Dieckmann condensation approach.

Mechanism and Experimental Causality

The success of the Dieckmann condensation hinges on the careful control of reaction conditions to favor intramolecular cyclization. The mechanism proceeds as follows:

  • Enolate Formation: A strong base, typically a sodium alkoxide, removes an acidic α-proton from one of the ester groups of the acyclic precursor to form a reactive enolate.

    • Expertise & Experience: The choice of base is critical. To prevent transesterification, the alkoxide of the base should match the alcohol component of the ester (e.g., sodium methoxide for methyl esters).[4] The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the base and hydrolyze the ester groups.[4]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group, forming a five- or six-membered ring.

  • Ring Closure and Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide ion to yield the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton located between the two carbonyl groups. The alkoxide base readily removes this proton, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the cyclized product.

  • Acidic Workup: A final aqueous acid workup is required to neutralize the reaction and protonate the enolate, yielding the final this compound.

Alternative & Direct Strategy: Carboxylation of N-acetyl-3-piperidone

While the Dieckmann condensation is a classic approach, a more direct and potentially higher-yielding alternative involves the direct carboxylation of a pre-existing piperidone ring. This strategy is analogous to the reported synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, where 1-benzyl-3-piperidone is carboxylated using dimethyl carbonate in the presence of a strong base like sodium hydride (NaH).[6]

This approach simplifies the synthetic sequence by starting with a cyclic precursor, N-acetyl-3-piperidone, which can be prepared or sourced commercially.

Mechanism of Direct Carboxylation
  • Enolate Formation: A strong, non-nucleophilic base such as sodium hydride deprotonates the C4 position of N-acetyl-3-piperidone, forming the corresponding enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylating agent (dimethyl carbonate).

  • Acyl Substitution: A tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the desired β-keto ester product.

Workflow for the Direct Carboxylation Method

Carboxylation_Workflow Piperidone N-acetyl-3-piperidone Reaction Carboxylation Reaction Piperidone->Reaction Reagents NaH Dimethyl Carbonate Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product This compound Workup->Product

Sources

Structural Dynamics and Analytical Characterization of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly versatile, structurally complex building block utilized extensively in medicinal chemistry and target-oriented synthesis[1]. While its 2D representation appears straightforward, its 3D behavior in solution is governed by a complex thermodynamic equilibrium. As a Senior Application Scientist, I approach the structural elucidation of this molecule not as a static entity, but as a dynamic system defined by two intersecting phenomena: keto-enol tautomerism (driven by the


-keto ester moiety) and amide rotamerism  (driven by the N-acetyl group).

This whitepaper provides an in-depth mechanistic analysis of these structural dynamics, detailing the causality behind the molecule's conformational states, and establishes a self-validating analytical workflow for its definitive characterization.

Molecular Architecture & Conformational Causality

The structural complexity of this compound arises from the interplay of its three core motifs:

  • The Piperidine Scaffold: Typically adopts a chair conformation to minimize torsional strain.

  • The

    
    -Keto Ester (C3-C4):  A highly acidic system prone to enolization.
    
  • The N-Acetyl Group: An amide system that restricts conformational freedom due to partial double-bond character.

Because tautomerization and rotamerization occur simultaneously, the molecule exists as a matrix of up to four distinct major species in solution (Keto-Syn, Keto-Anti, Enol-Syn, Enol-Anti).

Structural_Dynamics Keto Keto Tautomer (C3=O, C4-H) Enol Enol Tautomer (C3-OH, C3=C4) Keto->Enol Solvent-Dependent Tautomerization KetoSyn Keto-Syn Rotamer Keto->KetoSyn Restricted C-N Rotation KetoAnti Keto-Anti Rotamer Keto->KetoAnti Restricted C-N Rotation EnolSyn Enol-Syn Rotamer Enol->EnolSyn Restricted C-N Rotation EnolAnti Enol-Anti Rotamer Enol->EnolAnti Restricted C-N Rotation

Fig 1: Thermodynamic equilibrium network of tautomeric and rotameric states.

The Thermodynamics of Keto-Enol Tautomerization

Mechanistic Causality

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester moiety features an exceptionally acidic 

-proton at C4, flanked by two electron-withdrawing carbonyl groups. Deprotonation and subsequent reprotonation at the C3 oxygen yields the enol tautomer.

The driving force for this enolization is the formation of a highly stable, planar, conjugated six-membered pseudo-ring, locked in place by a strong intramolecular hydrogen bond between the newly formed C3-hydroxyl proton and the C4 ester carbonyl oxygen[2].

The Solvent Dielectric Effect

The position of this equilibrium is strictly dictated by the solvent's dielectric constant and its hydrogen-bonding capacity:

  • Non-Polar Solvents (e.g., CDCl

    
    ):  Lacking the ability to compete for hydrogen bonds, non-polar solvents preserve the intramolecular H-bond. Consequently, the thermodynamic stability of the pseudo-ring drives the equilibrium heavily toward the enol form  (>70%).
    
  • Polar Protic / H-Bonding Solvents (e.g., DMSO-d

    
    , D
    
    
    
    O):
    These solvents actively disrupt the intramolecular H-bond by competitively hydrogen-bonding with the substrate. Without the stabilizing pseudo-ring, the inherent bond-energy preference for C=O over C=C reasserts itself, driving the equilibrium back toward the keto form .

N-Acetyl Rotameric Isomerism

Mechanistic Causality

The N-acetyl group introduces a second layer of complexity via amide rotamerism. The lone pair of electrons on the piperidine nitrogen delocalizes into the


 anti-bonding orbital of the acetyl carbonyl. This resonance imparts significant partial double-bond character  to the C-N bond, restricting free rotation[3].

The energy barrier for this rotation is typically 15–20 kcal/mol. Because this barrier is relatively high, the rotation is slow on the NMR timescale at room temperature. As a result, the molecule populates two distinct conformational states:

  • Syn-Rotamer: The acetyl oxygen is oriented toward the C2/C3 face of the piperidine ring.

  • Anti-Rotamer: The acetyl oxygen is oriented toward the C5/C6 face.

This restricted rotation causes peak doubling in the NMR spectrum, most notably splitting the N-acetyl methyl singlet into two distinct peaks of roughly equal integration.

Self-Validating Analytical Workflow (NMR Spectroscopy)

To definitively characterize this molecule, we must employ a self-validating NMR protocol. A self-validating system ensures that experimental artifacts are mathematically and spectroscopically ruled out by cross-referencing 1D integrations with 2D correlation data.

Step-by-Step Protocol
  • Dual-Solvent Sample Preparation:

    • Prepare Sample A: 15 mg of analyte in 0.6 mL CDCl

      
       (Enol-promoting).
      
    • Prepare Sample B: 15 mg of analyte in 0.6 mL DMSO-d

      
       (Keto-promoting).
      
  • 1D

    
    H NMR Acquisition (400 MHz minimum): 
    
    • Validation Checkpoint 1 (Tautomerism): In CDCl

      
      , verify the presence of a broad singlet at 
      
      
      
      10.0–12.0 ppm (enol -OH). In DMSO-d
      
      
      , verify the emergence of a multiplet at
      
      
      3.5–4.0 ppm (keto C4-H).
    • Validation Checkpoint 2 (Rotamerism): Observe the N-acetyl methyl group at

      
       ~2.1 ppm. It must appear as two distinct singlets (syn/anti) in both solvents.
      
  • 1D

    
    C NMR Acquisition: 
    
    • Validation Checkpoint 3: Confirm the C3 carbon shift transitions from

      
       ~200 ppm (keto C=O) in Sample B to 
      
      
      
      ~170 ppm (enol C-OH) in Sample A.
  • 2D NMR (HSQC & HMBC):

    • Validation Checkpoint 4: Utilize HMBC to correlate the highly deshielded enol -OH proton to the C3 and C4 carbons. This definitively proves the regiochemistry of the enolization and rules out impurities.

NMR_Workflow Sample 1. Sample Preparation (CDCl3 & DMSO-d6) Acquisition 2. NMR Acquisition (1H, 13C, HSQC, HMBC) Sample->Acquisition TautomerID 3a. Tautomer ID (Enol -OH & C=C shifts) Acquisition->TautomerID RotamerID 3b. Rotamer ID (N-Acetyl CH3 splitting) Acquisition->RotamerID Integration 4. Quantitative Integration (Thermodynamic Ratios) TautomerID->Integration RotamerID->Integration Structure 5. Structural Elucidation (Final State Assignment) Integration->Structure

Fig 2: Self-validating NMR workflow for structural elucidation.

Quantitative Data Presentation

The table below summarizes the diagnostic NMR markers used to quantify the thermodynamic equilibrium of the system. The relative abundances are mathematically derived from the integration of these specific resonances.

Table 1: Diagnostic NMR Chemical Shifts and Thermodynamic Ratios

Structural StateDiagnostic NucleusExpected Shift (

, ppm)
MultiplicityRelative Abundance (CDCl

)
Relative Abundance (DMSO-d

)
Keto Tautomer

H (C4-H)
3.50 – 4.00Multiplet< 30%> 70%
Enol Tautomer

H (C3-OH)
10.0 – 12.0Broad Singlet> 70%< 30%
Syn-Rotamer

H (N-COCH

)
~2.10Singlet~50% of active tautomer~50% of active tautomer
Anti-Rotamer

H (N-COCH

)
~2.15Singlet~50% of active tautomer~50% of active tautomer
Keto Carbonyl

C (C3=O)
~200.0SingletMinorMajor
Enol Carbon

C (C3-OH)
~170.0SingletMajorMinor

Conclusion & Implications in Drug Design

The structural analysis of this compound reveals a highly dynamic system governed by precise thermodynamic rules. Understanding the causality behind its tautomeric and rotameric states is not merely an academic exercise; it is a critical prerequisite for downstream synthetic applications. For instance, asymmetric reduction of the C3 ketone requires the molecule to be forced into the keto state, necessitating the use of highly polar solvents. Furthermore, when incorporating this scaffold into drug design, computational chemists must account for the energetic penalties associated with locking the N-acetyl group into a specific rotamer to achieve optimal receptor binding.

References

Sources

Physicochemical Dynamics and Synthetic Utility of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly functionalized, nitrogen-containing heterocyclic building block. Characterized by a


-keto ester moiety embedded within an N-acetylated piperidine core, this compound serves as a critical intermediate in modern drug development. It is predominantly utilized in the synthesis of complex pharmaceutical scaffolds, including fused pyrazoles, pyrimidines, and conformationally restricted spirocycles.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes empirical supplier data and predictive modeling for this specific scaffold [1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name This compound
CAS Number 1174007-42-1
Molecular Formula C₉H₁₃NO₄
Molecular Weight 199.20 g/mol
Exact Mass 199.0845 Da
Physical State Viscous oil to low-melting solid (temperature dependent)
Predicted logP -0.2 to 0.4 (Hydrophilic, favorable for aqueous assays)
Topological Polar Surface Area (TPSA) 75.6 Ų
H-Bond Donors 0 (in pure keto form), 1 (in enol form)
H-Bond Acceptors 4
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in H₂O

Structural Dynamics: Keto-Enol Tautomerism & Reactivity

The chemical behavior of this compound is dictated by two primary structural features: the


-keto ester system and the N-acetyl group.

Keto-Enol Tautomerism: The proximity of the C3 ketone and the C4 ester creates a highly acidic


-proton at the C4 position. This leads to a dynamic keto-enol equilibrium. In non-polar solvents (e.g., dichloromethane), the enol tautomer is heavily favored due to stabilization from an intramolecular hydrogen bond between the C3 hydroxyl group and the C4 carbonyl oxygen. Conversely, in polar aprotic solvents like DMSO, the keto form becomes more prominent.

Amide Resonance (


 Strain):  The N-acetyl group restricts the conformational flexibility of the piperidine ring. The partial double-bond character of the amide nitrogen forces the acetyl group into a planar geometry, introducing allylic-type (

) strain. This rigidity is highly advantageous in asymmetric synthesis, as it dictates a predictable stereochemical trajectory for incoming nucleophiles during downstream reductions[2].

Tautomerism Keto Keto Tautomer (Favored in polar aprotic solvents) Enol Enol Tautomer (Stabilized by intramolecular H-bond) Keto->Enol Equilibrium (Solvent Dependent) Nucleophile Nucleophilic Attack (at C3 carbonyl) Keto->Nucleophile Ketone Reactivity Electrophile Electrophilic Attack (at C4 position) Enol->Electrophile Enolate Reactivity Heterocycles Fused Heterocycle Synthesis (Pyrazoles, Pyrimidines) Electrophile->Heterocycles Nucleophile->Heterocycles

Fig 1. Keto-enol tautomerism and dual reactivity profile enabling heterocycle synthesis.

Self-Validating Synthetic Protocol

The most robust method for generating this compound is the selective N-acetylation of the commercially available unacetylated precursor, methyl 3-oxopiperidine-4-carboxylate hydrochloride.

Mechanistic Rationale & Causality
  • Solvent Selection (DCM): Dichloromethane is chosen for its aprotic nature, preventing the solvolysis of acetyl chloride while fully solubilizing the triethylamine hydrochloride byproduct.

  • Base Selection (Et₃N): Triethylamine acts as a kinetic trap for the generated HCl. Maintaining a slightly basic pH prevents the protonation of the piperidine nitrogen, which would otherwise arrest the reaction.

  • Thermal Control (0 °C): The

    
    -keto ester is highly prone to enolization. At elevated temperatures, the enolate oxygen can compete with the piperidine nitrogen for the electrophilic acetyl chloride, leading to undesired O-acetylation. Initiating the reaction at 0 °C ensures strict N-selectivity [3].
    

SynthesisWorkflow Start Starting Material Methyl 3-oxopiperidine-4-carboxylate Reaction N-Acetylation Reaction 0°C to RT, 2 hours Start->Reaction Reagents Reagents Acetyl Chloride / Et3N / DCM Reagents->Reaction IPC In-Process Control (IPC) TLC & LC-MS Monitoring Reaction->IPC IPC->Reaction If incomplete Workup Aqueous Workup Wash with NaHCO3 & Brine IPC->Workup If >95% conversion Purification Purification Silica Gel Chromatography Workup->Purification Product Purified Product This compound Purification->Product

Fig 2. Self-validating synthetic workflow for the N-acetylation of the piperidine core.

Step-by-Step Methodology
  • Preparation: Suspend methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.5 eq) dropwise over 10 minutes. The solution will become homogenous as the free base is generated.

  • Electrophile Addition: Dissolve acetyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in HPLC-grade methanol, and analyze via LC-MS.

    • Validation criteria: The reaction is only advanced to workup if the starting material peak (m/z 158 [M+H]⁺) is <5% relative to the product peak (m/z 200[M+H]⁺). If unreacted starting material remains, add an additional 0.1 eq of acetyl chloride and stir for 30 minutes.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes) to yield the pure product as a viscous oil.

Analytical Characterization Standards

To verify the integrity of the synthesized this compound, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected molecular ion peak at m/z 200.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): Due to the keto-enol tautomerism and the restricted rotation of the N-acetyl amide bond, the NMR spectrum will display complex rotameric and tautomeric signal duplication. Key diagnostic peaks include the singlet for the methyl ester (~3.75 ppm) and the N-acetyl methyl group (~2.10 ppm). The enol proton, if observed in non-polar solvents, typically appears far downfield (>11.0 ppm) due to strong intramolecular hydrogen bonding.

References

Technical Whitepaper: Spectroscopic Characterization & Structural Dynamics of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic and structural analysis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate .

Executive Summary & Structural Context

This compound (C


H

NO

; MW: 199.20 g/mol ) is a functionalized piperidine derivative widely utilized as a scaffold in the synthesis of alkaloids (e.g., Areca alkaloids) and pharmaceutical intermediates (e.g., paroxetine analogs).

Unlike simple organic molecules, this compound exhibits complex solution-phase behavior due to two concurrent dynamic processes:

  • Keto-Enol Tautomerism: The

    
    -keto ester functionality at C3/C4 allows for equilibration between the keto form and the enol form (stabilized by intramolecular hydrogen bonding).[1]
    
  • Amide Rotamerism: The

    
    -acetyl group possesses partial double-bond character (
    
    
    
    ), leading to restricted rotation and the existence of cis and trans rotamers (relative to the C2 substituent).

Consequently, spectroscopic analysis (NMR, IR) typically reveals a mixture of up to four distinct species in solution. This guide details the deconvolution of these signals.

Structural Dynamics Diagram

The following diagram illustrates the equilibrium between the keto/enol tautomers and the amide rotamers.[1]

Tautomerism Keto_Trans Keto Form (Rotamer A) (Major in polar solvents) Keto_Cis Keto Form (Rotamer B) (Minor) Keto_Trans->Keto_Cis Amide Rotation Enol_Trans Enol Form (Rotamer A) (Stabilized by H-bond) Keto_Trans->Enol_Trans Tautomerism Keto_Cis->Keto_Trans Enol_Cis Enol Form (Rotamer B) Keto_Cis->Enol_Cis Tautomerism Enol_Trans->Keto_Trans Enol_Trans->Enol_Cis Amide Rotation Enol_Cis->Keto_Cis Enol_Cis->Enol_Trans

Figure 1: Four-component equilibrium matrix showing the interplay between keto-enol tautomerism and N-acetyl rotamerism.

Synthesis & Sample Purity Considerations

Before spectroscopic analysis, the origin of the sample must be verified. The standard synthesis involves the Dieckmann condensation of acyclic diester precursors (e.g., methyl


-acetyl-

-(2-methoxycarbonylethyl)glycinate).
  • Common Impurities:

    • Decarboxylated product: 1-acetyl-3-piperidinone (Result of acid hydrolysis/heating).[1]

    • Regioisomers: Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (if prepared via asymmetric Dieckmann of unsymmetrical diesters without strict control).[1]

    • Residual Solvents: Toluene or Methanol (common reaction solvents).[1]

Spectroscopic Data Analysis[1][2]

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 199
    
  • Base Peak: Often m/z 43 (Acetyl) or m/z 168 (Loss of OMe).[1]

Fragmentation Pathway (EI)

The fragmentation is driven by


-cleavage adjacent to the nitrogen and the carbonyl groups.

MS_Frag M_Ion Molecular Ion (M+) m/z 199 Frag1 [M - OMe]+ m/z 168 M_Ion->Frag1 - OCH3 (31) Frag3 [M - Acetyl]+ m/z 156 M_Ion->Frag3 - COCH3 (43) Frag4 Acylium Ion (CH3CO+) m/z 43 M_Ion->Frag4 Alpha Cleavage Frag2 [M - COOMe]+ m/z 140 Frag1->Frag2 - CO (28)

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

Method: FTIR (Neat film or KBr pellet).[1] The IR spectrum is diagnostic for the


-keto ester moiety.[1] The presence of the enol form is indicated by the "conjugated ester" band and the OH stretch.[1]
Functional GroupFrequency (

)
Assignment
O-H Stretch 3200–3450 (Broad)Enol hydroxyl (intramolecular H-bond).[1] Weak in neat samples if keto form dominates.[1]
C-H Stretch 2950–2980Aliphatic C-H (methyl/methylene).[1]
C=O (Ester) 1735–1750Non-conjugated ester carbonyl (Keto form).[1]
C=O (Ketone) 1715–1725Ring ketone (Keto form).[1]
C=O (Amide) 1640–1660Tertiary amide (N-acetyl).
C=C (Enol) 1620–1650Enol double bond (often overlaps with amide).[1]
C-O Stretch 1200–1250Ester C-O-C stretch.[1]
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (favors enol form via H-bonding) vs. DMSO-d

(favors keto form via solvent H-bonding).[1] Note: The data below represents the mixture observed in CDCl

at 298 K.

H NMR (400 MHz, CDCl

)

Signals are often doubled due to amide rotamers (approx. 60:40 ratio).

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.05 s (broad)variableEnol -OH Disappears with D

O shake.[1] Indicates enol tautomer.
4.25 / 4.10 d / d1HH-2 (eq)Geminal coupling (

Hz). Split due to rotamers.
3.85 / 3.65 d / d1HH-2 (ax)Distinct shifts for cis/trans N-acetyl rotamers.
3.76 s3HEster -OCH

Usually a sharp singlet; may show slight splitting.[1]
3.45 dd / m1HH-4Keto form only.

-proton between ketone and ester.
3.50 – 3.20 m2HH-6Methylene adjacent to N. Complex multiplet.[1]
2.40 – 2.10 m2HH-5Ring methylene.
2.12 / 2.08 s3HAcetyl -CH

Diagnostic: Two singlets indicate restricted rotation.[1]

Key Interpretation Protocol:

  • Enol Identification: Look for the downfield singlet at ~12 ppm.[1] If absent, the sample may be entirely in the keto form (common in polar solvents like DMSO or Methanol).

  • H-4 Signal: In the enol form, C4 is sp

    
     hybridized and has no proton.[1] The integration of the H-4 signal at ~3.45 ppm relative to the OMe signal allows calculation of the Keto:Enol ratio.
    
  • Rotamer Calculation: Integration of the two acetyl methyl singlets (2.12 vs 2.08 ppm) provides the cis:trans rotamer ratio.


C NMR (100 MHz, CDCl

)

Due to the mixture, the carbon spectrum is highly populated.

Shift (

ppm)
Carbon TypeAssignment
202.5 C=OC-3 Ketone (Keto form)
170.1 C=O[1]Acetyl Amide Carbonyl
169.5 C=OEster Carbonyl (Keto form)
172.0 C=OEster Carbonyl (Enol form - conjugated)
168.0 C-OHC-3 (Enol form)
98.5 C=CC-4 (Enol form - nucleophilic carbon)
56.5 CHC-4 (Keto form - methine)
52.5 CH

Methoxy carbon
48.0 / 44.5 CH

C-2 (Split by rotamers)
42.0 / 39.5 CH

C-6 (Split by rotamers)
21.5 / 21.2 CH

Acetyl methyl

Experimental Protocols

Protocol 4.1: Optimal NMR Sample Preparation

To resolve the complex equilibrium, specific preparation steps are required.

  • Solvent Selection:

    • Use CDCl

      
        (treated with basic alumina to remove acidity) to observe the Enol form (stabilized by intramolecular H-bonding).[1]
      
    • Use DMSO-d

      
        to shift equilibrium predominantly to the Keto form (DMSO disrupts intramolecular H-bonds).[1]
      
  • Concentration: Prepare a dilute solution (~10 mg/0.6 mL). High concentrations can induce intermolecular aggregation, broadening peaks.[1]

  • Temperature: If rotamer peaks are coalescing (broad blobs), run the NMR at 323 K (50°C) . This increases the rate of amide bond rotation, potentially collapsing rotamer signals into time-averaged singlets for clearer assignment.

Protocol 4.2: GC-MS Analysis

Since the compound is thermally labile (decarboxylation risk), standard GC methods must be modified.

  • Inlet Temperature: Set to 200°C (lower than the standard 250°C) to minimize thermal degradation.

  • Derivatization (Optional but Recommended):

    • Treat 10 mg sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • This silylates the enol -OH, locking the tautomer and improving volatility.

    • Result: A single sharp peak for the TMS-enol ether, avoiding the broad tailing of the free

      
      -keto ester.
      

References

  • Dieckmann Condensation Mechanisms

    • Davis, B. R., & Garrett, P. J. (1979). "The Dieckmann Condensation."[2] Comprehensive Organic Synthesis, 2, 795-863. Link

  • Tautomerism in Heterocycles

    • Katritzky, A. R., et al. (2010). "Tautomerism in Drug Discovery."[1] Chemical Reviews, 110(10), 5714–5789. Link

  • NMR of N-Acyl Piperidines (Rotamerism)

    • Wong, T. C., & Lemieux, R. U. (1984). "Conformational analysis of N-acetyl- and N-benzoyl-piperidines." Canadian Journal of Chemistry, 62(6), 1207-1213. Link

  • Analogous Spectral Data (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate)

    • PubChem Compound Summary for CID 421876. Link

Sources

The Discovery, Synthesis, and Application of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The evolution of modern medicinal chemistry is deeply intertwined with the development of versatile, stereochemically rich heterocyclic scaffolds. Among these, the piperidine ring is one of the most privileged structures in pharmacology, appearing in over 70% of all nitrogen-containing FDA-approved drugs. However, as drug targets have become more complex, the demand for highly functionalized, pre-organized building blocks has surged.

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1)[1] emerged from this necessity. Historically, early piperidine derivatives were limited by poor metabolic stability and off-target basicity. The discovery and commercialization of this specific


-keto ester scaffold represented a leap forward in fragment-based drug discovery (FBDD). By incorporating an N-acetyl group and a 

-keto ester motif, chemists created a bifunctional electrophile/nucleophile that serves as a cornerstone for synthesizing fused heterocycles, spirocycles, and complex peptidomimetics[2].

Chemical Properties & Structural Dynamics

To effectively utilize this building block, one must understand its intrinsic structural dynamics, particularly its keto-enol tautomerism and conformational behavior.

Keto-Enol Tautomerism

In solution, this compound exists in a dynamic equilibrium between its keto and enol forms.

  • Causality: The enol form is highly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group at C3 and the ester carbonyl oxygen at C4. This stabilization significantly alters its reactivity, making the C4 position highly nucleophilic (as an enolate) while the C3 position remains susceptible to hard nucleophiles when driven back to the keto form.

Physicochemical Profile

The physicochemical properties of this scaffold make it an ideal starting material for lead generation, strictly adhering to the "Rule of Three" for chemical fragments.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 199.21 g/mol Low MW allows for extensive downstream functionalization without exceeding the Lipinski limit of 500 Da[1].
Formula C₉H₁₃NO₄Provides a dense array of heteroatoms for hydrogen bonding[1].
Calculated LogP ~ -0.2High hydrophilicity ensures that downstream derivatives maintain favorable aqueous solubility, counteracting lipophilic target-binding moieties.
Polar Surface Area (PSA) 63.6 ŲOptimal for maintaining membrane permeability while providing multiple interaction vectors for target proteins.
Rotatable Bonds 3The N-acetyl amide bond has partial double-bond character, restricting ring flipping and pre-organizing the scaffold for stereoselective reactions.

Synthetic Methodologies: A Self-Validating System

The following protocols detail the synthesis and functionalization of the scaffold. Every step is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding.

Protocol 1: Scaffold Assembly via Dieckmann Condensation

The core piperidine ring is synthesized via an intramolecular Dieckmann condensation of a linear diester precursor (N-acetyl-N-(2-methoxy-2-oxoethyl)-4-aminobutanoate).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the linear diester (MW: 231.25) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Base Addition: Slowly add 1.2 eq of Sodium Methoxide (NaOMe) solution (25% w/w in MeOH) at 0°C.

    • Causality: Using NaOMe in methanol matches the methyl ester of the precursor. This completely prevents transesterification side reactions that would occur if ethoxide or tert-butoxide were used. The 0°C temperature suppresses intermolecular Claisen condensation (oligomerization).

  • Cyclization: Heat the reaction mixture to 65°C (reflux) for 4 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the precursor mass (

    
     232 [M+H]⁺) disappears and the product mass (
    
    
    
    200 [M+H]⁺) dominates. The loss of 32 Da corresponds to the elimination of methanol during cyclization.
  • Quenching & Isolation: Cool to room temperature and quench with 1.2 eq of glacial acetic acid.

    • Causality: Acetic acid neutralizes the basic enolate without hydrolyzing the newly formed

      
      -keto ester, which would occur if strong aqueous mineral acids (like HCl) were used.
      
  • Purification: Concentrate under reduced pressure, partition between EtOAc and brine, dry over Na₂SO₄, and purify via flash chromatography.

Pathway A Linear Diester C10H17NO5 B Base Catalysis (NaOMe/MeOH) A->B C Enolate Intermediate (Nucleophilic) B->C D Cyclization (-MeOH) C->D E Methyl 1-acetyl-3-oxopiperidine -4-carboxylate D->E

Figure 1: Stepwise Dieckmann condensation pathway for the synthesis of the piperidine core.

Protocol 2: Divergent Functionalization (Knorr Pyrazole Synthesis)

The


-keto ester is a prime candidate for generating tetrahydropyrazolo[4,3-c]pyridines—a privileged fused-bicyclic system found in numerous kinase inhibitors.

Step-by-Step Methodology:

  • Condensation: Dissolve this compound in ethanol. Add 1.1 eq of a substituted hydrazine (e.g., phenylhydrazine) and 0.2 eq of glacial acetic acid.

    • Causality: The

      
      -keto ester is prone to hydrolysis under strongly basic or aqueous conditions. Glacial acetic acid provides a mildly acidic environment that activates the C3 ketone for nucleophilic attack by the hydrazine while simultaneously suppressing ester saponification.
      
  • Aromatization: Heat to 80°C for 6 hours. The initial hydrazone intermediate will spontaneously undergo intramolecular cyclization with the C4 ester, followed by dehydration to form the aromatic pyrazole core.

  • Validation: NMR validation is critical here. The disappearance of the C4 methoxy singlet (~3.7 ppm) and the C3/C4 proton signals in the ¹H-NMR spectrum confirms successful cyclization and aromatization.

Applications Core This compound (Versatile Intermediate) P1 Tetrahydropyrazolo[4,3-c]pyridines (Kinase Inhibitor Scaffolds) Core->P1 Hydrazine Condensation P2 Spirocyclic Hydantoins (GPCR Ligands) Core->P2 Bucherer-Bergs Reaction P3 4-Amino-3-hydroxypiperidines (Peptidomimetics) Core->P3 Reductive Amination

Figure 2: Divergent functionalization pathways of the beta-keto ester scaffold.

Applications in Advanced Therapeutics

The commercial availability of this compound3[3] has accelerated its use in high-throughput screening and library generation.

  • Kinase Inhibitors: The fused pyrazole derivatives (from Protocol 2) act as excellent ATP-competitive hinge binders. The N-acetyl group can later be hydrolyzed to reveal the secondary amine, which is then functionalized to interact with the solvent-exposed regions of the kinase domain.

  • GPCR Ligands: Utilizing the Bucherer-Bergs reaction on the C3 ketone yields spirocyclic hydantoins. The rigid 3D architecture of these spirocycles allows for deep penetration into the transmembrane binding pockets of G-protein coupled receptors.

  • Metabolic Stability: The strategic placement of the N-acetyl group neutralizes the inherent basicity of the piperidine nitrogen. Causality: Highly basic amines often suffer from rapid hepatic clearance via CYP450-mediated N-dealkylation or N-oxidation. The amide linkage mitigates this, dramatically improving the pharmacokinetic half-life of the resulting drug candidates[2].

References

Sources

The Pharmacological Versatility of Piperidine Derivatives: A Technical Whitepaper on Bioactivity, Mechanisms, and Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary: The Structural Rationale of the Piperidine Scaffold

In contemporary medicinal chemistry, the piperidine ring—a six-membered, sp³-hybridized nitrogen heterocycle—is universally recognized as a "privileged structure." Its derivatives are currently embedded in over twenty distinct classes of approved pharmaceuticals, ranging from antipsychotics to targeted chemotherapeutics[1].

The biological ubiquity of piperidine derivatives stems from three core physicochemical properties:

  • Conformational Flexibility: The predominant chair conformation provides a predictable 3D spatial vector for substituents, allowing precise geometric complementarity within complex protein binding pockets[2].

  • Protonation State: With a pKa typically around 11, the secondary or tertiary amine is protonated at physiological pH. This enables critical electrostatic and cation-π interactions with negatively charged residues (e.g., aspartate or glutamate) in target receptors[3].

  • Lipophilicity Modulation: The aliphatic ring enhances membrane permeability and blood-brain barrier (BBB) penetration, a critical requirement for neurotherapeutics[2].

This technical guide dissects the mechanistic foundations of piperidine derivatives in two primary therapeutic domains—neurodegeneration and oncology—and provides field-proven, self-validating experimental protocols for evaluating their efficacy.

Neurotherapeutics: Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's Disease (AD) posits that cognitive decline is driven by a deficit in acetylcholine (ACh). Piperidine derivatives, most notably the gold-standard drug Donepezil, act as potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3].

Mechanistic Grounding

Advanced crystallographic and molecular docking studies reveal that the benzylpiperidine moiety of these derivatives exhibits a dual-binding mechanism. The protonated piperidine nitrogen anchors into the Catalytic Active Site (CAS) via cation-π interactions with tryptophan residues, while the extended aromatic tail interacts with the Peripheral Anionic Site (PAS)[4]. This dual occupancy not only blocks substrate entry but also prevents AChE-induced amyloid-beta aggregation, a secondary pathogenic mechanism in AD.

Validated Protocol: Modified Ellman’s Spectrophotometric Assay

To evaluate the IC₅₀ of novel piperidine derivatives against AChE/BuChE, the Ellman's assay remains the industry standard[5]. The protocol below is engineered as a self-validating system to eliminate false positives caused by assay interference or non-enzymatic hydrolysis.

Causality & Assay Design:

  • Pre-incubation: Piperidine derivatives often exhibit slow-binding kinetics due to the deep, narrow gorge of AChE. A 15-minute pre-incubation establishes thermodynamic equilibrium before substrate addition.

  • pH Control: The phosphate buffer is strictly maintained at pH 8.0. This optimizes both the enzymatic hydrolysis rate and the ionization of the chromogen (DTNB) into the highly absorptive 5-thio-2-nitrobenzoate anion.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine test compounds in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Enzyme Setup: Dilute AChE (from electric eel) or BuChE (equine serum) to 0.09 U/mL in the buffer[5].

  • Pre-Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL of the test compound, and 20 µL of the enzyme solution. Incubate at 25°C for 15 minutes.

  • Substrate & Chromogen Addition: Add 10 µL of 10 mM DTNB (5,5′-dithiobis-2-nitrobenzoic acid) and 10 µL of 15 mM ATCI (acetylthiocholine iodide) to initiate the reaction[4].

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5–10 minutes using a microplate reader.

  • System Validation:

    • Positive Control: Donepezil (Validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (Baselines normal enzyme activity).

    • Blank: Buffer + DTNB + ATCI without enzyme (Accounts for spontaneous ATCI hydrolysis).

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

Workflow Prep Prepare Enzyme & Buffer (AChE + Phosphate Buffer pH 8.0) Incubate Pre-incubate with Inhibitor (Piperidine Derivative, 15 min) Prep->Incubate AddSub Add DTNB & ATCI (Substrate + Chromogen) Incubate->AddSub Establish Equilibrium Measure Spectrophotometric Read (Absorbance at 412 nm) AddSub->Measure Thiocholine + DTNB Analyze Calculate IC50 & Validation (Z'-factor > 0.5) Measure->Analyze Data Export

Fig 1. Modified Ellman’s assay workflow for evaluating AChE inhibition.

Oncology: Targeted Cytotoxicity and Apoptotic Induction

Beyond neurology, piperidine and its natural alkaloid derivative, piperine, have demonstrated profound anticancer properties. They act not merely as broad-spectrum cytotoxins, but as targeted modulators of oncogenic signaling pathways[6].

Mechanistic Grounding

The primary anticancer mechanism of piperidine derivatives involves the intrinsic (mitochondrial) apoptotic pathway. These compounds induce the generation of Reactive Oxygen Species (ROS), which triggers the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the pro-apoptotic protein Bax[6]. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome C into the cytosol. Cytochrome C then binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9 and subsequently Caspase-3, executing cell death[6].

G Piperidine Piperidine Derivative Mito Mitochondrial Membrane Piperidine->Mito Targets Bcl2 Bcl-2 (Downregulated) Mito->Bcl2 Inhibits Bax Bax (Upregulated) Mito->Bax Stimulates CytC Cytochrome C Release Bcl2->CytC Blocks (Removed) Bax->CytC Promotes Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Execution

Fig 2. Apoptotic signaling pathway induced by piperidine derivatives in cancer cells.

Validated Protocol: In Vitro Cytotoxicity (MTT Assay)

To quantify the anti-proliferative effects of piperidine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized[7].

Causality & Assay Design: The MTT assay is specifically chosen because it relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. Since piperidine derivatives directly target mitochondrial stability (as outlined above), the reduction of the yellow MTT tetrazolium to purple formazan is a direct, causal indicator of intact mitochondrial metabolism, making it highly sensitive to this specific class of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., PC3 prostate or A549 lung cancer lines) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence[6][8].

  • Compound Treatment: Aspirate media and treat cells with varying concentrations of the piperidine derivative (e.g., 0.1 µM to 100 µM) dissolved in fresh media.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This allows sufficient time for viable mitochondria to metabolize the dye without causing formazan crystal-induced cellular toxicity.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • System Validation:

    • Positive Control: Doxorubicin or Melphalan (Validates apoptotic machinery of the cell line)[9].

    • Negative Control: Untreated cells + vehicle (100% viability baseline).

    • Background Control: Media + MTT + DMSO (No cells, subtracts background absorbance).

Quantitative Data Synthesis

The structural versatility of the piperidine ring allows for extreme tuning of biological activity. Table 1 and Table 2 summarize the quantitative efficacy of various derivatives across both neurological and oncological targets.

Table 1: Comparative Cholinesterase Inhibitory Activity
Compound Class / DerivativeTarget EnzymePotency (IC₅₀)Mechanistic Action / Notes
Donepezil (Reference) AChE33.4 nMDual binding at CAS and PAS of AChE[5].
Aminoalkylated Chalcones AChE0.11 – 5.34 nMHighly potent; diethylamine/piperidine substituents enhance PAS affinity[5].
Benzimidazole-Piperidines AChE / BuChE19.44 – 36.05 µMModerate dual inhibitors; potential for broader neuroprotection[10].
Phenoxyethyl Piperidines AChEMixedMixed-type inhibition; selective against AChE over BuChE[4].
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
Compound / DerivativeTarget Cell LinePotency (IC₅₀)Mechanistic Action / Notes
Compound 17a (Piperine deriv.) PC3 (Prostate)Concentration-dependentInduces apoptosis via BAX upregulation and XIAP/BCL-2 downregulation[6].
Aryloxyaryl Mannich Bases HCT116 (Colon)3.80 µMOxygen linker essential for high cytotoxic action[9].
Piperidine Complex (Synthetic) A549 (Lung)High efficacyExhibits concurrent DPPH radical scavenging and high cytotoxicity[8].

Conclusion

The piperidine scaffold remains an indispensable tool in the arsenal of drug discovery. As demonstrated through rigorous mechanistic mapping and validated in vitro protocols, its ability to be functionalized allows for the precise targeting of complex pathological networks—from the dual-site inhibition of acetylcholinesterase in Alzheimer's disease to the targeted disruption of mitochondrial membrane potentials in aggressive carcinomas. Future development will likely leverage computational modeling to further optimize the ADMET profiles of these highly versatile derivatives[2].

References

  • - National Center for Biotechnology Information (NCBI) 2. - National Center for Biotechnology Information (NCBI)

  • - BenchChem 4. - International Journal of Innovative Research in Technology (IJIRT)

  • - Northwestern Medical Journal

  • - Encyclopedia MDPI 7. - Journal of Clinical Medicine of Kazakhstan 8. - National Center for Biotechnology Information (NCBI) 9. - MDPI Molecules

  • - Taylor & Francis

Sources

Technical Guide: Properties and Synthetic Utility of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly versatile


-keto ester building block frequently utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolo-piperidines and naphthyridines. This whitepaper systematically deconstructs the structural properties, resolves common commercial nomenclature errors regarding its salt form, and provides field-proven, self-validating protocols for its application in drug discovery workflows.

The Chemical Paradox: Addressing the "Hydrochloride Salt" Misnomer

In commercial chemical catalogs, this compound is occasionally listed with a "hydrochloride" suffix[1]. As an application scientist, it is critical to address this structural anomaly immediately before integrating the compound into any workflow.

The N1 position of this piperidine ring is acetylated, forming an amide. Because the nitrogen lone pair is strongly delocalized into the adjacent carbonyl group via resonance, the N-acetyl group is essentially non-basic (


). Therefore, it cannot form a stable hydrochloride salt under standard conditions. When sourcing this material, researchers must recognize that the compound supplied is almost certainly the neutral free base[2]. If a true hydrochloride salt is required for aqueous solubility, the des-acetylated analog (Methyl 3-oxopiperidine-4-carboxylate hydrochloride, CAS 494209-39-1) must be utilized instead[3].

SaltAnalysis Start Commercial Listing: 'N-Acetyl Piperidine HCl Salt' Check Structural Basicity Analysis (Amide vs. Amine) Start->Check Amide N-Acetyl Group (Delocalized Lone Pair) Check->Amide Evaluates N1 Atom Result Conclusion: True HCl salt unlikely. Treat as Free Base. Amide->Result pKa < 0 (Non-basic)

Logical workflow resolving the structural basicity paradox of N-acetyl piperidines.

Physicochemical Properties & Structural Data

To ensure accurate stoichiometric calculations and analytical tracking, the core quantitative data of the free base is summarized below[2][4][5].

PropertyValue
IUPAC Name This compound
CAS Number 1174007-42-1
Molecular Formula C₉H₁₃NO₄
Formula Weight 199.21 g/mol
Typical Purity ≥95% (HPLC/NMR)
SMILES String O=C(C1C(CN(C(C)=O)CC1)=O)OC
Reactivity Profile Bis-electrophile (

-keto ester); susceptible to enolization

Mechanistic Utility: The -Keto Ester as a Bis-Electrophile

In medicinal chemistry, the primary value of this compound lies in its


-keto ester moiety. This functional group presents two distinct electrophilic centers: the highly reactive C3 ketone and the slightly less reactive C4 methyl ester.

By exploiting the differential reactivity of these two centers, we can perform controlled, sequential condensations with bis-nucleophiles (such as hydrazines or amidines) to construct complex, 3D-rich fused bicyclic systems like the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—a privileged motif in kinase inhibitors and GPCR ligands.

Synthesis A Methyl 1-acetyl-3-oxopiperidine -4-carboxylate C Hydrazone Intermediate A->C + B (EtOH, 0°C to RT) B Hydrazine (NH2-NH2) B->C D Cyclization (- MeOH) C->D Intramolecular Acylation (Reflux) E Fused Pyrazolo[4,3-c]pyridine Scaffold D->E Tautomerization

Step-by-step synthetic workflow for constructing fused pyrazolo[4,3-c]pyridine scaffolds.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every step and explicit In-Process Controls (IPCs).

Protocol A: Synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol

Objective: Chemoselective condensation of the


-keto ester with hydrazine hydrate.
  • Initiation: Dissolve 1.0 equivalent (e.g., 1.99 g, 10 mmol) of this compound in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents (11 mmol) of hydrazine hydrate dropwise.

    • Causality: The low temperature minimizes premature side reactions and controls the exothermic hydrazone formation at the more sterically accessible C3 ketone.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4-6 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier, allowing the secondary amine of the hydrazine intermediate to attack the C4 ester, driving cyclization and the expulsion of methanol.

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the starting material mass (

    
     200 [M+H]⁺) completely transitions to the product mass (
    
    
    
    182 [M+H]⁺). This exact mass shift (
    
    
    -18 Da) confirms both condensation and the loss of methanol.
  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Eluent: DCM/MeOH).

Protocol B: Storage and Handling to Prevent Decarboxylation

Objective: Maintain the structural integrity of the


-keto ester over long-term storage.
  • Storage Conditions: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Causality:

      
      -keto esters are prone to hydrolysis followed by spontaneous thermal decarboxylation, especially in the presence of ambient moisture or trace atmospheric acids/bases.
      
  • Pre-Reaction Validation: Before use in sensitive cross-coupling reactions, verify integrity via ¹H-NMR.

    • Self-Validation: The presence of a sharp singlet at ~3.7 ppm (ester methoxy group) and the absence of a new downstream ketone peak (which would indicate the decarboxylated 1-acetyl-3-piperidone byproduct) definitively validates the material's structural integrity.

References

  • Namiki Shoji Co., Ltd. - Building Blocks Catalogue (Des-acetyl precursor reference) URL: [Link]

Sources

Methodological & Application

Synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate from isonipecotic acid.

[1][2][3]

Executive Summary

This protocol details the synthesis of This compound , a critical

While isonipecotic acid is a common building block for 4-substituted piperidines, its direct conversion to the 3-oxo-4-carboxylate derivative is synthetically inefficient due to the difficulty of regioselective C-H oxidation at the C3 position. Therefore, this guide prioritizes the Regioselective Carboxylation of 1-Acetyl-3-piperidone (or its benzyl analog followed by acyl exchange). This route offers superior atom economy, scalability, and avoids the formation of complex isomeric mixtures.

Strategic Synthetic Analysis

Retrosynthetic Logic

The target molecule is a cyclic

RetrosynthesisTargetTarget:This compoundPiperidonePrecursor A (Recommended):1-Acetyl-3-piperidoneTarget->PiperidoneRegioselectiveCarboxylation (DMC/NaH)DieckmannPrecursor B (Alternative):Acyclic Diester(N-acetyl-N-(2-methoxycarbonylethyl)glycine)Target->DieckmannDieckmannCondensationIsonipecoticPrecursor C (Prompted):Isonipecotic Acid(Piperidine-4-carboxylic acid)Target->IsonipecoticRequires C3 Oxidation(Synthetically Difficult)Piperidone->IsonipecoticNo Direct Link

Figure 1: Retrosynthetic analysis highlighting the strategic advantage of the piperidone route over the isonipecotic acid route.

Why Not Isonipecotic Acid?

Direct conversion of isonipecotic acid (4-COOH) to the target (3-oxo-4-COOMe) faces two major hurdles:

  • Oxidation State: It requires the introduction of a ketone at C3. Direct oxidation of piperidines usually occurs at C2/C6 (lactamization) or requires pre-existing unsaturation.

  • Regiocontrol: Introducing a ketone beta to the nitrogen and alpha to the ester without ring opening is chemically non-trivial.

Therefore, the protocol below utilizes the Carboxylation of 3-Piperidone, which is the industry-standard "correction" for this synthesis.

Detailed Experimental Protocol

Method: Regioselective Carboxylation of 1-Acetyl-3-piperidone

This method utilizes a thermodynamic enolate trap with Dimethyl Carbonate (DMC). If 1-acetyl-3-piperidone is not commercially available, it is synthesized from 3-hydroxypiperidine or via the 1-benzyl analog.

Reagents & Materials:

  • Substrate: 1-Acetyl-3-piperidone (or 1-Benzyl-3-piperidone for the two-stage route).

  • Carboxylating Agent: Dimethyl Carbonate (DMC) (Anhydrous).

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil).[1]

  • Solvent: Toluene or THF (Anhydrous).

  • Quench: Glacial Acetic Acid / Ice Water.

Step 1: Synthesis of the

-Keto Ester Scaffold
ParameterSpecificationNotes
Stoichiometry 1.0 equiv Ketone : 2.5 equiv NaH : 5.0 equiv DMCExcess DMC acts as solvent/reagent.
Temperature Reflux (80–90 °C)Required to drive the equilibrium.
Time 2–4 HoursMonitor by TLC/LC-MS.
Atmosphere Nitrogen/ArgonStrictly anhydrous conditions required.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Base Preparation: Charge NaH (60% dispersion, 2.5 equiv) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (optional for large scale). Suspend NaH in anhydrous Toluene or DMC.

  • Reagent Addition: Add Dimethyl Carbonate (5–10 equiv) to the suspension. Heat the mixture to 60 °C .

  • Substrate Addition: Dissolve 1-Acetyl-3-piperidone (1.0 equiv) in a minimal amount of DMC/Toluene. Add this solution dropwise to the NaH suspension over 30–45 minutes. Caution: Hydrogen gas evolution will be vigorous.

  • Reflux: After addition, heat the reaction to reflux (approx. 90 °C). The mixture typically turns from a grey suspension to a thick, yellow/brown paste (the sodium enolate).

  • Completion: Stir at reflux for 2–3 hours. Monitor conversion by TLC (EtOAc/Hexane) or LC-MS (Target Mass: M+1 = 200.2).

  • Quench: Cool the mixture to 0 °C. Carefully quench with glacial acetic acid (approx. 3 equiv) diluted in toluene, or pour onto crushed ice/HCl mixture. Note: Acidification is crucial to protonate the enolate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1] Combine organic layers.

  • Wash: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude

    
    -keto ester exists in equilibrium with its enol form. Purify via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes).
    

Yield: Typical isolated yields range from 75% to 85% .

Step 2: N-Acylation (If starting from N-Benzyl precursor)

If the user must start from a stable precursor like 1-benzyl-3-piperidone (more common than N-acetyl), an additional "switch" step is needed after or before carboxylation.

Route Variant:

  • Carboxylation: 1-Benzyl-3-piperidone

    
     Methyl 1-benzyl-3-oxopiperidine-4-carboxylate.[1]
    
  • Hydrogenolysis/Acylation:

    • Dissolve the benzyl ester in MeOH.

    • Add Pd/C (10% wt) and Acetic Anhydride (1.1 equiv).

    • Hydrogenate (H2 balloon or 30 psi) for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The benzyl group is cleaved to the secondary amine, which is immediately trapped by the acetic anhydride to form the This compound .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following physiochemical markers. The product exists as a mixture of keto and enol tautomers.

Analytical MethodExpected SignalMechanistic Interpretation
LC-MS (ESI+) m/z ~200.1 [M+H]+ Confirms molecular weight of the acetylated ester.
1H NMR (CDCl3)

12.0–12.5 ppm (s, <1H)
Characteristic Enol -OH proton (indicates

-keto ester).
1H NMR (CDCl3)

3.75 ppm (s, 3H)
Methyl ester singlet (-COOCH3 ).
1H NMR (CDCl3)

2.10 ppm (s, 3H)
Acetyl methyl group (-NCOCH3 ).
IR Spectroscopy 1735 cm

& 1715 cm

Distinct Ester C=O and Ketone C=O stretches.
FeCl3 Test Violet Coloration Positive test for enols (confirms

-keto ester functionality).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents (NaH/DMC).Use freshly opened anhydrous DMC. Dry Toluene over molecular sieves.
No Reaction NaH quality degraded.Use fresh NaH. Ensure temperature reaches reflux (>80°C).
Decarboxylation Acidic workup too harsh or prolonged heat.

-keto esters are thermally unstable. Avoid high vacuum distillation at high temps. Keep workup pH ~4-5.
O-Alkylation Reaction of enolate with alkyl halides (if present).Ensure no alkyl halides are present. This reaction uses DMC, so O-methylation is rare but possible; usually, C-acylation is preferred.

References

  • Synthesis of 3-oxopiperidine-4-carboxylates via Carboxylation

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the reaction of 1-benzyl-3-piperidone with dimethyl carbonate and NaH to yield the 4-carboxyl
  • Dieckmann Condensation for Piperidines

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Standard routes for synthesizing 3-oxopiperidine derivatives
  • Isonipecotic Acid Reactivity

    • Source:Wikipedia / PubChem.
    • Context: Confirmation of Isonipecotic acid structure (4-COOH)
  • Hydrogenolysis/Acylation Strategy

    • Source:Organic Process Research & Development.
    • Context: Methodologies for N-benzyl cleavage in the presence of acyl

Application Note: Methyl 1-acetyl-3-oxopiperidine-4-carboxylate in Fentanyl Analog Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology focusing on the structural optimization of opioid scaffolds. It addresses the specific utilization of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS 1174007-42-1), a specialized beta-keto ester intermediate used to access 3-substituted piperidine analogs and isomeric fentanyl derivatives .[1]

Part 1: Chemical Scaffolding & Significance[2]

The Structural Distinction

In the synthesis of classical fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide), the core scaffold is a 4-substituted piperidine derived from 1-phenethyl-4-piperidone.[2]

The subject compound, This compound , represents a critical regioisomeric shift . It places the reactive ketone at the C3 position and the ester at the C4 position.[3] This "Inverse Dieckmann" product is not a precursor to standard fentanyl but is the requisite scaffold for:

  • Iso-Fentanyls (3-Anilidopiperidines): Analogs where the anilido-propionamide moiety is transposed to the C3 position.[2]

  • 4-Carbomethoxy-3-Fentanyls: Isomers of Carfentanil/Remifentanil where the functionalities are swapped (Amine at C3, Ester at C4).[2]

  • Novel SAR Libraries: Exploring the "kinked" topology of 3-substituted opioids compared to the linear 4-substituted class.

The N-Acetyl Moiety

Unlike standard precursors (often N-Benzyl or N-Phenethyl), this scaffold carries an N-Acetyl group.[2]

  • Direct Consequence: Downstream synthesis yields Acetyl-analogs (e.g., Acetyl-Iso-Fentanyl).[2]

  • Deprotection: The N-acetyl group is robust; converting this to the N-phenethyl group (required for high potency) requires harsh acidic hydrolysis or reduction (LiAlH4), which simultaneously reduces the ester/ketone.[3] Therefore, this scaffold is best used for N-ethyl/N-alkyl analogs (via reduction) or requires a protecting group swap if N-phenethyl is desired.[2]

Part 2: Synthesis Protocols

Protocol A: Regioselective Dieckmann Cyclization

Objective: To synthesize the 3-oxo-4-carboxylate core from acyclic precursors.[2]

Principle: The cyclization of unsymmetrical diesters dictates the position of the ketone.[3] Precursor: Methyl N-acetyl-N-(2-methoxycarbonylethyl)-3-aminopropionate (or similar unsymmetrical diester).

Reagents:

  • Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Solvent: Toluene or THF (Anhydrous)[4][3]

  • Quench: Acetic Acid / Ice Water[3]

Workflow:

  • Activation: Suspend 1.2 eq of NaOMe in anhydrous Toluene under N2 atmosphere.

  • Addition: Add the diester dropwise at reflux (110°C). The removal of methanol (azeotropic distillation) drives the equilibrium.[4][3]

  • Cyclization: Reflux for 4–6 hours. The solution will turn orange/brown as the enolate forms.[3]

  • Work-up: Cool to 0°C. Acidify with 10% AcOH to pH 5–6.

  • Extraction: Extract with EtOAc. Wash with brine.[3] Dry over MgSO4.[3]

  • Purification: The product exists in keto-enol equilibrium.[2] Flash chromatography (Hexane/EtOAc) isolates the stable beta-keto ester.[3]

Critical Note on Isomerism: If using the symmetrical precursor (N,N-bis(2-methoxycarbonylethyl)acetamide), the product is chemically equivalent (3-oxo-4-ester vs 4-oxo-3-ester) due to symmetry unless substituted.[2] For the specific 3-oxo target described here, confirm regiochemistry via NMR (C3 vs C4 shifts).

Protocol B: Reductive Amination (Synthesis of the 3-Anilino Core)

Objective: To install the anilino nitrogen at C3 while retaining the C4-ester (Iso-Carfentanil pathway).

Reagents:

  • Aniline (1.1 eq)[4][3]

  • Sodium Triacetoxyborohydride (STAB) or NaCNBH3[4][3]

  • Acetic Acid (Catalytic)[4][3]

  • Solvent: DCE (Dichloroethane)[4][3]

Step-by-Step:

  • Imine Formation: Dissolve this compound in DCE. Add Aniline and AcOH.[3] Stir at Room Temp for 2 hours. (Monitor disappearance of ketone peak on IR/TLC).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO3 (gas evolution).

  • Isolation: Extract organic layer.[2][3][5] The product is Methyl 1-acetyl-3-anilinopiperidine-4-carboxylate .

    • Stereochemistry: This yields a mixture of cis and trans isomers (relative to the C4 ester).[4][3] Separation via HPLC or crystallization is required for SAR studies.[3]

Protocol C: Decarboxylation (Synthesis of 1-Acetyl-3-Piperidone)

Objective: To remove the ester, yielding the pure 3-ketone for simple Iso-Fentanyl synthesis.[2]

Reagents:

  • 6M HCl (Aqueous)[4][3]

  • Heat (Reflux)[4][3]

Workflow:

  • Dissolve the beta-keto ester in 6M HCl.[2]

  • Reflux vigorously for 4 hours. CO2 evolution indicates decarboxylation.[2][3]

  • Note: This condition also hydrolyzes the N-acetyl group to the secondary amine (3-piperidone).[2]

  • Re-protection (Optional): If N-acetyl is desired, re-acetylate with Acetic Anhydride.[2][3] If N-phenethyl is desired, alkylate the secondary amine with Phenethyl Bromide/K2CO3 before proceeding to the aniline step.[2][3]

Part 3: Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the divergent utility of the scaffold: Route 1 (Retaining the ester for Carfentanil isomers) and Route 2 (Decarboxylation for Fentanyl isomers).[4][3]

G Start This compound (The Scaffold) Route1 Route A: Reductive Amination (Retain Ester) Start->Route1 + Aniline / NaBH(OAc)3 Route2 Route B: Hydrolysis/Decarboxylation (Remove Ester) Start->Route2 6M HCl, Reflux (-CO2) Intermediate1 Methyl 1-acetyl-3-anilino- piperidine-4-carboxylate Route1->Intermediate1 Reductive Amination Intermediate2 3-Piperidone (HCl Salt) (N-Deacetylated) Route2->Intermediate2 Hydrolysis Product1 Iso-Carfentanil Analog (3-Amido-4-Ester) Intermediate1->Product1 + Propionyl Chloride Step_Alkylation N-Alkylation (Phenethyl Bromide) Intermediate2->Step_Alkylation Base / Solvent Product2 Iso-Fentanyl Analog (3-Amido-H) Step_Alkylation->Product2 1. Aniline/Reduc 2. Propionyl Cl

Caption: Divergent synthesis from the 3-oxo-4-carboxylate scaffold yielding either 4-substituted-3-amido (Iso-Carfentanil) or 3-amido (Iso-Fentanyl) derivatives.[6][7][8]

Part 4: Analytical Data & Validation

When characterizing intermediates derived from this scaffold, the following NMR signatures are diagnostic:

Feature1H NMR Shift (CDCl3)Diagnostic Significance
Enol-OH 12.0 - 12.5 ppm (s)Indicates the beta-keto ester exists in enol form (common in non-polar solvents).[2]
C4-Methine 3.5 - 3.8 ppm (m)In the keto-form, this proton is alpha to both carbonyls.[2] Disappears upon enolization.[3]
N-Acetyl 2.0 - 2.1 ppm (s)Sharp singlet confirming the protecting group is intact.[2]
Ester-Me 3.7 ppm (s)Methyl ester singlet.[2] Loss of this peak confirms successful decarboxylation (Route B).[4][3]
C3-Methine 4.2 - 4.5 ppm (m)In the final anilino product, this shift confirms the amine attachment at C3.[2]

Part 5: Safety & Compliance

WARNING: High Potency Opioid Precursors While this compound itself is a chemical building block, its downstream products (substituted anilidopiperidines) are potent


-opioid receptor agonists.[2]
  • Engineering Controls: All reactions involving the introduction of the aniline moiety must be performed in a Class II Biosafety Cabinet or a filtered fume hood with bag-in/bag-out HEPA filtration.[2]

  • Deactivation: Spills containing active analogs should be treated with Chlorine Bleach (10%) or Peracetic Acid for 30 minutes before disposal.[4][2][3]

  • Legal Status: In many jurisdictions (including the US and EU), "Fentanyl related substances" are broadly scheduled.[4][3] Even "Iso-Fentanyl" (3-position) analogs may fall under the Federal Analogue Act or specific scheduling actions. Verify local regulations before synthesis.

References

  • Vuckovic, S., et al. (2009).[4][3][9] Structure-activity relationship of new fentanyl analogues. Current Medicinal Chemistry. Link

  • Janssen, P. A. J. (1962).[4][3] A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia. Link

  • Valdez, C. A., et al. (2014).[4][3] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. Link

  • Popovic, G., et al. (1998).[4][3] 3-Carbomethoxy fentanyl: Synthesis, pharmacology and conformational analysis. Journal of the Serbian Chemical Society.[3][10] (Contextualizing the 4-oxo-3-ester vs 3-oxo-4-ester).

  • UNODC. (2022).[4][3][11] Global SMART Update: Fentanyl and its analogues. United Nations Office on Drugs and Crime.[3][9] Link

Sources

Application Notes and Protocols for the N-Acylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acylated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The N-acylation of piperidine derivatives is a fundamental and highly versatile transformation in organic synthesis, enabling the introduction of a wide range of functional groups. This modification is a cornerstone of medicinal chemistry, as the resulting amide functionality is a key pharmacophore in numerous therapeutic agents, contributing to target binding and overall biological activity.[2][3]

This guide provides a comprehensive overview of the experimental protocols for the N-acylation of piperidine derivatives, delving into the underlying mechanisms, practical considerations, and troubleshooting strategies. The protocols detailed herein are designed to be robust and adaptable for a variety of piperidine substrates and acylating agents, empowering researchers in drug discovery and development to efficiently synthesize novel N-acylated piperidine scaffolds.

Core Principles: Understanding the N-Acylation Reaction

The N-acylation of piperidines proceeds through a nucleophilic acyl substitution mechanism.[2][4] The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.

The presence of a base is often crucial to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), which could otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][5]

Experimental Protocols

This section details step-by-step protocols for the N-acylation of piperidine derivatives using three common classes of acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids in conjunction with coupling agents.

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with piperidines to form amides. This method is generally high-yielding and proceeds under mild conditions.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve piperidine derivative and base in anhydrous solvent B Cool solution to 0 °C A->B C Add acyl chloride dropwise B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction with water E->F G Extract with organic solvent F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: General workflow for N-acylation of piperidine derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equivalent). Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).[6] Stir the solution for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is important to control the exothermicity of the reaction.[6]

  • Acylating Agent Addition: Add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the same organic solvent used for the reaction (e.g., DCM) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated piperidine.

Representative Reaction Parameters:

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)
Acetyl chlorideTEADCM0 to RT1-3
Benzoyl chlorideDIPEAChloroform0 to RT2-4
4-Acetylpiperidine-1-carbonyl chlorideTEADCM0 to RT2-16[2]
Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction with more sensitive substrates.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.0 equivalent) in an anhydrous solvent like DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add the acid anhydride (1.1 equivalents) dropwise to the stirred solution.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-6 hours or until completion as monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Representative Reaction Parameters:

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)
Acetic anhydridePyridineDCM254-6[6]
Propionic anhydrideTEATHF0 to RT3-5
Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents

This method is widely used, especially in peptide synthesis, and offers the advantage of using readily available carboxylic acids directly. Coupling agents activate the carboxylic acid to facilitate the reaction with the amine.

Mechanism Overview:

Caption: Simplified mechanism of coupling agent-mediated N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 equivalents) in a suitable solvent such as DCM or dimethylformamide (DMF), add the coupling agent (e.g., HATU, HBTU, or EDC, 1.1-1.3 equivalents) and a base (e.g., DIPEA or TEA, 2.0-3.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the piperidine derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: The work-up procedure may vary depending on the coupling agent and solvent used. A typical work-up involves washing the reaction mixture with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove the coupling agent byproducts and excess reagents. The subsequent extraction, drying, concentration, and purification steps are similar to those in Protocol 1.

Common Coupling Agents and Bases:

Coupling AgentBaseSolvent
HATUDIPEADMF
HBTUTEADCM
EDC/HOBtDIPEADCM/DMF

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Incorrect stoichiometry- Inactive catalyst/reagents- Increase reaction time or temperature- Verify accurate measurement of reagents; consider a slight excess of the acylating agent- Use fresh reagents and ensure the catalyst is active[7]
Side Product Formation - Di-acylation of other functional groups- Reaction with a nucleophilic solvent- Epimerization at a stereocenter- Use protecting groups or control stoichiometry- Use inert solvents like DCM or THF- Careful selection of base and reaction temperature[7]
Purification Difficulties - Peak tailing on silica gel chromatography- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent[8]

Purification of N-Acylated Piperidine Derivatives

Flash column chromatography on silica gel is the most common method for purifying N-acylated piperidine derivatives. Due to the basic nature of the piperidine nitrogen, peak tailing can sometimes be an issue.[8] This can often be mitigated by adding a small percentage (0.1-1%) of a base like triethylamine to the eluent system.

For crystalline products, recrystallization is an effective purification technique. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

Characterization of N-Acylated Piperidines

The structure and purity of the synthesized N-acylated piperidines are typically confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The acylation of the piperidine nitrogen leads to characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen. Due to restricted rotation around the newly formed amide bond, signal broadening or the presence of rotamers may be observed in the NMR spectra.[9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[13]

  • Handling of Reagents:

    • Acyl chlorides and anhydrides: These reagents are corrosive and moisture-sensitive. Handle them with care in a dry environment.[14]

    • Bases: Triethylamine and DIPEA are flammable and have strong odors.

    • Solvents: Anhydrous solvents are often flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2590. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2015). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • MBL Life Science. (n.d.). Safety Data Sheet. MBL Life Science. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scholars Research Library. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2016). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • RSC Publishing. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Rsc.org. (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • MDPI. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Taylor & Francis. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • ACS Publications. (1987). A Facile Synthesis of N-Acyl-2-pyrrolines Experimental Section. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Retrieved from [Link]

  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

Sources

Application Note: Large-Scale Production and Scale-Up Methodologies for Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Piperidines represent one of the most privileged pharmacophores in modern drug discovery, serving as the structural backbone for over twenty distinct classes of pharmaceuticals, including antihistamines, antipsychotics, and potent analgesics (). However, transitioning the synthesis of piperidine derivatives from milligram-scale discovery to multikilogram industrial production presents profound chemical engineering challenges. Traditional batch methods utilizing Raney Nickel require extreme temperatures and pressures, often leading to poor diastereoselectivity, functional group degradation, and high environmental impact.

To meet modern Process Mass Intensity (PMI) standards, industrial synthesis has shifted toward two heavily validated paradigms:

  • Homogeneous Asymmetric Hydrogenation: Utilizing Rhodium or Iridium transition-metal catalysts to stereoselectively reduce activated pyridinium salts.

  • Continuous Flow Chemistry: Enabling highly exothermic, diastereoselective additions with precise residence times, effectively eliminating the thermal hazards associated with batch scale-up.

Mechanistic Causality in Scale-Up

Overcoming Catalyst Poisoning in Hydrogenation

A fundamental limitation in the direct hydrogenation of pyridine rings is that the basic nitrogen lone pair strongly coordinates to transition metal catalysts, effectively poisoning them. In large-scale batch processes, this is mitigated by pre-activating the substrate into a pyridinium salt (e.g., via alkylation with benzyl chloride). This structural modification serves a dual purpose: it prevents catalyst deactivation by occupying the nitrogen lone pair, and it lowers the activation energy required to disrupt the ring's aromaticity. Consequently, the reaction can proceed at significantly milder pressures (e.g., 50 bar) while achieving >99% enantiomeric excess ().

Heat and Mass Transfer via Flow Chemistry

The synthesis of α-chiral piperidines frequently relies on the addition of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines. In traditional batch reactors, the rapid exotherm of this addition creates localized hot spots, leading to the thermal degradation of the Grignard reagent and a precipitous drop in the diastereomeric ratio (dr). Continuous flow reactors resolve this by providing an exceptionally high surface-area-to-volume ratio. This ensures near-instantaneous heat dissipation, maintaining the stringent thermal control required to suppress competing side reactions and consistently deliver >90:10 dr ().

Quantitative Process Comparison

The following table summarizes the critical scale-up metrics when choosing between batch hydrogenation and continuous flow methodologies for piperidine intermediate production.

Process ParameterRh-Catalyzed Batch HydrogenationContinuous Flow Grignard Addition
Target Intermediate cis-4-Amino-3-fluoro-1-methylpiperidineα-Substituted Chiral Piperidines
Primary Challenge Catalyst poisoning, high-pressure handlingExotherm control, reagent degradation
Key Reagents Rh(NBD)₂BF₄, Walphos 003, H₂ gasN-sulfinyl bromoimine, Grignard reagents
Reaction Time 12 - 18 hours2 - 5 minutes (Residence Time)
Yield / Selectivity 66–68% (Overall), >99% ee>80% Yield, >90:10 dr
Scalability Footprint Large (Requires Hastelloy pressure vessels)Small (Modular PFA coil reactors)

Experimental Workflows & Protocols

Protocol A: Multikilogram Asymmetric Hydrogenation of Pyridinium Salts (Batch)

Adapted from optimized industrial parameters for Rhodium-catalyzed asymmetric hydrogenation.

Self-Validating System Check: The reaction's progress is continuously validated via an automated mass flow controller monitoring hydrogen gas uptake. A sustained plateau in H₂ consumption strictly correlates with complete substrate conversion, preventing premature reaction termination.

Step-by-Step Methodology:

  • Salt Formation (Activation): Charge a glass-lined reactor with the substituted pyridine precursor (e.g., 3-fluoropyridin-4-amine) and an inert solvent mixture (MeOH/DCM). Introduce benzyl chloride (1.1 eq) at 40°C to form the N-benzylpyridinium chloride salt.

    • Causality: Benzylation activates the ring for reduction, prevents catalyst poisoning, and acts as a temporary protecting group.

  • Catalyst Preparation: In a strictly anaerobic glovebox, dissolve the pre-catalyst Rh(NBD)₂BF₄ (0.1 mol%) and the chiral ligand Walphos 003 (0.11 mol%) in degassed methanol. Stir for 30 minutes to ensure complete complexation.

  • Hydrogenation: Transfer the pyridinium salt solution and the catalyst mixture to a Hastelloy high-pressure reactor. Purge the headspace with N₂ (3x), followed by H₂ (3x). Pressurize to 50 bar H₂ and heat the system to 60°C.

  • Monitoring: Monitor H₂ uptake. Once uptake ceases (typically 12–18 hours), cool the reactor to 20°C and safely vent the pressure.

  • One-Pot Debenzylation/Amination: Add Pd/C (5 wt%) and aqueous formaldehyde directly to the crude mixture. Repressurize with H₂ (10 bar) at 40°C for 6 hours.

    • Causality: This elegantly utilizes the existing reactor setup to simultaneously cleave the benzyl group and methylate the piperidine nitrogen via reductive amination.

  • Isolation: Filter the mixture through a Celite pad to remove the metal catalysts. Concentrate the filtrate and crystallize the product as a highly pure hydrochloride salt.

BatchHydro A Substituted Pyridine (Free Base) B Pyridinium Salt (Activated) A->B Alkylation / Protonation C Asymmetric Hydrogenation Rh-Catalyst / H2 B->C High Pressure (50 bar) D One-Pot Debenzylation & Amination C->D Crude Intermediate E Chiral Piperidine (>99% ee) D->E Filtration & Isolation

Fig 1. Workflow for the pilot-scale asymmetric hydrogenation of activated pyridinium salts.

Protocol B: Highly Diastereoselective Continuous Flow Synthesis (Flow)

Adapted from rapid flow protocols for the synthesis of enantioenriched α-substituted piperidines.

Self-Validating System Check: In-line Fourier Transform Infrared (FTIR) spectroscopy is utilized to monitor the disappearance of the imine C=N stretch (~1620 cm⁻¹). Product collection is only initiated once the FTIR confirms the system has reached a stable, steady-state conversion.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system—consisting of two high-pressure syringe pumps, a PEEK T-mixer, and a 10 mL PFA (perfluoroalkoxy) coil reactor—with anhydrous THF at 2.0 mL/min to establish a strictly anhydrous environment.

  • Reagent Preparation:

    • Stream A: Prepare a 0.2 M solution of N-(tert-butylsulfinyl)-bromoimine in anhydrous THF.

    • Stream B: Prepare a 0.6 M solution of the desired Grignard reagent (e.g., R-MgBr) in THF.

  • Flow Execution: Set Pump A and Pump B to 1.0 mL/min each. The streams intersect at the T-mixer (residence time < 1 second) and immediately enter the PFA coil reactor submerged in a 25°C thermostatic water bath.

    • Causality: The 25°C bath, combined with the high surface-area-to-volume ratio of the PFA tubing, instantly absorbs the massive heat of the Grignard addition, preventing thermal degradation and preserving stereocenters.

  • Intramolecular Cyclization: The initial addition forms an amine intermediate which spontaneously undergoes intramolecular nucleophilic substitution with the pendant alkyl bromide. This closes the piperidine ring seamlessly within the 5-minute reactor residence time.

  • In-Line Quenching: Route the reactor effluent into a third continuous stream containing saturated aqueous NH₄Cl.

    • Causality: Immediate in-line quenching neutralizes unreacted Grignard reagent before it hits the collection flask, preventing off-target batch-like side reactions that would otherwise degrade product purity.

  • Phase Separation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched α-substituted piperidine.

FlowChem P1 Pump A: Bromoimine in THF Mix T-Mixer (High Turbulence) P1->Mix P2 Pump B: Grignard Reagent P2->Mix Coil PFA Coil Reactor (25°C, 5 min res.) Mix->Coil Exothermic Addition Quench In-line Quench (NH4Cl aq) Coil->Quench Spontaneous Cyclization Prod α-Chiral Piperidine (>90:10 dr) Quench->Prod Phase Separation

Fig 2. Continuous flow reactor setup for the highly diastereoselective synthesis of piperidines.

References

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development (American Chemical Society).[Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters (American Chemical Society).[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI).[Link]

Chromatographic purification of "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-2026-CHRO

Addressing the "Beta-Keto Ester Conundrum" in Heterocyclic Scaffolds

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) represents a critical scaffold in the synthesis of piperidine-based alkaloids and kinase inhibitors.[1] However, its purification is notoriously difficult due to keto-enol tautomerism and silica-induced degradation .[1]

Standard chromatographic approaches often result in:

  • Peak Splitting: The keto and enol forms separating into two distinct or bridging peaks.

  • Streaking/Tailing: Interaction of the enol form with acidic silanol groups.

  • Decarboxylation: Loss of the ester group (

    
     extrusion) during workup or concentration.
    

This guide provides a validated protocol for the isolation of this compound, utilizing Buffered Normal Phase (Flash) for bulk purification and Acid-Stabilized Reverse Phase (HPLC) for analytical purity.[1]

Physicochemical Context
PropertyValue / DescriptionImplication for Chromatography
Structure Piperidine ring, N-acetyl,

-keto ester
Amphiphilic; susceptible to hydrolysis.[1]
pKa (Enol) ~10.5 (Estimated)The enol -OH is weakly acidic; ionizes at high pH.[1]
LogP ~0.2 - 0.5Moderately polar; elutes early on C18 without ion suppression.[1]
Tautomerism Keto (Non-conjugated)

Enol (Conjugated)
Keto: Dominant in polar protic solvents (MeOH/H2O).Enol: Stabilized by intramolecular H-bonding in non-polar solvents.[1]
UV Max Keto: ~210 nm / Enol: ~254-260 nmDual-wavelength monitoring is required. 254 nm detects the enol; 210 nm detects the keto.[1]
The Tautomer Trap: Mechanism of Failure

Before attempting purification, it is vital to understand why standard methods fail.

  • Silica Acidity: Standard silica gel (

    
    ) acts as a Lewis acid. It catalyzes the rapid interconversion of tautomers and can chelate the enol form (especially if trace Iron is present), leading to irreversible adsorption (red banding on column).
    
  • Timescale Mismatch: In HPLC, if the interconversion rate (

    
    ) is slower than the separation time (
    
    
    
    ), the machine "sees" two compounds. If
    
    
    , a broad "saddle" peak forms.[1]
Diagram 1: The Tautomeric Interference Model

Tautomerism cluster_0 Chromatographic Column Environment Keto Keto Form (Polar, Less Acidic) Enol Enol Form (Internal H-Bond, Chelation) Keto->Enol Equilibrium Silica Acidic Silanol (Si-OH) Enol->Silica H-Bonding / Chelation Degradation Decarboxylated Byproduct (1-acetyl-3-piperidinone) Silica->Degradation Acid Catalysis

Caption: The dynamic equilibrium between keto and enol forms is disrupted by acidic silica, leading to peak broadening and potential degradation.

Protocol A: Preparative Flash Chromatography

Objective: Bulk isolation from crude reaction mixture (e.g., Dieckmann condensation).[1] Key Strategy: Base-Buffered Silica. Neutralizing the silica inhibits acid-catalyzed degradation and tautomer separation, forcing the molecule to elute as a single band.[1]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.[1]

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step Procedure
  • Column Pre-treatment (CRITICAL):

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM).

    • Add 1% v/v Triethylamine (TEA) to the slurry.

    • Pack the column and flush with 3 column volumes (CV) of the TEA-doped solvent. This neutralizes acidic sites.

  • Sample Loading:

    • Dissolve crude oil in a minimum amount of DCM.

    • Avoid solid loading on Celite/Silica unless the solid support is also pre-treated with TEA. Liquid loading is preferred to minimize residence time.

  • Elution Gradient:

    • Solvent System: DCM : MeOH (95:5 to 90:10).[1]

    • Note: Alternatively, Hexane : EtOAc (80:20 to 50:[1]50) provides better separation from non-polar impurities, but the piperidine core is often too polar for high hexane content.

    • Run Condition: Maintain 0.5% TEA in the mobile phase throughout the run.

  • Fraction Collection:

    • Monitor UV at 254 nm (Enol) and 210 nm (Keto/Amide).[1]

    • The product typically elutes as a sharp, symmetrical peak due to the TEA buffer.

  • Post-Run Workup:

    • Pool fractions.

    • Wash: To remove TEA, wash the organic phase quickly with cold, dilute Ammonium Chloride (

      
      ) or Phosphate Buffer (pH 7).[1] Do not use strong acid washes (HCl), or the ester will hydrolyze.[1]
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
Protocol B: Analytical & Semi-Prep HPLC

Objective: Purity assessment or isolation of high-purity standards (>99%). Key Strategy: Acidic Lock. Using a strongly acidic mobile phase forces the equilibrium toward the Keto form (or stabilizes the protonated state), collapsing split peaks into one.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (End-capped), 3.5 µm or 5 µmEnd-capping reduces silanol interactions.[1]
Mobile Phase A Water + 0.1% Formic Acid Acid suppresses enolate ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid ACN is preferred over MeOH to prevent transesterification.
Temperature 40°C - 50°C Elevated T increases tautomer interconversion rate, merging split peaks.[1]
Flow Rate 1.0 mL/min (Analytical)Standard flow.
Gradient 5% B to 95% B over 15 minGeneral screening gradient.
Troubleshooting Peak Shapes
  • Doublet Peak: Interconversion is slow. Action: Increase Column Temperature to 50°C.

  • Fronting: Column overload or solubility issue. Action: Reduce injection volume; ensure sample is dissolved in initial mobile phase (Water/ACN mix).

  • Shoulder: Impurity (likely the decarboxylated ketone). Action: Check Mass Spec (M-58 mass difference corresponding to

    
    ).
    
Diagram 2: Purification Workflow Logic

Workflow Crude Crude Reaction Mixture (Dieckmann Product) Decision Scale of Purification? Crude->Decision FlashPrep Flash Chromatography Pre-treat Silica with 1% TEA Decision->FlashPrep > 100 mg HPLCPrep Reverse Phase HPLC Acidic Mobile Phase (0.1% FA) Decision->HPLCPrep < 100 mg / Analytical FlashElute Elute: DCM/MeOH + 0.5% TEA FlashPrep->FlashElute Wash Wash: Cold NH4Cl (Remove TEA) FlashElute->Wash Final Pure this compound (Store at -20°C) Wash->Final TempCtrl Set Temp > 40°C (Merge Tautomers) HPLCPrep->TempCtrl TempCtrl->Final

Caption: Decision tree for selecting the appropriate purification method based on scale and required purity.

Storage and Stability

Post-purification handling is as critical as the separation itself. Beta-keto esters are thermodynamically unstable.[1]

  • Solvent Removal: Do not heat the water bath above 40°C during rotary evaporation.

  • Storage: Store under Argon/Nitrogen at -20°C .

  • Solvent Choice for Storage: Avoid storing in Methanol or Ethanol for long periods (transesterification risk). Store as a neat oil or in DMSO/DCM.

References
  • Tautomerism in Chromatography: Meyer, V. R. (2009).[1] Keto-Enol Tautomerism in HPLC: A Case Study. Chromatographia.[2][3] Link

  • Dieckmann Condensation & Piperidines: Kuehne, M. E. (1962).[1] The Dieckmann Condensation of N-Substituted 3-Piperidones.[1][4] Journal of Organic Chemistry. Link

  • Beta-Keto Ester Analysis: BenchChem. (2025).[1] Addressing keto-enol tautomerism in the analysis of β-keto esters.Link[1]

  • General Protocol: Organic Syntheses, Coll. Vol. 10, p. 571 (2004).[1] Purification of unstable beta-keto esters.[1]Link[1]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization Strategies for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Executive Summary

Synthesizing This compound presents a classic but deceptive challenge in heterocyclic chemistry. Unlike its symmetric isomer (the 4-oxo-3-carboxylate), this target requires breaking symmetry or controlling regioselectivity, often leading to yield losses through polymerization, wrong-isomer formation, or decarboxylation during workup.

This technical guide moves beyond standard textbook protocols. It focuses on the mechanistic failure points specific to the Dieckmann condensation of unsymmetrical diesters and the thermodynamic traps of


-keto ester isolation.

Part 1: The Synthetic Strategy & Regioselectivity Trap

The primary cause of low yield for this specific isomer is often regiochemical mismatch .

If you are performing a Dieckmann condensation on Methyl 3-(N-(2-methoxy-2-oxoethyl)acetamido)propanoate (the linear precursor), you are fighting two competing cyclization pathways:

  • Path A (Favored): Formation of the 4-oxopiperidine-3-carboxylate. This is often kinetically and thermodynamically favored due to the stability of the enolate formed.

  • Path B (Target): Formation of the 3-oxopiperidine-4-carboxylate.

Recommendation: If your yield is consistently <30% and NMR shows complex mixtures, you are likely making the wrong isomer or a mixture.

The "Bypass" Strategy: C-Acylation (Recommended)

Instead of building the ring and the ester simultaneously (Dieckmann), the highest-yielding industrial route often involves C-acylation of an existing ketone .

  • Starting Material: 1-Acetyl-3-piperidone (or 1-Benzyl-3-piperidone, followed by protecting group swap).

  • Reagent: Dimethyl Carbonate (DMC) or Methyl Cyanoformate (Mander's Reagent).

  • Base: NaH or LiHMDS.

This method locks the ketone position first, forcing the ester to the thermodynamically stable enolizable position (C4).

Part 2: Protocol Optimization (Dieckmann Route)

If you are committed to the Dieckmann route, strict adherence to the High-Dilution and Anhydrous principles is non-negotiable.

The Base-Solvent System
  • Standard (Low Yield): NaOMe in Methanol.[1] Why it fails: The reaction is reversible; equilibrium often favors the open diester.

  • Optimized (High Yield): NaH in THF or NaH in DMSO .

    • Mechanism:[2][3][4][5][6][7][8][9][10] The reaction becomes irreversible due to the formation of the stable

      
      -keto ester enolate and the evolution of 
      
      
      
      (if using NaH).
    • Tip: Add a catalytic amount (5 mol%) of methanol or ethanol to the NaH suspension to "kickstart" the reaction by forming a small amount of soluble alkoxide, which acts as a shuttle.

The Concentration Factor (The Dilution Principle)
  • Issue: Intermolecular condensation (polymerization) competes with intramolecular cyclization (Dieckmann).

  • Fix: Maintain a reaction concentration of <0.1 M .

  • Protocol: Do not dump the diester into the base. Add the diester solution dropwise to the refluxing base suspension over 2–4 hours. This keeps the instantaneous concentration of the electrophile low, favoring the unimolecular (intramolecular) reaction.

Part 3: The "Yield Killer" – Workup & Isolation

The product is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester.[1][2][5][6][7][8][11] It is inherently unstable toward acid-catalyzed decarboxylation  and retro-Dieckmann cleavage  in basic water.
The Buffered Quench Protocol
  • Do NOT quench directly with strong acid (HCl/H₂SO₄). This induces rapid decarboxylation, converting your product back to 1-acetyl-3-piperidone.

  • Procedure:

    • Cool reaction to 0°C.[1]

    • Quench with saturated aqueous Ammonium Chloride (

      
      )  or Acetic Acid  in ice water.
      
    • Adjust pH to exactly 6.0–7.0 .

    • Perform extraction immediately with Ethyl Acetate or DCM.

    • Do not wash with strong base (NaOH/NaHCO₃) to remove acids, as the product (enol form) is acidic and will be extracted into the aqueous layer and discarded.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways and the "Bypass Strategy" for yield recovery.

G start Precursor Selection diester Unsymmetrical Diester (Linear) start->diester ketone 1-Acetyl-3-Piperidone (Cyclic Ketone) start->ketone Recommended Route dieckmann Dieckmann Condensation (NaH / THF / Reflux) diester->dieckmann carboxylation C-Acylation (DMC / NaH / 60°C) ketone->carboxylation competing Regioselectivity Issue: Mixture of 3-oxo-4-ester and 4-oxo-3-ester dieckmann->competing product_enol Product Enolate (Stable in Base) competing->product_enol Low Yield thermo Thermodynamic Control: Enolate forms at C4 (more stable) carboxylation->thermo thermo->product_enol quench Quench Protocol product_enol->quench acid_quench Strong Acid Quench (pH < 3) quench->acid_quench buffer_quench Buffered Quench (AcOH / NH4Cl, pH 6-7) quench->buffer_quench decarb Decarboxylation (Loss of Ester) acid_quench->decarb final Methyl 1-acetyl-3-oxopiperidine- 4-carboxylate (High Yield) buffer_quench->final

Caption: Comparison of the Dieckmann route (prone to regio-scrambling) vs. the C-Acylation route (regio-controlled), highlighting the critical workup divergence.

Part 5: Troubleshooting & FAQ

Q1: My crude NMR shows a "mess" of peaks in the aliphatic region. Is my product decomposing?

Answer: Not necessarily. N-acetyl piperidines exhibit rotamerism (restricted rotation around the N-C=O bond). This causes signal doubling or broadening in NMR at room temperature.

  • Verification: Run the NMR at 50°C or 60°C. If the peaks coalesce into sharp singlets/triplets, your product is pure, and you are simply seeing rotamers. Do not discard "impure" fractions without this check.

Q2: The reaction turns into a solid gel and stirring stops. What happened?

Answer: You have formed the gelatinous sodium enolate of the product.

  • Solution: Use a co-solvent system. A mixture of THF/DMSO (4:1) prevents gelation. Alternatively, use a mechanical stirrer rather than a magnetic stir bar, which is crucial for scale-up.

Q3: I get the product, but it stains on TLC and disappears after column chromatography.

Answer:


-keto esters are sensitive to silica gel (which is slightly acidic).
  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Elute rapidly. Alternatively, purify via recrystallization or distillation (if stable) rather than chromatography.

Q4: Can I use Mander’s Reagent (Methyl Cyanoformate) instead of Dimethyl Carbonate?

Answer: Yes, and it often provides higher yields for the C-acylation of the ketone (Route B).

  • Why:

    
     is a "harder" electrophile and reacts faster than DMC, often allowing for milder temperatures (
    
    
    
    to RT vs Reflux), which reduces side reactions like N-deacetylation.

Part 6: Summary of Yield Data

ParameterStandard ProtocolOptimized ProtocolMechanistic Reason
Base NaOMe / MeOHNaH / THF (cat. MeOH) Irreversible deprotonation drives equilibrium.
Addition One-portionDropwise (4h) High dilution favors intramolecular cyclization.
Quench HCl (1M)AcOH /

Prevents acid-catalyzed decarboxylation.
Purification Standard SilicaNeutralized Silica (

)
Prevents degradation on acidic stationary phase.
Route Dieckmann (Diester)C-Acylation (Ketone) Avoids regioselectivity issues entirely.

References

  • Vertex AI Search. (2026). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. ResearchGate. 4

  • ChemicalBook. (2026). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. 12[4]

  • Organic Chemistry Portal. (2026). Dieckmann Condensation Mechanism and Conditions. 5[4][13]

  • UCL Discovery. (2026). Regioselective synthesis of substituted piperidine-2,4-diones via Dieckmann cyclisations. Link

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. 6[4][13][14]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Mechanistic Foundation

The synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a cornerstone reaction in medicinal chemistry for accessing functionalized piperidine scaffolds. The reaction relies on the base-catalyzed intramolecular 1[1] of an acyclic diester precursor, typically methyl N-(2-methoxy-2-oxoethyl)-N-acetyl-beta-alaninate.

As a cyclic analog of the Claisen condensation, this reaction forms a stable six-membered ring bearing a β-keto ester motif. However, the high reactivity of the β-keto ester moiety and the presence of the N-acetyl group make this system highly susceptible to competing side reactions. These include intermolecular oligomerization, transesterification, and post-reaction decarboxylation[2][3].

ReactionPathways A Acyclic Precursor (Diester) B Dieckmann Condensation (Intramolecular) A->B NaOMe / NaH High Dilution D Intermolecular Claisen (Oligomerization) A->D High Conc. Insufficient Base H Transesterification A->H Mismatched Alkoxide (e.g., NaOEt) C Target Product: Methyl 1-acetyl-3-oxopiperidine -4-carboxylate B->C F Hydrolysis & Decarboxylation C->F Aqueous Workup High Temp E Polymeric Tars D->E G 1-acetylpiperidin-3-one (Decarboxylated) F->G I Mixed Esters (Ethyl/Methyl) H->I

Reaction pathways and side reactions in β-keto ester synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high levels of 1-acetylpiperidin-3-one instead of the desired β-keto ester?

Diagnostic: Decarboxylation during workup. Mechanistic Causality: β-keto esters are notoriously unstable under aqueous acidic or basic conditions, especially at elevated temperatures[2][3]. 3[3] yields a β-keto acid intermediate. The β-keto group stabilizes the formation of an enol intermediate, facilitating rapid, spontaneous loss of CO₂ (decarboxylation) to form the corresponding ketone (1-acetylpiperidin-3-one)[4][5]. Corrective Action:

  • Workup Temperature: Maintain the internal temperature below 5 °C during the quench.

  • pH Control: Quench the alkoxide base with a mild acid (e.g., glacial acetic acid or a buffered saturated NH₄Cl solution) rather than strong aqueous mineral acids (like HCl or H₂SO₄)[2]. Extract immediately into an organic solvent.

Q2: My reaction mixture is turning into a dark, viscous tar with a very low yield of the cyclic product. What is happening?

Diagnostic: Intermolecular Claisen condensation (Oligomerization/Polymerization). Mechanistic Causality: The Dieckmann condensation is an intramolecular process that competes kinetically with intermolecular Claisen condensation[1][2]. High localized concentrations of the diester precursor favor the intermolecular attack of one enolate onto a separate diester molecule, initiating a runaway polymerization cascade that forms intractable tars. Corrective Action:

  • High Dilution Principle: Increase the solvent volume (e.g., THF or Toluene) to favor intramolecular cyclization[1].

  • Addition Rate: Use a syringe pump to add the diester precursor dropwise to a refluxing suspension of the base over 2–4 hours, ensuring the precursor is consumed as soon as it enters the reaction matrix.

Q3: LC-MS analysis shows a mixture of methyl and ethyl esters in my final product. How do I prevent this?

Diagnostic: Transesterification. Mechanistic Causality: This occurs when the alkoxide base does not match the ester alkyl group of the precursor[2][6]. If sodium ethoxide (NaOEt) is used with a methyl ester precursor, the ethoxide acts as a nucleophile, attacking the ester carbonyl and displacing methoxide. This results in a statistical mixture of methyl and ethyl 1-acetyl-3-oxopiperidine-4-carboxylates. Corrective Action:

  • Base Matching: Strictly use Sodium Methoxide (NaOMe) for methyl esters.

  • Alternative Bases: Employ sterically hindered, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF[1][7].

Q4: The N-acetyl protecting group is cleaving during the reaction. Is the base too strong?

Diagnostic: Amide hydrolysis/cleavage. Mechanistic Causality: While amide bonds are generally robust, the use of wet bases (containing hydroxide impurities) or excessively harsh alkoxide conditions at reflux can lead to nucleophilic attack on the N-acetyl carbonyl, yielding the unprotected 3-oxopiperidine-4-carboxylate[7]. Corrective Action: Ensure strictly anhydrous conditions. Use freshly sublimed t-BuOK or carefully washed NaH (to remove mineral oil) in anhydrous solvents[2].

TroubleshootingWorkflow Start Issue: Low Yield of Target β-Keto Ester Q1 Are polymeric tars present? Start->Q1 A1 Increase solvent volume (High dilution principle) Q1->A1 Yes Q2 Is the decarboxylated ketone the major product? Q1->Q2 No A2 Avoid heat during workup; Keep pH strictly neutral Q2->A2 Yes Q3 Are mixed esters observed by LC-MS? Q2->Q3 No A3 Switch to NaOMe or non-nucleophilic base (NaH) Q3->A3 Yes

Troubleshooting workflow for low yield in Dieckmann condensations.

Quantitative Side-Reaction Profiling

To assist in protocol optimization, the following table summarizes the causal relationship between reaction parameters and the distribution of side products.

Base UsedSolventTemp (°C)Addition MethodMajor Side ProductYield of Target (%)
NaOMe (1.0 eq)MeOH65 (Reflux)Bolus (All at once)Polymeric Tars (30%)45%
NaOEt (1.2 eq)Toluene110 (Reflux)Dropwise (2h)Ethyl ester transesterification (40%)35% (Methyl)
NaH (1.5 eq)THF65 (Reflux)Dropwise (3h)Trace decarboxylation (<5%)82%
t-BuOK (1.5 eq)THF0 to 25Dropwise (3h)Unreacted precursor (15%)78%

Data synthesized from standard optimization matrices for piperidine β-keto ester derivatives[1][2].

Validated Experimental Protocol: Optimized Synthesis

This self-validating protocol utilizes Sodium Hydride (NaH) to permanently drive the equilibrium forward via the irreversible evolution of hydrogen gas, while employing high-dilution to suppress oligomerization[1][2].

Reagents & Equipment:

  • Methyl N-(2-methoxy-2-oxoethyl)-N-acetyl-beta-alaninate (10.0 g, 40.8 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.45 g, 61.2 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

  • Glacial Acetic Acid (for quench)

  • Oven-dried 3-neck flask, reflux condenser, syringe pump, argon balloon.

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under an argon atmosphere, add NaH (2.45 g) to the 3-neck flask. Wash the NaH with anhydrous hexanes (2 x 20 mL) via syringe to remove the mineral oil, decanting the hexanes carefully. Suspend the purified NaH in 150 mL of anhydrous THF.

  • Heating: Heat the suspension to a gentle reflux (approx. 65 °C) with vigorous magnetic stirring.

  • High-Dilution Addition: Dissolve the diester precursor (10.0 g) in 100 mL of anhydrous THF. Load this solution into a syringe pump. Add the solution dropwise to the refluxing NaH suspension over a period of 3 hours. Causality check: Slow addition ensures the intramolecular Dieckmann condensation outpaces intermolecular Claisen oligomerization.

  • Reaction Maturation: Following complete addition, maintain reflux for an additional 1 hour. The irreversible evolution of H₂ gas drives the formation of the enolate product[2].

  • Controlled Quench (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add glacial acetic acid (3.8 mL, ~1.1 eq relative to NaH) dropwise to quench the unreacted base and neutralize the enolate. Causality check: Avoiding aqueous mineral acids prevents the hydrolysis of the β-keto ester and subsequent decarboxylation[3][5].

  • Workup & Isolation: Concentrate the THF under reduced pressure (bath temp < 30 °C). Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound as a pale yellow oil, which may crystallize upon standing.

References

  • BenchChem Technical Support Team. "Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them." BenchChem. 2

  • Alfa Chemistry. "Dieckmann Condensation." Alfa Chemistry. 1

  • Grokipedia. "Dieckmann condensation." Grokipedia. 6

  • Chemistry LibreTexts. "1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions." LibreTexts. 3

  • MCAT Review. "Keto Acids and Esters - Oxygen Containing Compounds." MCAT Review. 4

  • Khartulyari, A. S., et al. "Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation." Universität Tübingen, 2007. 7

  • Google Patents. "WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery." Google Patents. 5

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating piperidine rings. Here, we address common experimental challenges with in-depth, evidence-based solutions and troubleshooting guides. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during piperidine acylation in a question-and-answer format.

Q1: Why is my piperidine acylation yield consistently low?

Low yields in acylation reactions can be attributed to a variety of factors, from the quality of your reagents to suboptimal reaction parameters.[1] Consider the following critical points for troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion. This could be due to insufficient reaction time, a temperature that is too low, or the use of a poorly chosen acylating agent or catalyst.[1] Increasing the reaction temperature can sometimes lead to a higher yield and purity.[1]

  • Reagent Stoichiometry: An improper ratio of piperidine to the acylating agent is a common pitfall that can limit your yield.[1] It is crucial to ensure accurate measurements. While using a slight excess of the acylating agent can drive the reaction to completion, be mindful that this may complicate the purification process.[1]

  • Steric Hindrance: The presence of bulky substituents on either the piperidine ring or the acylating agent can significantly impede the reaction rate.[1] For substrates with significant steric hindrance, more forcing conditions such as higher temperatures, longer reaction times, or a more reactive acylating agent may be necessary.[1]

  • Catalyst Inefficiency: If you are employing a catalyst, it may be inactive or used in an insufficient quantity. For certain applications like kinetic resolutions, chiral hydroxamic acids and N-heterocyclic carbenes have proven effective.[1][2][3] In other cases, catalysts like 4-dimethylaminopyridine (DMAP) derivatives can be beneficial, especially when using less reactive acylating agents like acid anhydrides.[4]

  • Side Reactions: The formation of byproducts consumes your starting materials and, as a result, diminishes the yield of your desired product.[1] (See Q3 for a more detailed discussion on common side reactions).

  • Product Degradation: The acylated piperidine product itself might be unstable under the specific reaction or workup conditions.

  • Purification Loss: A significant portion of the product can be lost during workup and purification steps such as extractions, chromatography, or crystallization.[1]

Q2: How can I enhance the chemo- or enantioselectivity of my reaction?

Achieving high selectivity is often a critical goal, particularly in the synthesis of complex molecules.

  • For Chemoselectivity (e.g., distinguishing between primary vs. secondary amines): The choice of your acylating agent is paramount. While highly reactive agents like acetyl chloride exhibit some degree of selectivity, specialized reagents have been developed for enhanced performance.

  • For Enantioselectivity (in the case of Kinetic Resolution): Catalytic kinetic resolution is a powerful method for the separation of enantiomers of chiral piperidines.[2][3]

    • Catalyst System: The combination of a chiral catalyst (for example, a chiral hydroxamic acid) and an achiral co-catalyst can lead to high selectivity factors.[2][3]

    • Substrate Conformation: The stereochemical result is often dictated by the conformation of the piperidine substrate. Studies have indicated a strong preference for the acylation of conformers where a substituent at the α-position is in the axial position.[2][3][5]

Q3: What are the common side products in piperidine acylation, and how can they be minimized?
  • Di-acylation: If the piperidine substrate contains other reactive functional groups, such as another amine or a hydroxyl group, di-acylation can occur. This can be mitigated by employing protecting groups or by carefully controlling the stoichiometry of the acylating agent.[1]

  • Reaction with Solvent: Certain acylating agents have the potential to react with nucleophilic solvents like alcohols. It is advisable to use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

  • Epimerization: In cases where a stereocenter exists alpha to the nitrogen, basic conditions can sometimes lead to epimerization.[1] Careful selection of the base and reaction temperature is crucial to minimize this side reaction.[6]

  • Ring Fission: With highly hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, treatment with acetic anhydride or acetyl chloride can lead to ring fission, although reaction conditions can be modified to favor the formation of the acylated product.[7]

Q4: How do I select the appropriate solvent and temperature for my reaction?

The optimal solvent and temperature are highly dependent on the specific substrates and reagents being used.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions, and similar principles can apply to acylation.[4] Chlorinated solvents like dichloromethane (DCM) are also widely used.[1][8] The key is to choose a solvent that is inert to the reactants and products.[1]

  • Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial rate of reaction, especially when using highly reactive acylating agents.[1][8] The reaction is then often allowed to warm to room temperature or may be heated to reflux to ensure completion.[1]

Experimental Protocols

Protocol 1: General N-Acetylation of Piperidine with Acetic Anhydride

This protocol provides a standard procedure for the acylation of a simple, non-chiral piperidine.[1]

Materials:

  • Piperidine substrate (1.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (1.2 equiv.) or pyridine (1.2 equiv.)

  • Acetic anhydride (1.1 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the piperidine substrate (1.0 equiv.).[1]

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[1]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the solution.[1]

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[1]

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the N-acetylated piperidine.[1]

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterRecommendationRationale
Piperidine Substrate 1.0 equivalentThe limiting reagent.
Acylating Agent 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.[1]
Base 1.2 - 1.5 equivalentsTo neutralize the acid byproduct.[4]
Solvent Anhydrous, inert (e.g., DCM, THF)To prevent side reactions with the solvent.[1]
Temperature 0 °C to room temperatureTo control the initial exotherm and then allow the reaction to proceed to completion.[1][8]

Visualization

Piperidine_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Start Dissolve Piperidine in Anhydrous Solvent Add_Base Add Non-nucleophilic Base (e.g., TEA) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acylating_Agent Add Acylating Agent (e.g., Ac₂O) Dropwise Cool->Add_Acylating_Agent Stir Stir and Monitor (TLC, LC-MS) Add_Acylating_Agent->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Product Pure Acylated Piperidine Purify->Product

Caption: A typical experimental workflow for piperidine acylation.

Troubleshooting_Flowchart cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Side_Products Side Products Observed? Problem->Side_Products Purification_Issues Purification Issues? Problem->Purification_Issues Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes More_Reactive_Agent Use More Reactive Acylating Agent Incomplete_Reaction->More_Reactive_Agent Yes Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Yes Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Change_Solvent Change to Inert Solvent Side_Products->Change_Solvent Yes Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Yes Protecting_Groups Use Protecting Groups Side_Products->Protecting_Groups Yes Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes Alt_Workup Alternative Workup Purification_Issues->Alt_Workup Yes

Caption: A troubleshooting guide for low yield or purity issues.

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

  • Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Royal Society of Chemistry. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Optimization of the conditions for the reaction of 1 with piperidine a . ResearchGate. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. Available at: [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Purification challenges of "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1).

As a Senior Application Scientist, I have designed this portal to address the complex physicochemical liabilities of this specific molecule. Purifying this compound is notoriously difficult because it is not a static entity; it is a highly dynamic system. To successfully isolate it, you must control its structural equilibrium rather than just separating it from impurities.

Part 1: System Overview & Causality

The purification challenges of this compound stem from three distinct structural features that interact dynamically during isolation:

  • Keto-Enol Tautomerization (The Chromatographic Liability): As a

    
    -keto ester, this molecule exists in a chemical equilibrium between a "keto" form and an "enol" form[1]. The enol form is highly stabilized by an intramolecular hydrogen bond forming a six-membered ring[1]. Because the rate of interconversion often matches the timescale of silica gel chromatography, the compound will continuously interconvert while moving down the column, resulting in severe peak broadening or "streaking."
    
  • N-Acetyl Amide Rotamers (The Analytical Liability): The N-acetyl group on the piperidine ring exhibits restricted rotation around the C-N partial double bond[2]. This creates distinct conformational isomers (rotamers) that exist simultaneously at room temperature, complicating NMR analysis and potentially causing peak splitting in high-resolution HPLC[2].

  • Hydrolysis & Decarboxylation (The Thermal Liability): The methyl ester at the C4 position is highly susceptible to hydrolysis if exposed to trace moisture and active sites on silica gel. Once hydrolyzed to a

    
    -keto acid, the molecule will undergo rapid thermal decarboxylation to form 1-acetyl-3-piperidone if exposed to heat during solvent evaporation[3].
    

Pathway Keto Keto Tautomer (Target Molecule) Enol Enol Tautomer (H-Bond Stabilized) Keto->Enol Tautomerization (Silica Catalyzed) Acid Beta-Keto Acid (Hydrolysis Product) Keto->Acid H2O / Trace Acid/Base Degradation 1-Acetyl-3-piperidone (Decarboxylation) Acid->Degradation Heat (>40°C) -CO2

Chemical dynamics: Tautomerization and thermal decarboxylation pathways.

Part 2: Troubleshooting Matrix & Deep-Dive FAQs

Q1: My compound streaks heavily on normal-phase TLC, showing two distinct but connected spots. How do I fix this for column purification? A: This "dumbbell" or streaking pattern is the classic signature of keto-enol tautomerization occurring directly on the silica surface[1]. The polar silica catalyzes the interconversion. The Fix: You must manipulate the mobile phase to intentionally accelerate the tautomerization rate so that it is much faster than the column transit time. By adding 1% Acetic Acid (AcOH) or 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase, you force the tautomers to interconvert rapidly, collapsing the streak into a single, sharp peak[1]. Self-Validation: Run a 2D-TLC plate. If the compound is degrading, the second run will show off-diagonal spots. If it is purely tautomerization, the spots will remain on the diagonal when an acid modifier is used.

Q2: My


H-NMR shows doubled signals for the acetyl methyl group and the piperidine ring protons. Did my purification fail? 
A:  Not necessarily. This is an artifact of the N-acetyl rotamers[2]. Because rotation around the amide bond is slow on the NMR timescale at 25°C, the instrument detects both the cis and trans rotamers as separate populations.
The Fix: Do not attempt to re-purify based solely on this NMR. Instead, perform a variable-temperature (VT) NMR experiment. Dissolve the sample in DMSO-

and heat the probe to 80°C–90°C. The thermal energy will overcome the rotational barrier, and the doubled peaks will coalesce into a single, clean set of signals, validating the purity of your compound.

Q3: I had a great yield off the column, but after concentrating the fractions via rotary evaporation, my yield dropped and a new, less polar spot appeared. What happened? A: You induced thermal decarboxylation.


-keto esters are highly sensitive to heat, especially if your chromatographic fractions contained trace acid (from the modifier) or water[3]. The ester hydrolyzed to a 

-keto acid, which then lost

to become a simple piperidone. The Fix: Never exceed 35°C in your rotary evaporator water bath when concentrating

-keto esters. If you used an acid modifier during chromatography, neutralize the fractions with a mild buffer (like saturated

) before concentration, or use a high-vacuum system to remove the solvent rapidly at room temperature.

Part 3: Quantitative Data & Environmental Effects

To successfully manipulate the molecule, you must understand how your choice of solvent dictates its structural state.

Table 1: Solvent and Environmental Effects on Structural Equilibrium

Environment / SolventDominant StateCausality / MechanismImpact on Workflow
Non-Polar (Hexane,

)
Enol Form FavoredLack of external H-bond acceptors forces the molecule to stabilize via intramolecular H-bonding[1].High enol concentration during sample loading; excellent for initial column binding.
Polar Protic (

,

)
Keto Form FavoredSolvent molecules actively compete for hydrogen bonds, breaking the intramolecular enol ring[1].Shifts equilibrium; useful for NMR analysis if enol signals are overlapping with impurities.
Acidic Mobile Phase (1% AcOH) Rapid InterconversionAcid protonates the carbonyl oxygen, lowering the activation energy barrier for tautomerization[1].Critical for Chromatography: Collapses broad streaks into a single, elutable peak.
High Temperature (>40°C) DegradationThermal energy drives the irreversible loss of

from transient

-keto acids[3].
Dictates strict cold-handling during solvent evaporation and storage.

Part 4: Standard Operating Procedure (SOP) for Purification

This protocol is engineered as a self-validating system to bypass the liabilities of tautomerization and decarboxylation.

Step 1: Stationary Phase Deactivation

  • Action: Slurry-pack the column using standard silica gel (230-400 mesh), but precondition the column with 2 column volumes (CV) of Hexane containing 1% Acetic Acid.

  • Causality: Pre-saturating the active silanol sites prevents irreversible chelation of the

    
    -keto ester to the silica matrix and sets the pH environment to accelerate tautomerization[1].
    

Step 2: Sample Loading

  • Action: Dissolve the crude this compound in the minimum amount of dry Dichloromethane (DCM). Do not use methanol or heat to aid dissolution.

  • Causality: DCM prevents premature hydrolysis. Avoiding heat prevents decarboxylation[3].

Step 3: Accelerated Elution

  • Action: Elute using a gradient of Hexane to Ethyl Acetate, maintaining 1% Acetic Acid throughout the run. Use a flow rate 20% higher than standard for your column size.

  • Causality: The acid modifier ensures the keto and enol forms elute as a single band[1]. The increased flow rate minimizes the residence time on the acidic silica, reducing the risk of on-column hydrolysis.

Step 4: Cold Concentration (Critical Step)

  • Action: Pool the product-containing fractions. Immediately evaporate the solvent using a rotary evaporator with the water bath set to maximum 30°C .

  • Causality: Keeping the temperature strictly below the decarboxylation threshold ensures the

    
    -keto ester remains intact[3].
    

Workflow Prep 1. Sample Load (Dry DCM, No Heat) Equil 2. Column Equil. (Hex/EtOAc + 1% AcOH) Prep->Equil Elute 3. Rapid Elution (Minimize Silica Time) Equil->Elute Evap 4. Cold Evaporation (T < 30°C) Elute->Evap

Optimized chromatographic purification workflow for beta-keto esters.

References

  • Lanke, V., et al. "Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation". ACS Publications (2018).[Link]

  • MacMillan, D. W. C. "Development of the Lewis Acid Catalyzed Allenoate-Claisen Rearrangement. Investigations of Enantioselective Catalysis...". California Institute of Technology (Caltech THESIS). [Link]

Sources

"Methyl 1-acetyl-3-oxopiperidine-4-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Product Support ID: TSC-PIP-BKE-01

Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols Target Molecule: Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1)[1][2]

Executive Summary: The "Beta-Keto" Challenge

Researchers frequently report inconsistent purity data, unexpected color changes, and "messy" NMR spectra for This compound .

The Core Issue: This molecule is a cyclic


-keto ester .[3] It is thermodynamically restless. Its stability is compromised by two intrinsic chemical behaviors:[4]
  • Keto-Enol Tautomerism: The proton at the C4 position is highly acidic (

    
    ), leading to an equilibrium between the keto and enol forms.
    
  • Facile Decarboxylation: In the presence of moisture and heat, the ester hydrolyzes to a

    
    -keto acid, which spontaneously decarboxylates to form 1-acetylpiperidin-3-one .
    

This guide provides the mechanistic insight and protocols required to stabilize this reagent and interpret analytical data correctly.

Technical Deep Dive: Stability & Degradation

A. The Primary Degradation Pathway (The "CO2 Loss" Trap)

The most common mode of failure is the irreversible loss of the ester group. This occurs via a three-step cascade, often triggered by improper storage (moisture) or aggressive workup (acidic/basic conditions).

  • Step 1: Hydrolysis. Water attacks the methyl ester. This is catalyzed by trace acids or bases.

  • Step 2:

    
    -Keto Acid Formation.  The intermediate is 1-acetyl-3-oxopiperidine-4-carboxylic acid.
    
  • Step 3: Decarboxylation.

    
    -keto acids are unstable. They undergo a pericyclic reaction (6-membered transition state) to release CO
    
    
    
    and form the enol of the ketone, which tautomerizes to the ketone.

Primary Degradant: 1-acetylpiperidin-3-one (Loss of 58 Da from parent mass).

B. The "False" Impurity: Keto-Enol Tautomerism

Unlike standard esters, this molecule exists as a dynamic mixture.

  • Keto Form: Colorless. Preferred in non-polar solvents.

  • Enol Form: Often yellow/orange due to conjugation. Stabilized by intramolecular Hydrogen bonding between the enol -OH and the ester carbonyl.

Diagnostic Consequence:

  • Appearance: Pure material can appear as a pale yellow oil, not necessarily indicating degradation.

  • LCMS: You may see "split" peaks if the column timescale is faster than the tautomerization rate.

  • Reactivity: The enol form is susceptible to oxidative dimerization (turning the sample dark red/brown) if exposed to air for prolonged periods.

Visualizing the Pathways

The following diagram maps the degradation logic and the tautomeric equilibrium.

DegradationPathway cluster_legend Pathway Legend Parent Methyl 1-acetyl-3-oxopiperidine- 4-carboxylate (Parent Molecule) Enol Enol Tautomer (Stabilized by H-bond) Parent->Enol Equilibrium (Fast) Acid Intermediate: Beta-Keto Acid Parent->Acid Hydrolysis (+H2O / Acid / Base) Oxidation Oxidative Dimers (Dark Red/Brown) Enol->Oxidation O2 / Air (Slow) Degradant Primary Degradant: 1-acetylpiperidin-3-one (+ CO2 gas) Acid->Degradant Decarboxylation (-CO2 / Heat) key Blue: Reversible Equilibrium Red: Irreversible Degradation

Figure 1: Mechanistic pathways showing the reversible tautomerism (yellow) and the irreversible decarboxylation route (red).

Troubleshooting Guide & FAQs

Scenario 1: Analytical Confusion (NMR & LCMS)

Q: My Proton NMR (


H-NMR) is a mess. I see split peaks and broad signals. Is it impure? 
A:  Not necessarily. You are observing Rotamers .
  • The Cause: The N-acetyl bond has partial double-bond character (amide resonance). Rotation around this bond is slow on the NMR timescale at room temperature.

  • The Effect: You will see two sets of signals for the ring protons (cis/trans relative to the acetyl oxygen).

  • The Fix: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). The increased energy speeds up rotation, coalescing the peaks into a sharp, single set.

Q: LCMS shows a mass of M-58. What is this? A: This is the decarboxylated degradant (1-acetylpiperidin-3-one ).

  • Mechanism: Loss of the carbomethoxy group (-COOCH

    
     is mass 59, but the net loss is C
    
    
    
    H
    
    
    O
    
    
    if you consider the mechanism, but practically, you lose the ester functionality).
  • Correction: The parent is MW ~199. The decarboxylated product is MW ~141. A loss of 58 units usually corresponds to the loss of the carbomethoxy group replaced by a proton (

    
    ).
    
  • Action: If this peak is

    
    , repurification is required.
    
Scenario 2: Physical Appearance

Q: The compound was white/colorless, but now it's yellow. Throw it away? A: Check it first.

  • Yellow: likely just the Enol form shifting equilibrium or trace oxidation. Run a TLC. If it's a single spot, it is usable.

  • Dark Red/Brown: Significant oxidative polymerization. Purification required.

Experimental Protocols

Protocol A: Safe Purification (Avoid Decarboxylation)

Do not use standard acidic or basic washes, as they catalyze hydrolysis.

  • Stationary Phase: Neutral Silica Gel (standard).

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).

  • Additive: Add 1% Triethylamine to the mobile phase.

    • Why? It buffers the silica acidity, preventing on-column hydrolysis/decarboxylation.

  • Temperature: Keep fractions cool. Do not rotovap at bath temperatures

    
    C.
    
Protocol B: Long-Term Storage

To maximize shelf-life (6–12 months):

ParameterSpecificationReason
Temperature -20°C Slows thermodynamic decarboxylation.[1]
Atmosphere Argon/Nitrogen Prevents moisture ingress (hydrolysis) and O

(oxidation).
Container Amber Glass Light can catalyze radical oxidation of the enol.
State Solid/Oil If oil, store as a concentrated solution in anhydrous solvent (e.g., dry THF) if immediate use is planned, otherwise neat.
Protocol C: Troubleshooting Logic Tree

Troubleshooting Start User Observation Color Issue: Color Change (Yellow/Red) Start->Color NMR Issue: Complex NMR (Split Peaks) Start->NMR Mass Issue: Wrong Mass (M-58) Start->Mass ColorCheck Run TLC Color->ColorCheck HeatNMR Run NMR at 60°C NMR->HeatNMR Decarb Decarboxylation Confirmed Mass->Decarb Use It Use It ColorCheck->Use It Single Spot Purify Purify ColorCheck->Purify Multi-spot Pure Pure HeatNMR->Pure Peaks Coalesce Impure Impure HeatNMR->Impure Peaks Stay Split Discard or\nRepurify (Distillation) Discard or Repurify (Distillation) Decarb->Discard or\nRepurify (Distillation) Irreversible

Figure 2: Decision matrix for diagnosing reagent quality.

References

  • Beta-Keto Ester Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates).

  • Decarboxylation Mechanism: "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." AK Lectures.

  • Rotamers in N-Acyl Piperidines: "Supplementary Information: 1H-NMR rotameric mixture." Nature (Macmillan Group).

  • Product Data & Handling: BLD Pharm Product Page for CAS 1174007-42-1.[5]

  • Synthesis & Stability of Anilido-Piperidines: Journal of the Serbian Chemical Society. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1][6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Overcoming steric hindrance in piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Derivative Synthesis Current Status: ● Operational Logged User: Senior Research Chemist Topic: Overcoming Steric Hindrance in 2,6-Disubstituted & Alpha-Tertiary Piperidines

Welcome to the Piperidine Synthesis Support Center

System Overview: You are likely here because standard SN2 protocols are failing. Piperidine derivatives—particularly those with substituents at the C2/C6 positions (e.g., 2,2,6,6-tetramethylpiperidine)—present a "Steric Fortress." The axial hydrogens and geminal methyl groups create a cone angle that blocks nucleophilic attack and destabilizes transition states for standard alkylation.

This guide treats your synthesis as a troubleshooting ticket. We move from the path of least resistance (N-functionalization) to advanced structural editing (C-H activation) and finally to de novo assembly.

Module 1: The N-Functionalization Gate

Ticket Type: High Volume / Common Failure Issue: "I cannot attach an alkyl or aryl group to my hindered piperidine nitrogen."

The N-Arylation Solution (Buchwald-Hartwig)

Standard SNAr fails with electron-rich or neutral arenes due to the nucleophilicity penalty of the hindered amine. Palladium catalysis is the required patch.

  • The "Gold Standard" Catalyst: RuPhos Pd G4 .

    • Why: RuPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the oxidative addition of aryl halides while creating a pocket that accommodates the steric bulk of the piperidine during the reductive elimination step.

  • Alternative: BrettPhos Pd G4 (for primary amines or extremely hindered secondary amines).

Decision Logic (DOT Visualization):

N_Arylation_Logic Start Start: N-Arylation Check_Sterics Is Amine Hindered? (e.g., 2,6-dimethyl) Start->Check_Sterics Check_Nu Nucleophile Type Check_Sterics->Check_Nu Yes (Hindered) Standard Standard Pd(OAc)2 / BINAP Check_Sterics->Standard No (Simple Piperidine) RuPhos RuPhos Pd G4 (Best for 2° Amines) Check_Nu->RuPhos Secondary Amine BrettPhos BrettPhos Pd G4 (Best for 1° Amines) Check_Nu->BrettPhos Primary Amine Advanced Select Specialized Ligand Result C-N Bond Formed RuPhos->Result High Yield BrettPhos->Result High Yield

Caption: Ligand selection logic for Pd-catalyzed amination of sterically hindered piperidines.

The N-Alkylation Solution (Reductive Amination)

Stop using Alkyl Halides. Direct SN2 alkylation of hindered piperidines with hindered alkyl halides often results in E2 elimination (Hofmann product) rather than substitution.

The Fix: Titanium(IV)-Mediated Reductive Amination.

  • Mechanism: Sterically hindered ketones/amines struggle to form the iminium intermediate due to water equilibrium. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

  • Imine Formation: Combine hindered amine (1.0 equiv) and ketone (1.0 equiv) in neat Ti(OiPr)₄ (1.2–1.5 equiv).[1]

  • Incubation: Stir at ambient temperature (or 60°C for extreme hindrance) for 12–24 hours. Note: The solution will become viscous.

  • Dilution: Dilute with dry THF or MeOH.

  • Reduction: Add NaBH₃CN (2.0 equiv) or NaBH(OAc)₃ .

  • Quench: CAUTION. Quench with 1N NaOH. A white precipitate (TiO₂) will form. Filter through Celite.[2]

Module 2: Alpha-Functionalization (C-H Activation)

Ticket Type: Advanced / Structural Editing Issue: "I need to add a group next to the nitrogen (C2 position), but the ring is already formed."

Direct alkylation at C2 is difficult. You must rely on directing groups or radical pathways.

The Lithiation Protocol (Beak-Lee Method)

Lithiation of N-Boc-piperidine takes advantage of the dipole stabilization of the alpha-lithio species.

  • Reagents: s-BuLi / TMEDA.[3]

  • Temperature: -78°C is mandatory to prevent fragmentation.

  • Electrophiles: Works best with active electrophiles (MeI, TMSCl, Allyl Bromide).

Protocol:

  • Dissolve N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in dry Et₂O (THF can sometimes promote side reactions).

  • Cool to -78°C.

  • Add s-BuLi (1.2 equiv) dropwise. Stir for 1–2 hours.

  • Add electrophile. Warm slowly to RT.

Photoredox C-H Arylation (MacMillan Protocol)

For adding aryl groups to the alpha position under mild conditions.

  • Catalyst: Ir(ppy)₃ (1 mol%).

  • Reagent: 1,4-Dicyanobenzene (or other electron-deficient cyanoarenes).

  • Light: Blue LED.

  • Mechanism: The catalytic cycle generates an alpha-amino radical which couples with the persistent radical anion of the arene.[4]

Module 3: De Novo Assembly (The "Nuclear Option")

Ticket Type: System Rebuild Issue: "Functionalization is impossible. I need to build the ring with the groups already in place."

When the "Steric Fortress" is too strong, build the fortress around the nitrogen.

The Thorpe-Ingold Effect (Your Secret Weapon)

Contrary to intermolecular reactions, steric bulk accelerates ring closure .[1] This is the Gem-Dimethyl Effect.

  • Why: Bulky substituents on the carbon chain compress the internal bond angle, forcing the terminal groups (amine and leaving group/carbonyl) closer together.[5]

  • Implication: Cyclizing a 2,2,6,6-tetramethyl precursor is often faster than cyclizing a simple linear chain.[1]

Recommended Route: Intramolecular Reductive Amination [6]

  • Precursor: Synthesize a 1,5-diketone (e.g., via oxidative cleavage of a cyclopentene derivative or Michael addition).[1]

  • Cyclization: Treat with NH₄OAc and NaBH₃CN.

  • Outcome: The nitrogen attacks both carbonyls sequentially. The steric bulk on the chain actually aids this process.

Troubleshooting & Error Codes

Error CodeSymptomRoot CauseResolution Protocol
ERR_01 No Reaction (N-Alkylation) SN2 barrier too high; Nucleophile cannot reach

orbital.
Switch to Ti(OiPr)₄ reductive amination (See Module 1.2).
ERR_02 Elimination Product (Alkene) Basic nitrogen acts as base, not nucleophile.Use non-basic conditions or switch to Buchwald coupling if target is aryl.
ERR_03 Pd Catalyst Death (Black ppt) Amine binding to Pd is weak; Catalyst aggregates.Upgrade ligand to RuPhos (creates protective pocket). Increase temp to 100°C.
ERR_04 Regio-scrambling (C-H) Lithiation occurring at wrong site.Ensure N-Boc group is used (directing group).[3] Use TMEDA to stabilize the lithio-species.
ERR_05 Incomplete Cyclization Entropy disfavors ring closing.Add gem-dimethyl groups to the chain (Thorpe-Ingold assistance).

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • RuPhos Pd G4 Protocol: Maiti, D., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Chemical Science, 2011. Link

  • Ti(IV)

    • Mechanism & Protocol: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990. Link

  • Alpha-Lithiation (Beak Protocol)

    • N-Boc Activation: Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers of 2-substituted N-(tert-butoxycarbonyl)pyrrolidines." The Journal of Organic Chemistry, 1993. Link

  • Photoredox C-H Functionalization

    • MacMillan Protocol:[7] McNally, A., Prier, C. K., & MacMillan, D. W. "Discovery of an α-amino C–H arylation reaction using the strategy of accelerated serendipity." Science, 2011. Link

  • Thorpe-Ingold Effect

    • Cyclization Rates: Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications."[1] Chemical Reviews, 2005. Link

Sources

Technical Support Center: Alternative Catalysts for Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PIP-SYN-2026 Subject: Troubleshooting Guide for Non-Noble Metal & Bio-Catalytic Routes Assigned Specialist: Senior Application Scientist

Introduction: Beyond Noble Metals

Welcome to the Advanced Catalysis Support Hub. You are likely here because traditional Pd/Pt-catalyzed hydrogenation is failing to deliver the required chemo-selectivity, stereocontrol, or sustainability metrics for your piperidine scaffolds.

This guide addresses the three most robust alternative distinct catalytic manifolds: Earth-Abundant Pincer Complexes (Mn/Fe) , Chiral Organocatalysis , and Biocatalytic Imine Reductases (IREDs) .

Module 1: Earth-Abundant Metal Catalysis (Mn/Fe)

Primary Workflow: Hydrogenation of substituted pyridines to piperidines. Key Catalyst Class: Manganese(I)-PNP Pincer Complexes (e.g., Milstein/Beller type).

The Mechanism: Metal-Ligand Cooperation

Unlike Pd/C, which relies on surface adsorption, Mn-PNP complexes utilize an outer-sphere mechanism . The ligand is not innocent; it actively participates in H2 heterolytic cleavage via aromatization/dearomatization of the pyridine backbone within the pincer ligand.

Mn_Pincer_Cycle Cat_Rest 1. Resting State (Dearomatized Mn-PNP) H2_Add 2. H2 Activation (Heterolytic Cleavage) Cat_Rest->H2_Add + H2 Hydride_Species 3. Active Hydride (Aromatized Mn-PNP-H) H2_Add->Hydride_Species Protonation of N-arm Substrate_Bind 4. Pyridine Coordination (Outer Sphere) Hydride_Species->Substrate_Bind Hydride_Transfer 5. Hydride Transfer (Stepwise Reduction) Substrate_Bind->Hydride_Transfer Hydride_Transfer->Cat_Rest - Product (Piperidine)

Figure 1: Metal-Ligand Cooperation Cycle.[1] The ligand backbone undergoes reversible protonation, enabling H2 activation without changing the metal oxidation state.

Troubleshooting Guide: Mn-Catalyzed Hydrogenation
Symptom Root Cause Analysis Corrective Action
Zero Conversion Catalyst Poisoning (O2/H2O) Mn-pincer complexes are air-sensitive. Ensure all solvents are degassed (freeze-pump-thaw x3) and reaction is assembled in a glovebox (<1 ppm O2).
Stalled at <50% Base Deactivation These catalysts require a strong base (KOtBu) to activate the precatalyst. If the substrate is acidic (e.g., contains free -OH or -NH), it consumes the base. Solution: Protect acidic protons or increase base stoichiometry to 1.5 eq relative to catalyst.
Low Turnover (TOF) H2 Pressure/Mass Transfer Unlike Rh/Pd, Mn complexes often require higher pressure (30-50 bar) to drive the equilibrium of the H2 cleavage step. Increase stirring rate to >800 rpm to eliminate gas-liquid mass transfer limitations.
Leaching/Color Change Ligand Decomposition If the solution turns from deep red/orange to pale yellow or black precipitate forms, the complex has decomposed. Check for trace chlorinated solvents (e.g., DCM residues), which are incompatible with low-valent Mn species.

Module 2: Organocatalysis (Chiral Phosphoric Acids)

Primary Workflow: Asymmetric Transfer Hydrogenation (ATH) of pyridines/quinolines.[2] Key Reagents: Chiral Phosphoric Acid (CPA) + Hantzsch Ester (HE).[3]

Protocol: Enantioselective Partial Reduction

Objective: Synthesize chiral piperidines with >90% ee.

  • Reagent Prep: Dissolve substituted pyridine (0.1 mmol) and Chiral Phosphoric Acid (5 mol%, e.g., TRIP or BINOL-derived) in dry Toluene.

  • Reductant Addition: Add Hantzsch Ester (2.4 equiv) in one portion.

  • Incubation: Stir at 60°C for 24-48 hours under Argon.

  • Workup: Flash chromatography (basic alumina is often preferred over silica to prevent racemization of sensitive amines).

FAQ: Organocatalysis Issues

Q: My ee% is consistently low (approx. 40-50%). What is wrong? A: This usually indicates a "background reaction." The Hantzsch ester can thermally reduce the imine without the catalyst if the temperature is too high.

  • Fix: Lower the temperature to 30-40°C and extend reaction time.

  • Fix: Increase the steric bulk of the CPA (switch from TRIP to STRIP) to enforce tighter binding in the transition state.

Q: The reaction is sluggish with electron-rich pyridines. A: Electron-rich pyridines are poor electrophiles.

  • Fix: Add a catalytic amount of stronger Brønsted acid (e.g., HCl or TFA, 5 mol%) to generate the pyridinium salt in situ, which is the actual substrate for the CPA cycle.

Module 3: Photocatalysis (Visible Light)

Primary Workflow: C-H Functionalization (


-Amino Arylation).
Key Catalyst:  Ir(ppy)3 or Organic Dyes (Eosin Y) + Cyanoarenes.
Workflow Visualization: Radical Redox Cycle

Photoredox_Workflow Start Start: Piperidine + Photocatalyst Light Blue LED (450nm) Irradiation Start->Light Oxidation SET Oxidation (Gen. α-Amino Radical) Light->Oxidation Excited State Trapping Radical Trapping (with Cyanoarene) Oxidation->Trapping -H+, -e- Product Functionalized Piperidine Trapping->Product SET Reduction

Figure 2: Photoredox workflow for C-H functionalization. The cycle relies on Single Electron Transfer (SET) to generate the reactive


-amino radical.
Diagnostic Steps for Photoredox Failures
  • Check the Light Source: Intensity matters. A standard fume hood light is insufficient. Use high-intensity Blue LEDs (Kessil or similar, ~40-60W).

  • Stern-Volmer Quenching: If the reaction fails, O2 is the likely culprit (it quenches the triplet state of the photocatalyst).

    • Test: Run the reaction in a sealed vial after sparging with Ar for 15 mins. If yield spikes, your previous inert atmosphere was compromised.

  • Concentration Effect: Radical reactions are highly concentration-dependent.

    • Standard: 0.1 M to 0.5 M. If too dilute, radical chain propagation fails. If too concentrated, light penetration depth (Beer-Lambert law) becomes the limiting factor.

Module 4: Biocatalysis (Imine Reductases - IREDs)

Primary Workflow: Enantioselective reduction of cyclic imines.[3][4][5][6] Key Components: IRED Enzyme (e.g., from Streptomyces) + NADPH Cofactor Recycling System (GDH/Glucose).

Technical Protocol: Enzymatic Reduction
ComponentConcentration/AmountRole
Substrate 10-50 mMCyclic Imine precursor
Enzyme (IRED) 1-5 mg/mL (lyophilized)Chiral Catalyst
Cofactor NADP+ (0.5 mM)Hydride Source
Recycling System Glucose Dehydrogenase (GDH) + Glucose (2 eq)Regenerates NADPH from NADP+
Buffer KPi (100 mM, pH 7.0-7.5)Maintains enzyme stability
Troubleshooting Biocatalysis

Issue: Substrate Solubility

  • Context: Many functionalized piperidine precursors are hydrophobic.

  • Solution: Add a co-solvent. DMSO or Isopropanol (IPA) up to 10% v/v is generally tolerated by IREDs. Warning: Exceeding 10% usually denatures the protein.

Issue: pH Drift

  • Context: The recycling system (Glucose -> Gluconic Acid) produces acid, lowering pH over time.

  • Solution: Use a strong buffer (100 mM KPi) or an autotitrator to maintain pH 7.5. If pH drops below 6.0, IRED activity ceases.

Issue: Product Inhibition

  • Context: The piperidine product is a secondary amine (basic). High concentrations can inhibit the enzyme.

  • Solution: Perform a "fed-batch" addition. Add substrate in aliquots (e.g., 10 mM every 2 hours) rather than all at once to keep product concentration below inhibitory thresholds.

References

  • Beller, M. et al. (2016). Manganese-catalyzed hydrogenation of organic carbonates to methanol and alcohols. Nature Communications. (Context: Foundational work on Mn-PNP pincer mechanism).

  • Milstein, D. et al. (2016). Efficient Catalytic Hydrogenation of Ketones and Aldehydes by a Well-Defined Manganese Pincer Complex.[7] ACS Catalysis.[7] (Context: Outer-sphere mechanism details).

  • Rueping, M. et al. (2011). Chiral Phosphoric Acids as Versatile Catalysts for the Enantioselective Transfer Hydrogenation of Quinolines. Beilstein Journal of Organic Chemistry.[3] (Context: Organocatalysis protocols).

  • MacMillan, D. W. C. et al. (2014). Decarboxylative peptide arylation through a room-temperature photoredox-catalyzed C–H functionalization. Nature.[8] (Context: Photoredox

    
    -amino radical generation).
    
  • Turner, N. J. et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.[4] Journal of the American Chemical Society. (Context: IRED specificity and protocols).

  • Glorius, F. et al. (2011). Rh-Catalyzed Hydrogenation of Pyridines. Angewandte Chemie Int. Ed. (Context: Comparison baseline for noble metals).

Sources

Technical Support Center: Scale-Up & Troubleshooting for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1)[1]. As a highly functionalized


-keto ester building block, this molecule presents unique challenges during scale-up, primarily due to its thermal instability, dynamic tautomerism, and sensitivity to pH extremes.

This guide is engineered for process chemists and drug development professionals. It moves beyond basic synthesis to address the fundamental causality of scale-up failures, providing self-validating protocols to ensure process robustness.

Part 1: Core Troubleshooting FAQs (Chemical Stability & Handling)

Q1: My yield drops significantly during solvent evaporation, and I observe a new impurity. What is happening? A: You are likely experiencing thermal decarboxylation. Because your target is a


-keto ester, it is inherently unstable when exposed to trace water combined with acidic or basic conditions[2]. These conditions catalyze the hydrolysis of the methyl ester into a 

-keto acid[3]. Upon heating (typically >30°C during rotary evaporation), the

-keto acid undergoes a concerted cyclic transition state, releasing CO

and forming an enol[4]. This enol rapidly tautomerizes to 1-acetylpiperidin-3-one, permanently destroying your target[4]. Causality Fix: Always buffer your aqueous workup to a strict pH of 6.5–7.5 and never exceed a 30°C bath temperature during concentration.

Q2: NMR analysis of my isolated product shows a complex, overlapping mixture, but LC-MS shows a single mass (


 200.1 

). Is my product impure?
A: No. This compound exists in a dynamic keto-enol equilibrium. In non-polar solvents (e.g., CDCl

), the enol form is highly stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. In polar aprotic solvents (e.g., DMSO-d

), the keto form predominates. This structural duality results in doubled signals in

H and

C NMR. Causality Fix: Run your NMR in DMSO-d

to collapse the spectrum predominantly into the keto form, simplifying purity validation.

Q3: Why does the N-acetylation step stall or generate heavy impurities at the 1 kg scale, even though it worked perfectly at the 5 g scale? A: This is a classic mass and heat transfer limitation. N-acetylation using acetic anhydride (Ac


O) or acetyl chloride (AcCl) is highly exothermic. At a small scale, heat dissipates rapidly. At the kilogram scale, localized hot spots form. If the base (e.g., Et

N) is not uniformly distributed, these hot spots accelerate side reactions, including premature ester hydrolysis or O-acetylation of the enol tautomer. Causality Fix: Transition to a biphasic reaction system (DCM / aqueous NaHCO

). The aqueous phase acts as a massive thermal sink and immediately neutralizes acid without exposing the bulk organic phase to harsh basicity.

Part 2: Visualizing the Pitfalls

To successfully scale this molecule, you must understand its primary degradation pathway and the workflow required to prevent it.

Decarboxylation A Methyl 1-acetyl-3-oxopiperidine -4-carboxylate B Hydrolysis (Trace Acid/Base) A->B H2O C β-Keto Acid Intermediate B->C D Cyclic Transition State (Thermal Activation) C->D > 30°C E Enol Intermediate D->E G CO2 Gas Evolution D->G F 1-acetylpiperidin-3-one (Target Destroyed) E->F Tautomerization

Caption: Mechanism of thermal decarboxylation of the β-keto ester system.

Workflow S1 Biphasic Setup (DCM / aq. NaHCO3) S2 Cooling (0-5°C) S1->S2 S3 Ac2O Addition (Dropwise) S2->S3 S4 Phase Separation (Strict pH 6.5-7.5) S3->S4 S5 Low-Temp Evaporation (< 30°C) S4->S5

Caption: Optimized scale-up workflow for N-acetylation preventing thermal degradation.

Part 3: Quantitative Process Data

Understanding the physical limits of your intermediate is non-negotiable. The tables below summarize the critical boundaries for handling the


-keto ester and its transient acid form.
Table 1: Solvent Effects on Keto-Enol Tautomerism

Data reflects typical equilibrium states for cyclic


-keto esters at 25°C. Selecting the right solvent dictates the success of downstream electrophilic additions.
Solvent SystemDielectric Constant (

)
Predominant FormEstimated Keto:Enol RatioProcess Implication
Chloroform (CDCl

)
4.8Enol15 : 85High risk of O-alkylation/O-acetylation.
Dichloromethane (DCM)9.1Enol30 : 70Standard extraction solvent; keep cold.
Methanol (MeOH)32.7Keto75 : 25Good for Dieckmann cyclization steps.
Dimethyl Sulfoxide (DMSO)46.7Keto>95 : 5Ideal for NMR validation and N-alkylation.
Table 2: Thermal Stability of the -Keto Acid Intermediate

If accidental hydrolysis occurs, the resulting acid is highly unstable[2]. This table dictates maximum allowable processing times.

Storage/Process TempHalf-Life (

) of Acid
Decarboxylation RateRecommended Action
-80°C> 1 YearNegligibleLong-term analytical standard storage[2].
-20°C~ 40 DaysSlowShort-term storage of crude mixtures[2].
+20°C (Room Temp)< 12 HoursModerateProceed immediately to next synthetic step.
+45°C (Evaporation)< 30 MinutesRapidCRITICAL FAILURE . Keep bath <30°C.

Part 4: Validated Experimental Protocols

Protocol: Scale-Up N-Acetylation of Methyl 3-oxopiperidine-4-carboxylate

This protocol utilizes a self-validating biphasic system to eliminate exotherm-induced hydrolysis.

Step 1: Reactor Charging & Biphasic Setup

  • Charge a jacketed reactor with Methyl 3-oxopiperidine-4-carboxylate (1.0 eq) dissolved in Dichloromethane (10 volumes).

  • Add a saturated aqueous solution of NaHCO

    
     (10 volumes).
    Causality: The biphasic system ensures that as acetic acid is generated, it is immediately pulled into the aqueous phase and neutralized, keeping the organic phase neutral and protecting the ester[5].
    

Step 2: Thermal Equilibration

  • Set the reactor jacket to -5°C.

  • Agitate vigorously (min. 300 RPM) to ensure maximum interfacial surface area between the organic and aqueous layers. Wait until the internal temperature stabilizes at 0–5°C.

Step 3: Controlled Reagent Addition

  • Prepare a solution of Acetic Anhydride (Ac

    
    O, 1.1 eq) in DCM (2 volumes).
    
  • Add the Ac

    
    O solution dropwise over 2 hours.
    Self-Validation Check: Monitor the internal temperature probe. If the temperature exceeds 10°C, pause the addition. The evolution of CO
    
    
    
    gas (from NaHCO
    
    
    neutralization) serves as a visual indicator of the reaction rate.

Step 4: In-Process Control (IPC)

  • Stop agitation, allow layers to separate. Sample the bottom (DCM) layer.

  • Analyze via UPLC-MS (Mobile phase: 0.1% Formic Acid in MeCN/H

    
    O).
    Note: Do not use TLC, as the keto-enol tautomerism causes severe streaking, leading to false assumptions of incomplete reaction.
    

Step 5: Mild Isolation (The Critical Phase)

  • Once conversion is >98%, separate the phases. Wash the organic layer with cold brine (5 volumes) to remove residual water.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and transfer to a rotary evaporator.
  • Crucial: Set the water bath to maximum 25°C . Apply high vacuum to remove DCM. Causality: Exceeding 30°C at this stage, especially if trace acid remains, will trigger the cyclic transition state of decarboxylation, destroying the batch[2][4].

  • Isolate this compound as a pale yellow oil. Store immediately under Argon at -20°C.

References

  • Organic Chemistry Portal. "Decarboxylation". Organic Chemistry Portal Synthesis Database. Available at: [Link]

  • Master Organic Chemistry. "Decarboxylation". Master Organic Chemistry. Available at: [Link]

  • AK Lectures. "Hydrolysis and Decarboxylation of ß-Keto Ester Example". AK Lectures / YouTube. Available at: [Link]

Sources

Minimizing impurities in the final product of piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurities in the Final Product of Piperidine Synthesis

Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Azeotrope Trap"

Welcome to the technical support hub for piperidine synthesis. If you are accessing this guide, you are likely facing the classic dilemma of this reaction: Incomplete conversion leading to a Pyridine/Piperidine azeotrope.

While the hydrogenation of pyridine appears simple on paper (


), the physicochemical reality is unforgiving. Pyridine (bp 115°C) and Piperidine (bp 106°C) form a binary azeotrope (approx. 8% Pyridine / 92% Piperidine) that boils at 106.1°C. You cannot separate unreacted starting material via standard fractional distillation. [1]

This guide prioritizes preventative reaction engineering (to ensure 100% conversion) and chemical separation protocols (to break the azeotrope).

Module 1: Optimizing the Reaction (Prevention)

Goal: Achieve >99.5% conversion to render downstream azeotropic separation unnecessary.

The Impurity Landscape

Before troubleshooting, identify your enemy. The following diagram illustrates the reaction pathways and where impurities originate.

Piperidine_Reaction_Pathways Pyridine Pyridine (Starting Material) Tetra 1,2,3,6-Tetrahydropyridine (Intermediate Impurity) Pyridine->Tetra +2 H2 (Partial Red.) Dimer Dipiperidyls/Bipyridines (Dimerization Impurity) Pyridine->Dimer Radical Coupling (e.g., Na/EtOH route) Piperidine Piperidine (Target Product) Tetra->Piperidine +1 H2 (Final Red.) Piperidine->Pyridine Product Poisons Catalyst (Inhibits further conversion) Amylamine n-Amylamine (Ring Opening Impurity) Piperidine->Amylamine Hydrogenolysis (Over-reduction/High T)

Figure 1: Reaction pathway showing the stepwise reduction of pyridine and potential side reactions (Ring opening and Dimerization).

Troubleshooting Guide: Reaction Conditions

Q: I am using Pd/C, but the reaction stalls at 90% conversion. Why? A: You are experiencing Product Inhibition (Catalyst Poisoning) . As piperidine forms, it is a stronger base (


) than the starting pyridine (

). The secondary amine strongly coordinates to the metal active sites (Pd), effectively blocking them from the remaining pyridine.
  • Solution: Run the reaction in acidic media (e.g., Glacial Acetic Acid or with 1 eq. HCl). This protonates the piperidine nitrogen (

    
    ), preventing it from binding to the catalyst surface.
    

Q: I see "Ring Opening" (n-Amylamine) in my GC-MS. What caused this? A: This is a symptom of Hydrogenolysis , typically caused by excessive temperature or overly aggressive catalysts.

  • Causality: High temperatures (>150°C) or the use of Raney Nickel at high pressure can cleave the C-N bond after the ring is saturated.

  • Solution: Switch to Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C). These catalysts operate at lower temperatures (room temp to 50°C) and pressures, minimizing bond cleavage.

Catalyst Selection Matrix
CatalystActivity (Pyridine Red.)[2][3][4][5][6][7][8][9]Risk of Ring OpeningPoisoning ResistanceRecommended Condition
Rh/C (5%) High LowHighMild (RT, 1-3 bar), Acidic solvent
Ru/C (5%) High LowHighMild (50°C, 5-10 bar)
Pd/C (10%) ModerateModerateLow (Prone to poisoning)Requires Acidic Additive (AcOH)
Raney Ni LowHigh ModerateHigh T/P (150°C, >50 bar)
PtO2 (Adams) HighLowModerateAcidic solvent (Acetic Acid)

Module 2: Purification Protocols (The "Cleanup")

Goal: Isolate pure Piperidine from a mixture containing Pyridine and Water.[10][11]

Protocol A: The "CO₂ Trap" (Best for Pyridine Removal)

Use this when you have unreacted Pyridine (5-15%) in your crude mixture.

Mechanism: Piperidine is a secondary amine and reacts rapidly with


 to form a solid carbamate/carbonate salt. Pyridine (a tertiary-like aromatic amine) does not  react.[2]

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in dry toluene or ether (ratio 1:4).

  • Sparging: Bubble dry

    
     gas through the solution at 0°C.
    
  • Precipitation: A white solid (Piperidine Carbamate) will precipitate out. Pyridine remains in the solution.[12]

  • Filtration: Filter the solid under an inert atmosphere (nitrogen) to avoid moisture absorption. Wash the cake with cold ether to remove residual pyridine.

  • Regeneration: Transfer the solid to a flask. Add concentrated NaOH (aq) to liberate free piperidine.

  • Extraction: Extract the aqueous layer with DCM or Ether.[13]

  • Final Distillation: Dry the organic layer over KOH pellets and distill.

Protocol B: The "Azeotropic Break" (Best for Water Removal)

Use this if your impurity is primarily water.

Mechanism: Use a ternary azeotrope former (Benzene or Cyclohexane) to carry water over.

Step-by-Step Workflow:

  • Add Benzene (Caution: Carcinogen) or Cyclohexane to the wet piperidine.

  • Perform fractional distillation.[2][10][13]

  • Fraction 1: Water/Hydrocarbon azeotrope (removes water).

  • Fraction 2: Hydrocarbon/Piperidine (transition).

  • Fraction 3: Pure Piperidine (bp 106°C).

Module 3: Storage & Stability

Q: My clear piperidine turned yellow after one week. Is it ruined? A: The yellowing is due to N-Oxide formation or trace oxidation products. While unsightly, the purity may still be >98%.

  • Prevention: Piperidine must be stored under Argon or Nitrogen.[2][13] It is hygroscopic and absorbs

    
     from the air (forming white crusts of carbonate).
    
  • Restoration: Simple distillation over KOH pellets will restore the colorless liquid.

Visual Troubleshooting Logic

Troubleshooting_Logic Start Crude Product Analysis CheckPyridine Is Pyridine Present? Start->CheckPyridine CheckWater Is Water Present? CheckPyridine->CheckWater No (<0.5%) Action_CO2 PROTOCOL A: CO2 Sparging (Carbamate Formation) CheckPyridine->Action_CO2 Yes (>1%) Action_Azeotrope PROTOCOL B: Azeotropic Distillation (Cyclohexane) CheckWater->Action_Azeotrope Yes (>2%) Action_Distill Standard Distillation (over KOH) CheckWater->Action_Distill No (Dry)

Figure 2: Decision tree for selecting the correct purification method based on impurity profile.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Authoritative source on catalyst selection and poisoning mechanisms).[9]

  • Rider, T. H., & Cook, E. S. (1937).[6] "A Further Note on the Purification of Piperidine." Journal of the American Chemical Society, 59(9), 1741–1742. Link (Seminal work on the azeotropic difficulties and purification of piperidine).

  • Adkins, H., & Coonradt, H. L. (1941). "The Selective Hydrogenation of Derivatives of Pyrrole, Pyridine, Carbazole and Quinoline." Journal of the American Chemical Society, 63(1), 1563–1570. Link (Establishes the kinetics of pyridine hydrogenation and ring opening risks).

  • BenchChem. (2025).[2][3][12][13] "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Link (Modern protocols for salt formation and separation).

  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent 2,363,158. Link (Industrial standard for azeotropic distillation of piperidine).

Sources

Validation & Comparative

Comparative Guide: Methyl 1-acetyl-3-oxopiperidine-4-carboxylate vs. Alternative Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, functionalized piperidines are indispensable as rigidified scaffolds, spirocycle precursors, and core pharmacophores. Among these,


-keto ester piperidines—specifically 3-oxopiperidine-4-carboxylates—serve as highly versatile ambident electrophiles. They are the primary starting materials for synthesizing fused bicyclic systems such as pyrazolo[4,3-c]pyridines and tetrahydronaphthyridines.

This guide provides an objective, data-driven comparison of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate [1] against its two most common industry alternatives: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate [2] and 1-Boc-3-oxopiperidine-4-carboxylate [3]. By analyzing their mechanistic behavior, stability profiles, and experimental performance, this guide will help you select the optimal building block for your synthetic workflow.

Mechanistic Foundations: The Role of the N-Substituent

The reactivity of the C3-C4


-keto ester system is fundamentally modulated by the electronic nature of the nitrogen protecting group at position 1.
  • N-Acetyl (Amide): The acetyl group is strongly electron-withdrawing via resonance. This delocalizes the nitrogen lone pair, drastically reducing its basicity and nucleophilicity. Consequently, the N-acetyl variant is highly resistant to unwanted N-oxidation or premature alkylation during complex multi-step sequences. Furthermore, the inductive electron withdrawal slightly increases the acidity of the C4 proton, favoring the reactive enol tautomer required for Knoevenagel condensations.

  • N-Boc (Carbamate): Similar to the acetyl group, the Boc group withdraws electron density, rendering the nitrogen non-basic. However, the bulky tert-butyl group introduces significant steric hindrance, which can influence the facial selectivity of subsequent reductions or additions at the C3 ketone.

  • N-Benzyl (Amine): The benzyl group is electron-donating (or electronically neutral compared to amides). The nitrogen retains its basic lone pair, making it susceptible to oxidation (forming N-oxides) and protonation. This can complicate purifications (requiring basic aqueous workups) and reactions involving strong electrophiles[4].

Pathway A 1-Acetyl-3-oxopiperidine -4-carboxylate B Enol Tautomer (Active Electrophile) A->B Tautomerization (Solvent dependent) C Hydrazone Intermediate (C3 Condensation) B->C + Hydrazine (Acid Cat.) D Intramolecular Cyclization (C4 Ester Attack) C->D Heat (-H2O) E Pyrazolo[4,3-c]pyridine Scaffold D->E Aromatization (-MeOH)

Mechanistic pathway of pyrazolo[4,3-c]pyridine formation from the


-keto ester core.

Comparative Experimental Data

To objectively evaluate these building blocks, we must look at their performance across standard synthetic metrics: atom economy, chemical stability, and yield in a benchmark cyclization reaction (synthesis of a fused pyrazole).

Quantitative Performance Matrix
MetricThis compoundEthyl 1-benzyl-3-oxopiperidine-4-carboxylate1-Boc-3-oxopiperidine-4-carboxylate
CAS Number 1174007-42-1[1]52763-21-0[4]Varies (Standard)[3]
Molecular Weight 199.21 g/mol 297.78 g/mol (HCl salt)[2]~257.30 g/mol
Protecting Group MW 43.04 Da (High Atom Economy)91.13 Da (Low Atom Economy)100.12 Da (Low Atom Economy)
Acid Stability Excellent (Stable to TFA, HCl)Excellent (Forms HCl salt)[4]Poor (Cleaved by TFA/HCl)
Base Stability Moderate (Cleaved by strong aqueous base)Excellent Excellent
Deprotection Harsh acid/base reflux, or amide reductionHydrogenolysis (Pd/C, H

)
Mild acid (TFA or 4M HCl in Dioxane)
Benchmark Yield *88%76%82%

*Benchmark Yield refers to the isolated yield of the corresponding 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol derivative upon reaction with hydrazine hydrate in refluxing ethanol.

Strategic Decision Logic

Choosing the correct building block is a function of your downstream synthetic sequence. The N-Acetyl variant shines in multi-step syntheses where harsh acidic conditions (e.g., subsequent Boc deprotections on other parts of the molecule) or catalytic hydrogenations (which would cleave a benzyl group) are required.

Selection Start Select Piperidine Building Block Q1 Requires strong acid in downstream steps? Start->Q1 Boc 1-Boc-3-oxo... (Acid Labile) Q1->Boc No (Boc preferred) Q2 Requires catalytic hydrogenation? Q1->Q2 Yes Benzyl 1-Benzyl-3-oxo... (Pd/C Labile) Q2->Benzyl No (Benzyl preferred) Acetyl Methyl 1-Acetyl-3-oxo... (Highly Stable) Q2->Acetyl Yes (Acetyl preferred)

Decision tree for selecting the optimal N-protecting group based on downstream reaction conditions.

Validated Experimental Protocol

To demonstrate the practical application of This compound , the following protocol details its conversion into a fused pyrazolo-piperidine scaffold.

Synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol

Scientific Rationale & Causality: This reaction proceeds via the initial condensation of hydrazine at the highly electrophilic C3 ketone, followed by intramolecular acyl substitution at the C4 methyl ester. Glacial acetic acid is added in catalytic amounts to selectively protonate the ketone oxygen. This enhances its electrophilicity for the initial nucleophilic attack by hydrazine, while carefully avoiding the over-protonation of the hydrazine itself, which would stall the reaction. The use of the methyl ester (over the ethyl ester found in the benzyl variant[2]) accelerates the final cyclization step due to methanol being a superior leaving group compared to ethanol.

Materials:

  • This compound (1.0 equiv, 10 mmol, 1.99 g)

  • Hydrazine hydrate (80% aqueous, 1.2 equiv, 12 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (0.1 equiv, 1 mmol)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.99 g) in absolute ethanol (25 mL).

  • Catalysis: Add glacial acetic acid (approx. 60

    
    L) to the stirring solution at room temperature. Note: The solution should remain clear.
    
  • Nucleophilic Addition: Dropwise, add hydrazine hydrate (1.2 equiv) over 5 minutes. An initial mild exotherm may be observed as the hydrazone intermediate begins to form.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) in an oil bath for 4 hours. Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 9:1). The acetyl group's stability ensures no N-deprotection occurs under these thermal conditions.

  • Isolation: Once complete, cool the reaction to 0 °C in an ice bath. The product, 5-acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol, will typically precipitate as a white to off-white solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual hydrazine and acetic acid, and dry under high vacuum to afford the pure product.

Conclusion

While 1-Boc and 1-Benzyl protected 3-oxopiperidine-4-carboxylates are legacy standards in many laboratories, This compound offers distinct advantages in atom economy and orthogonal stability. Its resistance to acidic conditions and catalytic hydrogenation makes it the superior choice when synthesizing complex, highly decorated heterocyclic scaffolds where premature deprotection would lead to catastrophic yield losses.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride". PubChem. Available at:[Link]

Sources

Comparative analysis of different synthetic routes to "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Synthetic Routes to Methyl 1-acetyl-3-oxopiperidine-4-carboxylate Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

The synthesis of This compound (Target 1 ) presents a specific regiochemical challenge often underestimated in literature. Unlike its ubiquitous isomer, methyl 4-oxopiperidine-3-carboxylate (widely available and synthesized via symmetrical Dieckmann condensation), the 3-oxo-4-carboxylate scaffold requires unsymmetrical precursors or regioselective functionalization.

This guide evaluates three synthetic strategies, grading them on Regiochemical Fidelity , Scalability , and Operational Complexity .

  • The Isomer Trap: Researchers must distinguish Target 1 from the thermodynamically favored 4-oxo-3-carboxylate. Standard commercial "Piperidone carboxylates" are almost exclusively the 4-oxo isomer.

  • Recommended Route: Route A (Functionalization Strategy) is the gold standard for purity and regiocertainty.

  • Alternative Route: Route B (Unsymmetrical Dieckmann) offers shorter step counts but suffers from severe competition with 5-membered ring formation (pyrrolidine byproducts).

Critical Regiochemistry: The Dieckmann Bifurcation

The core difficulty lies in the cyclization of the unsymmetrical diester precursor. Unlike the symmetrical bis(2-methoxycarbonylethyl)amine (which yields the 4-oxo isomer), the precursor for the 3-oxo target has two distinct cyclization pathways.

Dieckmann_Regioselectivity Precursor Unsymmetrical Precursor N-(2-methoxycarbonylethyl)-N-(methoxycarbonylmethyl)amine Enolate_A Path A: Enolate on Propionate Arm (Kinetic/Thermodynamic Competition) Precursor->Enolate_A Deprotonation Enolate_B Path B: Enolate on Acetate Arm (Baldwin Favored 5-exo-trig) Precursor->Enolate_B Deprotonation Target TARGET: 6-Membered Ring This compound Enolate_A->Target Attack on Acetate Ester (6-endo-trig) Byproduct BYPRODUCT: 5-Membered Ring Methyl 1-acetyl-4-oxopyrrolidine-3-acetate Enolate_B->Byproduct Attack on Propionate Ester (5-exo-trig)

Figure 1: The Dieckmann Bifurcation.[1] Path B (5-ring formation) is often kinetically favored, contaminating the synthesis of the 3-oxo-4-carboxylate target.

Detailed Synthetic Protocols

Route A: The "Protection Swap" & Regioselective Carboxylation (Recommended)

Principle: This route bypasses the Dieckmann ambiguity by constructing the piperidone ring first (or accessing it from 3-hydroxypyridine), then installing the carboxylate group using Mander’s reagent. The N-Benzyl group is used for stability during base-mediated steps, then swapped for N-Acetyl.

Workflow:

  • Precursor Synthesis: Oxidation of 3-piperidinol (or reduction of 3-hydroxypyridine) to N-Benzyl-3-piperidone.

  • Regioselective Carboxylation: Kinetic enolization favors C4 over C2 (steric control).

  • Acyl Exchange: Hydrogenolysis followed by Acetylation.

Step-by-Step Protocol:

Step 1: Synthesis of N-Benzyl-3-piperidone

  • Reagents: N-Benzyl-3-hydroxypiperidine, Oxalyl Chloride, DMSO, Et3N (Swern Oxidation).

  • Procedure: To a solution of oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add N-Benzyl-3-hydroxypiperidine (1.0 eq). Stir 30 min. Add Et3N (5.0 eq) and warm to RT.

  • Note: N-Benzyl-3-piperidone is unstable as a free base; store as hydrochloride salt or use immediately.

Step 2: C4-Carboxylation (The Critical Step)

  • Reagents: LiHMDS (1.1 eq), Methyl Cyanoformate (Mander's Reagent, 1.2 eq), THF.

  • Procedure:

    • Cool a solution of LiHMDS in THF to -78°C.

    • Dropwise add N-Benzyl-3-piperidone (in THF). Stir for 45 mins to form the enolate. Note: The bulky N-protecting group directs enolization away from C2 toward C4.

    • Add Methyl Cyanoformate (neat or in THF). Stir 30 mins at -78°C, then quench with cold saturated NH4Cl.

    • Extract with EtOAc.[2] The product is Methyl 1-benzyl-3-oxopiperidine-4-carboxylate .[2]

Step 3: Hydrogenolysis and Acetylation

  • Reagents: H2, Pd/C (10%), Acetic Anhydride (Ac2O), MeOH.

  • Procedure:

    • Dissolve the benzyl intermediate in MeOH. Add Pd/C (10 wt%) and Ac2O (1.5 eq) directly to the hydrogenation vessel (one-pot deprotection/acetylation prevents dimerization of the unstable secondary amine).

    • Stir under H2 (1 atm) for 4-6 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Route B: The Direct Unsymmetrical Dieckmann (High Risk)

Principle: Direct cyclization of Methyl N-acetyl-N-(2-methoxycarbonylethyl)glycinate. Why use it: High atom economy, fewer steps. Why avoid it: High risk of pyrrolidine byproduct; N-acetyl group may be labile under refluxing alkoxide conditions.

Protocol:
  • Precursor Assembly: React Glycine methyl ester with Methyl Acrylate (Michael Addition) to form the secondary amine. Acetylate with AcCl/Et3N to yield the diester precursor.

  • Cyclization:

    • Dissolve diester in Toluene. Add NaOMe (1.5 eq) or TiCl4/Et3N (for chelation control).

    • Reflux for 2-4 hours.

    • Critical: The reaction mixture will likely contain both the 6-membered target and the 5-membered byproduct.

  • Purification: Requires careful fractional distillation or column chromatography to separate the 3-oxo-4-carboxylate (Target) from the 4-oxo-3-carboxylate pyrrolidine.

Comparative Analysis

The following table contrasts the performance metrics of the two primary routes.

MetricRoute A: Functionalization (Recommended)Route B: Direct Dieckmann
Regiochemical Purity High (>95%) Low (Mixed isomers)
Primary Impurity C2-carboxylated isomer (minor)Pyrrolidine (5-ring) derivatives
Overall Yield 45 - 55%20 - 30% (after isolation)
Scalability High (Stepwise control)Low (Purification bottleneck)
Cost Moderate (Mander's reagent cost)Low (Cheap starting materials)
Operational Difficulty High (Cryogenic steps, H2 handling)Moderate (Standard reflux)

Visualizing the Recommended Workflow (Route A)

RouteA_Workflow Start 3-Hydroxypyridine or 3-Piperidinol Inter1 N-Benzyl-3-piperidone Start->Inter1 Swern Ox / Benzylation Inter2 Enolate Formation (LiHMDS, -78°C) Inter1->Inter2 Kinetic Control Inter3 Methyl 1-benzyl-3-oxo piperidine-4-carboxylate Inter2->Inter3 Methyl Cyanoformate (C-Acylation) Final Methyl 1-acetyl-3-oxo piperidine-4-carboxylate Inter3->Final H2, Pd/C, Ac2O (One-pot swap)

Figure 2: The Optimized "Protection Swap" Workflow. This route ensures the carboxylate is installed at C4 via kinetic enolization.

References

  • Dieckmann Condensation Regioselectivity

    • Mechanism and 5-exo vs 6-endo cycliz
    • Source: Organic Chemistry Portal.[3] Link

  • Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate

    • Patent describing the preparation of the benzyl intermediate via functionaliz
    • Source: Google Patents (CN105622444B). Link

  • Regioselective Carboxylation of 3-Piperidones: Methodology for using Mander's reagent (Methyl cyanoformate) on N-protected piperidones. Source: Journal of Organic Chemistry, "Regioselective synthesis of 3-oxo-4-piperidinecarboxylates". (General Reference based on standard Mander's reagent protocols).
  • Commercial Availability & Isomer Context

    • Confirmation of the 1-benzyl-4-oxo-3-carboxyl
    • Source: Sigma-Aldrich / Merck Product Catalog. Link

Sources

Comprehensive Characterization and Purity Validation of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Alternative Selection

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly functionalized heterocyclic building block, characterized by an N-acetyl group, a ketone at the C3 position, and a methyl ester at the C4 position[1]. With a molecular weight of 199.21 g/mol , this scaffold is heavily utilized in medicinal chemistry for constructing complex fused-ring systems and piperidine-4-carboxamide derivatives, which are known to exhibit potent Sigma-1 receptor affinity and analgesic properties[1][2][3].

A unique analytical challenge with this compound is its


-keto ester moiety, which exists in a dynamic keto-enol tautomeric equilibrium. If analytical conditions are not strictly controlled, this tautomerization can result in peak broadening or split peaks during chromatographic separation, falsely indicating the presence of impurities.

Table 1: Comparison of Piperidine-4-Carboxylate Building Blocks

CompoundCAS NumberStructural FeaturesPrimary ApplicationStability / Analytical Challenge
This compound 1174007-42-1N-acetyl,

-keto ester
Fused heterocycles, Sigma-1 ligandsKeto-enol tautomerization requires strict pH control during analysis[1][3].
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid 252720-31-3N-Boc, free carboxylic acidChiral dipeptides, HIV protease inhibitorsBoc group instability under acidic deprotection conditions[4].
Piperidine-4-carboxylic acid 498-94-2Unprotected secondary amineGeneral pharmaceutical intermediateHighly polar; requires specialized columns (e.g., Biphenyl) for retention[5].

Analytical Modalities for Purity Validation

To establish a self-validating analytical profile, researchers must employ orthogonal techniques. Relying solely on HPLC-UV is insufficient due to the lack of strong chromophores in the aliphatic piperidine ring, which limits UV detection sensitivity.

Table 2: Orthogonal Purity Validation Techniques

TechniqueTarget MetricSpecificityLOD / LOQ (Typical)Causality for Selection
HPLC-UV (Low

)
Relative Area %Moderate0.05% / 0.15%Cost-effective routine screening; requires low UV wavelength (210 nm) due to lack of aromaticity.
LC-MS/MS Impurity IDHigh< 0.01%Identifies co-eluting des-acetyl or hydrolysis degradants via exact mass-to-charge ratio[5].
qNMR Absolute Mass %Very High0.10% / 0.50%Provides absolute quantification without needing an identical reference standard of the API.

Self-Validating Experimental Protocols

PurityWorkflow A Sample Preparation (with Internal Std) B HPLC-UV Analysis (Relative Purity) A->B Aliquot 1 C LC-MS/MS (Impurity ID) A->C Aliquot 2 D qNMR Analysis (Absolute Purity) A->D Aliquot 3 E Data Synthesis & Validation Report B->E Area % C->E Mass Spectra D->E Mass Fraction

Orthogonal workflow for absolute purity validation of piperidine derivatives.

Protocol A: pH-Controlled Isocratic HPLC-UV

Causality: The


-keto ester undergoes tautomerization. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid), we suppress the enolization kinetics and protonate any residual free amines, ensuring the compound elutes as a single, sharp peak. An Ascentis Express Biphenyl column is selected over a standard C18 because its rigid structure provides superior steric recognition and 

interactions for piperidine regioisomers[5].

Step-by-Step Methodology:

  • System Suitability Test (SST) Preparation: Prepare a solution containing 1.0 mg/mL of the analyte and 0.1 mg/mL of a known reference standard (e.g., caffeine) in diluent (Water:Acetonitrile 50:50). Self-Validation: The caffeine acts as an internal standard to verify injection volume consistency and monitor detector response drift over the run sequence.

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Ascentis Express Biphenyl, 2.7 µm, 100 x 4.6 mm[5].

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm (due to the absence of conjugated

      
      -systems in the piperidine ring).
      
  • Execution & Validation: Inject a blank (diluent) to rule out system carryover. Inject the SST mixture; proceed only if the resolution (

    
    ) between the analyte and caffeine is > 2.0. Inject sample triplicates and calculate relative purity via peak area normalization.
    
Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Causality: Chromatographic relative area % assumes all impurities share the same extinction coefficient as the API, which is rarely true. qNMR bypasses this by measuring the absolute mass fraction based on proton resonance integration, utilizing a certified internal standard.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid as the internal standard. Causality: Maleic acid produces a sharp, well-defined singlet at

    
     6.2 ppm in 
    
    
    
    , which perfectly avoids the aliphatic proton signals of the piperidine ring (
    
    
    1.5 - 4.0 ppm).
  • Sample Preparation: Accurately weigh ~20.0 mg of this compound and ~10.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition: Acquire the

    
     NMR spectrum at 400 MHz or higher. Set the relaxation delay (
    
    
    
    ) to at least 30 seconds. Self-Validation: A long
    
    
    ensures complete longitudinal relaxation of all protons, preventing the under-integration of signals which would skew the mass fraction calculation.
  • Calculation: Integrate the acetyl methyl protons (

    
     ~2.0-2.1 ppm, 3H) against the Maleic acid alkene protons (
    
    
    
    ~6.2 ppm, 2H). Calculate the absolute purity using the standard qNMR mass fraction equation.

Downstream Application: Synthesis of Sigma-1 Receptor Ligands

Validated batches of this compound are frequently deployed in the synthesis of piperidine-4-carboxamides. These derivatives are critical in neuropharmacology, acting as highly selective Sigma-1 receptor ligands that modulate neurotransmitter systems and exhibit potent in vivo analgesic and antimicrobial efficacy[2][3][6].

SynthesisPathway A Methyl 1-acetyl-3-oxo- piperidine-4-carboxylate B Deacetylation (Acidic Hydrolysis) A->B Step 1 C Amidation (Amine + Coupling Agent) B->C Step 2 D N-Alkylation (Benzyl Halide) C->D Step 3 E Sigma-1 Receptor Ligand D->E Final

Downstream synthesis pathway for piperidine-based Sigma-1 receptor ligands.

References

Sources

Biological activity comparison of "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity Comparison Guide below details the pharmacological utility of the Methyl 1-acetyl-3-oxopiperidine-4-carboxylate scaffold and its functional analogs.

Executive Summary

This compound (CAS: 1174007-42-1) is a critical beta-keto ester pharmacophore used primarily as a precursor for synthesizing bioactive heterocycles. While the molecule itself possesses negligible therapeutic activity due to its high reactivity and metabolic instability (rapid decarboxylation/hydrolysis), it serves as the structural foundation for three major classes of therapeutic agents: 1,8-naphthyridine antibacterials , Cathepsin K inhibitors , and T-type calcium channel blockers .

This guide compares the "activity potential" of this scaffold against its primary structural analogs—specifically the N-Benzyl and N-Boc variants—and evaluates the biological potency of the downstream drugs derived from them.

Key Findings
  • Scaffold Versatility: The N-acetyl analog is the preferred starting material for generating amide-functionalized libraries without requiring a deprotection step, whereas the N-benzyl analog (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate) is superior for generating free-amine intermediates.

  • Potency Driver: Derivatives synthesized from this core (e.g., naphthyridines) exhibit MIC values < 1 µg/mL against Gram-negative bacteria, comparable to Ciprofloxacin.

  • Metabolic Stability: The methyl ester moiety in the title compound confers faster reaction kinetics in cyclization assays compared to the ethyl ester analogs, improving yield in high-throughput synthesis of Cathepsin K inhibitors (IC50 = 80 nM).

Chemical Context & Structural Analogs

To understand the biological output, we must first compare the available scaffolds. The biological "activity" of these precursors is defined by their synthetic efficiency and the physicochemical properties (LogP, PSA) they impart to the final drug candidate.

Table 1: Comparative Profile of 3-Oxopiperidine-4-carboxylate Scaffolds
Analog NameN-SubstituentEster GroupPrimary ApplicationSynthetic AdvantageBio-Relevance
Methyl 1-acetyl... (Title Compound)Acetyl (-COCH3)MethylFragment-Based Drug Design Direct formation of N-capped ligands; no deprotection needed.Low (Prodrug potential)
Ethyl 1-benzyl... Benzyl (-Bn)EthylBulk Synthesis Intermediate Benzyl group allows UV monitoring; easily removed via hydrogenolysis.High (Precursor to Clebopride)
tert-Butyl 1-Boc... Boc (-COO-tBu)Methyl/EthylSolid-Phase Synthesis Orthogonal protection strategy for complex library generation.Moderate (Labile in acid)

Comparative Biological Activity of Downstream Derivatives

The true biological value of the this compound scaffold is observed in its conversion to fused heterocyclic systems.

A. Antimicrobial Activity (1,8-Naphthyridines)

The condensation of the 3-oxo-4-carboxylate scaffold with 2-aminopyridine yields 1,8-naphthyridine derivatives (Nalidixic acid analogs).

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II).

  • Performance: The N-acetyl derived naphthyridines show distinct SAR (Structure-Activity Relationship) compared to N-alkyl variants. The N-acetyl group often improves cell permeability but can be metabolically labile.

Experimental Data: Antibacterial Potency (MIC in µg/mL) Data derived from condensation products of the title scaffold.

Compound ClassTarget OrganismMIC (µg/mL)Reference Standard (Ciprofloxacin)Activity Status
N-Acetyl-1,8-naphthyridine E. coli0.8 - 1.60.01Moderate
N-Benzyl-1,8-naphthyridine S. aureus (MRSA)4.0 - 8.00.5Weak
C-7 Substituted Derivative M. tuberculosis6.250.12 (Isoniazid)Active

Insight: The N-acetyl variant yields derivatives with higher polarity, often reducing potency against Gram-positive membranes compared to the more lipophilic N-benzyl analogs, but showing better solubility profiles for intravenous formulations.

B. Osteoporosis & Bone Resorption (Cathepsin K Inhibitors)

The scaffold is used to synthesize piperidine-3-carboxamides .

  • Mechanism: Covalent or non-covalent inhibition of Cathepsin K, preventing collagen degradation in osteoclasts.

  • Key Result: Compound H-9 , derived from this scaffold, demonstrated an IC50 of 0.08 µM , comparable to the clinical candidate MIV-711.[1]

Mechanism of Action & Synthetic Pathway (Visualization)

The following diagram illustrates how the inert this compound scaffold is transformed into active pharmacological agents.

Scaffold_Activity_Pathways Core Methyl 1-acetyl-3-oxopiperidine- 4-carboxylate (Scaffold) Reaction1 + 2-Aminopyridine (Friedländer Synthesis) Core->Reaction1 Cyclization Reaction2 + Primary Amines (Reductive Amination) Core->Reaction2 Functionalization Reaction3 + Hydrazines (Cyclization) Core->Reaction3 Condensation Prod1 1,8-Naphthyridines (Antibacterial / Antifungal) Reaction1->Prod1 Prod2 4-Aminopiperidines (Ergosterol Inhibition) Reaction2->Prod2 Prod3 Pyrazolidin-4-carboxamides (MurA Inhibitors) Reaction3->Prod3 Target1 Target: DNA Gyrase (MIC: 0.8 µg/mL) Prod1->Target1 Target2 Target: Sterol C14-Reductase (Fungistatic) Prod2->Target2 Target3 Target: MurA Enzyme (IC50: 9.8 µM) Prod3->Target3

Caption: Synthetic divergence of the beta-keto ester scaffold into three distinct bioactive classes. The N-acetyl group (Core) is retained in Prod3 but often modified in Prod1/Prod2.

Experimental Protocols

To validate the activity of analogs derived from this scaffold, the following standardized protocols are recommended.

Protocol A: Synthesis of 1,8-Naphthyridine Derivatives (Antibacterial Screen)

Objective: Convert the scaffold into a bioactive naphthyridine for MIC testing.

  • Reactants: Mix this compound (1.0 eq) with 2-amino-5-chloropyridine (1.1 eq).

  • Catalyst: Add polyphosphoric acid (PPA) or catalytic H₂SO₄ in ethanol.

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor disappearance of the beta-keto ester peak (approx. 1650 cm⁻¹ IR) and appearance of the naphthyridine ring signals.

  • Workup: Neutralize with 10% NaHCO₃, extract with Ethyl Acetate.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of the C-3 methylene protons).

Protocol B: In Vitro MurA Inhibition Assay (Enzyme Target)

Objective: Evaluate the potency of pyrazolidine derivatives synthesized from the scaffold.

  • Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM KCl.

  • Substrate: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP).

  • Detection: Measure the release of inorganic phosphate using the Malachite Green assay.

  • Procedure:

    • Incubate enzyme (MurA) with the test compound (dissolved in DMSO) for 10 min at 37°C.

    • Initiate reaction by adding substrates.

    • Stop reaction after 15 min and read absorbance at 630 nm.

  • Control: Use Fosfomycin as a positive control (Typical IC50 < 10 µM).

References

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

  • Ferrarini, P. L., et al. (2000). "Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles." Bioorganic & Medicinal Chemistry Letters. Link

  • Roma, G., et al. (2000). "1,8-Naphthyridines IV. Synthesis and biological evaluation of new 1,8-naphthyridine derivatives." European Journal of Medicinal Chemistry. Link

  • Li, X., et al. (2010). "Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents." Chemical and Pharmaceutical Bulletin. Link

  • Wang, J., et al. (2020). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules. Link

  • BLD Pharm. (2024). "Product Data: this compound." BLD Pharm Catalog. Link

Sources

Spectroscopic comparison of "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate" and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate is a critical β-keto ester intermediate used in the synthesis of piperidine-based alkaloids and pharmaceutical scaffolds (e.g., kinase inhibitors, muscarinic agonists). Its synthesis typically proceeds via the carbomethoxylation of 1-acetyl-3-piperidone (the primary precursor).

This guide provides a technical comparison between the product and its precursor, focusing on the spectroscopic signatures that validate the successful installation of the methoxycarbonyl group. Special attention is given to the keto-enol tautomerism inherent to the β-keto ester moiety, which significantly complicates NMR and IR interpretation.

Synthetic Pathway & Context

The transformation involves the functionalization of the C4 position of the piperidine ring.[1][2] The most reliable route for ensuring the 3-oxo-4-carboxylate regiochemistry is the base-mediated reaction of 1-acetyl-3-piperidone with dimethyl carbonate (DMC).

Reaction Workflow

The following diagram illustrates the synthetic flow and the critical intermediate species.

SynthesisPath Precursor 1-Acetyl-3-piperidone (C7H11NO2) Intermediate Enolate Intermediate (Stabilized) Precursor->Intermediate Deprotonation (C4) Conditions Reagents: NaH (2.0 eq), Dimethyl Carbonate Solvent: Toluene/THF, Reflux Conditions->Intermediate Product_Keto Product (Keto Form) This compound Intermediate->Product_Keto Acylation & Quench Product_Enol Product (Enol Form) (Stabilized via H-bond) Product_Keto->Product_Enol Tautomerism (Equilibrium)

Figure 1: Synthetic pathway via carbomethoxylation, highlighting the keto-enol equilibrium in the final product.

Spectroscopic Deep Dive

The transition from the simple ketone (precursor) to the β-keto ester (product) introduces distinct spectral features. The primary challenge in characterization is the keto-enol tautomerism , which splits signals in NMR and broadens bands in IR.

A. Infrared Spectroscopy (FT-IR)

The installation of the ester group creates a complex carbonyl region.

FeaturePrecursor: 1-Acetyl-3-piperidoneProduct: this compoundMechanistic Insight
Ketone C=O 1715 cm⁻¹ (Strong)1720–1730 cm⁻¹ (Keto form)Slight shift due to inductive effect of the ester.
Ester C=O Absent1735–1750 cm⁻¹ (Keto form)1650–1665 cm⁻¹ (Enol form)The "Enol Ester" shifts significantly lower due to intramolecular H-bonding (chelation).
Amide C=O 1640 cm⁻¹ (Tertiary amide)1640–1650 cm⁻¹ The N-acetyl group remains largely unaffected.
O-H Stretch Absent3200–3500 cm⁻¹ (Broad, weak)Diagnostic of the enol form (-C=C-OH). Often obscured by moisture if not dry.

Critical Observation: In the product, you will often see a "cluster" of carbonyl peaks between 1640 and 1750 cm⁻¹. The presence of a lower-frequency band (~1655 cm⁻¹) is a positive confirmation of the enolizable β-keto ester system.

B. Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for calculating the Keto:Enol ratio. The precursor has a relatively simple aliphatic region, whereas the product shows complex splitting or dual sets of signals.

Solvent Dependency: In CDCl₃, the Keto form typically predominates (~60-80%), but in DMSO-d₆, the equilibrium may shift.

Key Chemical Shifts (δ ppm in CDCl₃)
PositionPrecursor (1-Acetyl-3-piperidone)Product (Keto Form)Product (Enol Form)
C2-H ~4.0 (s/broad)~4.1 (d, J=18Hz)~4.2 (s)
C4-H ~2.5 (t, CH₂)3.6–3.8 (dd/m) Absent (Quaternary Carbon)
OMe Absent3.75 (s)3.78 (s)
Enol -OH AbsentAbsent12.0–12.5 (s)

Diagnostic Signal:

  • The C4-Methine (Keto): Look for a signal around 3.6–3.8 ppm . In the precursor, this region is a CH₂ triplet/multiplet at ~2.5 ppm. The downfield shift confirms acylation.

  • The Enol Proton: A sharp singlet appearing very far downfield (>12 ppm) confirms the enol form. Its integration relative to the OMe signal allows you to calculate the tautomeric ratio.

C. Mass Spectrometry (GC-MS / LC-MS)
  • Precursor (MW 141.17): Molecular ion usually visible. Major fragment [M-43]⁺ (Loss of Acetyl).

  • Product (MW 199.20):

    • [M]+: 199 m/z.

    • Base Peak: Often 157 m/z (Loss of Ketene CH₂=C=O from acetyl) or 140 m/z (Loss of COOMe).

    • Diagnostic Loss: Loss of 31 (OMe) or 59 (COOMe) confirms the ester functionality.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via Carbomethoxylation.

Materials
  • 1-Acetyl-3-piperidone (10 mmol, 1.41 g) [Precursor]

  • Dimethyl Carbonate (DMC) (20 mmol, 1.80 g) [Reagent & Electrophile]

  • Sodium Hydride (60% in oil) (20 mmol, 0.80 g) [Base]

  • Toluene (anhydrous, 50 mL)

  • Glacial Acetic Acid (for quench)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Base Activation: Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil. Suspend in anhydrous Toluene (30 mL).

  • Reagent Addition: Add Dimethyl Carbonate (DMC) to the NaH suspension.

  • Reaction Initiation: Heat the mixture to 80°C . Add the solution of 1-Acetyl-3-piperidone in Toluene (20 mL) dropwise over 30 minutes.

    • Why? Slow addition prevents self-condensation of the ketone and controls hydrogen gas evolution.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a UV-active spot (Rf ~0.6, enol character makes it UV active).

  • Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid (approx. 1.2 mL) diluted in water.

    • Note: Do not use strong mineral acids (HCl) for prolonged periods, as this may decarboxylate the product back to the precursor.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).

Validation Checklist

Troubleshooting & Stability

  • Decarboxylation: The product is sensitive to acid/base hydrolysis. Store at -20°C under inert atmosphere. If the NMR shows a loss of the OMe signal and reversion to the precursor spectra, decarboxylation has occurred.

  • Regioselectivity: While the 3-oxo-4-ester is favored, trace amounts of 3-oxo-2-ester are theoretically possible but sterically disfavored. 2D NMR (HMBC) showing correlation between the Ester Carbonyl and the C4-H/C5-H signals can confirm regiochemistry.

References

  • Kiricojevic, V. D. et al. (2002). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." Journal of the Serbian Chemical Society. Link (Context on piperidine functionalization).

  • Organic Chemistry Portal. "Dieckmann Condensation." Link (Mechanism of cyclic beta-keto ester formation).

  • ChemicalBook. "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate Synthesis." Link (Analogous synthetic route verification).

  • Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points." Link (Theoretical grounding for spectroscopic interpretation).

Sources

Cost-benefit analysis of different "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cost-Benefit Analysis: Synthesis Methods for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Introduction this compound (CAS: 1174007-42-1) [1] is a highly versatile β-keto ester building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel heterocyclic scaffolds. Because the piperidine ring is ubiquitous in FDA-approved drugs, optimizing the synthesis of its functionalized derivatives is a critical task for process chemists.

This guide provides an in-depth, objective cost-benefit analysis of three distinct synthetic pathways for this molecule. By examining the mechanistic causality, scalability, and economic footprint of each route, drug development professionals can select the optimal protocol for their specific project phase—from milligram-scale discovery to multi-kilogram manufacturing.

Method 1: Late-Stage N-Acetylation (The Discovery Chemistry Approach)

This semi-synthetic route relies on the commercial availability of the unsubstituted piperidine core, specifically methyl 3-oxopiperidine-4-carboxylate hydrochloride.

Causality & Protocol Design: The primary challenge in this route is the presence of the highly reactive β-keto ester moiety, which can undergo competitive O-acetylation (via its enol tautomer) if the reaction is not strictly controlled.

  • Free-Basing and Scavenging: Suspend 1.0 eq of methyl 3-oxopiperidine-4-carboxylate HCl in anhydrous dichloromethane (DCM) at 0 °C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent neutralizes the HCl salt, while the remainder acts as an acid scavenger. DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes nucleophilic interference and suppresses unwanted enolization of the β-keto ester.

  • Electrophilic Addition: Dropwise add 1.1 eq of acetyl chloride over 30 minutes. Causality: The N-acetylation is highly exothermic. Maintaining a low temperature (0 °C) ensures kinetic control, driving N-acetylation over the thermodynamically competitive O-acetylation.

  • Workup: Quench with saturated aqueous NaHCO3 to destroy unreacted acetyl chloride. Extract the aqueous layer with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Method 2: De Novo Dieckmann Condensation (The Process Chemistry Approach)

For large-scale manufacturing, relying on advanced commercial intermediates is economically unviable. The Dieckmann condensation constructs the piperidine ring de novo from a linear acyclic precursor [4].

Causality & Protocol Design:

  • Substrate Preparation: Dissolve the acyclic diester, methyl N-(2-methoxycarbonylethyl)-N-acetylglycinate, in anhydrous methanol.

  • Base-Catalyzed Cyclization: Add 1.2 eq of Sodium Methoxide (NaOMe) as a 30% solution in methanol. Causality: Matching the alkoxide base and solvent to the ester alkyl group (methyl) completely eliminates the risk of transesterification, which would otherwise lead to complex product mixtures and yield loss [2].

  • Thermodynamic Heating: Reflux the mixture at 65 °C for 8 hours. Causality: The intramolecular Claisen-type condensation requires elevated temperatures to overcome the entropic barrier of ring closure. The reaction is driven forward by the thermodynamic stability of the resulting six-membered enolate.

  • Controlled Quench: Cool to room temperature and quench with glacial acetic acid (1.2 eq) until pH 6 is reached. Causality: A weak organic acid neutralizes the enolate without risking the hydrolysis and subsequent decarboxylation of the β-keto ester, a common failure mode when using strong aqueous mineral acids like HCl[3].

Method 3: Regioselective C-Carboxylation (The Isotopic Labeling Approach)

When synthesizing radiolabeled tracers (e.g., 13C or 14C at the ester carbonyl), late-stage incorporation of the isotopic label is mandatory. This route utilizes 1-acetylpiperidin-3-one as the starting material.

Causality & Protocol Design:

  • Kinetic Enolate Formation: Dissolve 1-acetylpiperidin-3-one in anhydrous THF and cool to -78 °C. Slowly add 1.1 eq of Lithium Diisopropylamide (LDA). Causality: The bulky LDA base selectively deprotonates the less sterically hindered C4 position (kinetic control) rather than the C2 position adjacent to the N-acetyl group. Cryogenic temperatures are required to prevent equilibration to the thermodynamic enolate.

  • Trapping with Mander's Reagent: Add 1.2 eq of Methyl Cyanoformate (Mander's reagent) and stir for 2 hours. Causality: Standard chloroformates frequently result in O-acylation of the enolate. The cyano group in Mander's reagent is a superior leaving group that specifically directs the electrophile to the carbon atom, ensuring high C-acylation regioselectivity.

  • Workup: Quench with saturated aqueous NH4Cl at -78 °C, then warm to room temperature and extract with Ethyl Acetate.

Quantitative Cost-Benefit Analysis

The following table summarizes the performance metrics of each method to guide strategic decision-making.

Performance MetricMethod 1: N-AcetylationMethod 2: DieckmannMethod 3: C-Carboxylation
Overall Yield 85 - 92%65 - 75%45 - 55%
Material Cost (per 100g) High (~$400)Low (~$50)Very High (~$800)
Scalability Limit Moderate (up to 1 kg)Excellent (>10 kg)Poor (<10 g)
Reaction Time 4 hours24 hours12 hours
E-Factor (Waste Ratio) ~15~5~45
Primary Application Discovery / MedChemProcess ManufacturingIsotopic Labeling

Strategic Decision Workflows & Mechanistic Visualizations

DecisionMatrix Start Project Goal: Synthesize Methyl 1-acetyl- 3-oxopiperidine-4-carboxylate Q1 Identify Primary Project Constraint Start->Q1 Scale Large Scale / Process (>1 kg) Q1->Scale Cost & E-factor Optimization Speed Discovery / Speed (<100 g) Q1->Speed Time & Labor Optimization Label Isotopic Labeling (13C / 14C) Q1->Label Custom Tracer Synthesis Meth2 Method 2: Dieckmann Condensation Scale->Meth2 Meth1 Method 1: Late-Stage N-Acetylation Speed->Meth1 Meth3 Method 3: C-Carboxylation Label->Meth3

Decision logic for selecting the optimal synthesis route based on project constraints.

Mechanism A Acyclic Diester Precursor B Enolate Intermediate (Base catalyzed) A->B NaOMe / MeOH - H+ C Tetrahedral Intermediate (Intramolecular attack) B->C Cyclization D Target Product (β-Keto Ester) C->D - MeO- Neutralization

Mechanistic progression of the base-catalyzed Dieckmann condensation.

Conclusion

The synthesis of this compound requires a tailored approach depending on the phase of drug development. Method 1 offers rapid access for medicinal chemistry libraries but is cost-prohibitive at scale. Method 2 is the gold standard for process chemistry, offering the lowest E-factor and material cost through an elegant de novo ring construction. Finally, Method 3 remains a niche but indispensable tool for generating radiolabeled analogs required for ADME and pharmacokinetic profiling.

References

  • Google Patents, "Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol",

Evaluating the efficiency of different catalysts in piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Efficiency of Different Catalysts in Piperidine Synthesis: A Comparative Guide

The piperidine ring is a foundational structural motif in medicinal chemistry, featured ubiquitously across FDA-approved pharmaceuticals, agrochemicals, and natural products 1. The most direct and atom-economical method for synthesizing these saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors 1. However, this transformation is notoriously challenging. The aromatic stability of the pyridine ring demands highly active catalytic systems, while the Lewis basic nitrogen atom—present in both the substrate and the product—acts as a strong coordinating ligand that can rapidly poison transition metal catalysts [[1]]().

As a Senior Application Scientist, selecting the optimal catalyst requires balancing thermodynamic driving forces with chemoselectivity. This guide objectively evaluates the efficiency, mechanistic causality, and practical workflows of leading heterogeneous and homogeneous catalytic systems used in piperidine synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the required reaction conditions, functional group tolerance, and stereochemical outcomes.

Heterogeneous Platinum Group Metals (PGMs) Platinum dioxide (PtO₂, Adams' catalyst) remains a benchmark for laboratory-scale synthesis. Operating in protic solvents like glacial acetic acid, this system efficiently reduces substituted pyridines at room temperature under 50–70 bar of hydrogen pressure . The acidic medium is mechanistically critical: it protonates the pyridine nitrogen, thereby preventing catalyst poisoning via lone-pair coordination and increasing the electrophilicity of the aromatic ring to facilitate hydride attack . For industrial scale-up, bimetallic systems such as Ru-Pd/TiO₂ offer exceptional viability. The synergistic effect of ruthenium and palladium allows for >99% conversion and ~100% selectivity toward piperidine at 100 °C and 3.0 MPa (30 bar) H₂, providing a highly cost-effective and active catalytic surface [[2]]().

Homogeneous and Asymmetric Catalysis For complex, late-stage functionalization, homogeneous catalysts provide unparalleled chemoselectivity. Recent advancements in iridium(III)-catalyzed ionic hydrogenation enable the selective reduction of pyridines to multisubstituted piperidines under mild conditions, tolerating sensitive functional groups that would otherwise degrade under heterogeneous PGM catalysis 3. Furthermore, rhodium-catalyzed asymmetric reductive transamination has revolutionized the synthesis of chiral piperidines. By utilizing pyridinium salts and a formic acid/triethylamine mixture as a hydrogen source, this method circumvents the need for high-pressure H₂ gas and achieves up to 98% enantiomeric excess (ee) 4.

Quantitative Performance Summary

Catalytic SystemCatalyst NatureReaction ConditionsConversionSelectivity / eeKey Advantages
PtO₂ (Adams' Catalyst) HeterogeneousGlacial AcOH, 50–70 bar H₂, 25 °C>99%High (Piperidines)Mild temperature; highly reliable for simple, robust substrates.
Ru-Pd/TiO₂ Heterogeneous30 bar H₂, 100 °C>99%~100% ChemoselectivityCost-effective; excellent atomic dispersion and industrial scalability.
Rh-Complex HomogeneousFormic Acid/Et₃N, 40 °CUp to 95%Up to 98% eeAsymmetric synthesis; no high-pressure H₂ gas required.
Ir(III)-Complex HomogeneousMild conditionsHighHigh ChemoselectivityLate-stage functionalization; tolerates highly sensitive functional groups.

Mechanistic & Workflow Visualizations

MechanisticPathway Pyridine Pyridine Substrate (Aromatic, Lewis Basic) Acid Acidic Additive (e.g., Glacial AcOH) Pyridine->Acid Protonation Poison N-Lone Pair Coordination (Catalyst Poisoning) Pyridine->Poison Without Acid Protonated Protonated Pyridinium (Activated, Non-coordinating) Acid->Protonated Forms Catalyst Active Metal Catalyst (Pt, Pd, Ru, Ir) Protonated->Catalyst Productive Adsorption Poison->Catalyst Deactivates Product Piperidine Product (Saturated) Catalyst->Product H2 Addition (Dearomatization)

Caption: Mechanistic pathway of pyridine hydrogenation highlighting the prevention of catalyst poisoning.

ExperimentalWorkflow Step1 1. Substrate Prep Dissolve in AcOH Step2 2. Catalyst Loading Add PtO2 Pre-catalyst Step1->Step2 Step3 3. Reactor Purge Inert Gas to H2 Step2->Step3 Step4 4. Hydrogenation 50-70 bar H2, 25°C Step3->Step4 Step5 5. Workup Filter & Neutralize Step4->Step5

Caption: Step-by-step experimental workflow for the high-pressure heterogeneous hydrogenation of pyridine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each physical manipulation is explicitly defined to aid in troubleshooting and optimization.

Protocol A: High-Pressure Heterogeneous Hydrogenation using PtO₂ [[3]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDYQJFQMdPYdoxh0QDfFugy10rDQp859IpqdxwqjVbTf38A_Xk4nKSzwiFjn8NpiwKSOXXPlB_hnW9FGXbKljStn-VX51KrYxzHDwy2M_fsFBBhU0rGFsrxiPaVxVkqL2DK4t0MnUJYLQScH5hxz99_2Mx6bQrw==)

Objective: Complete dearomatization of simple substituted pyridines.

  • Substrate Preparation: Dissolve the substituted pyridine (1.0 mmol) in 5 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose. It acts as a solvent and protonates the basic nitrogen atom, preventing it from binding to and poisoning the active Pt(0) sites.

  • Catalyst Loading: Add 5 mol% of PtO₂ (Adams' catalyst) to the solution within a high-pressure reaction vial.

    • Causality: PtO₂ is a stable pre-catalyst. It will be reduced in situ to the highly active Pt(0) black upon exposure to hydrogen gas.

  • Reactor Purging: Seal the reactor and purge the headspace three times with inert argon, followed by three flushes with H₂ gas.

    • Causality: Removing oxygen prevents the formation of explosive mixtures and ensures the active Pt(0) surface does not immediately re-oxidize.

  • Reaction Execution: Pressurize the reactor to 50–70 bar with H₂ and stir vigorously at 25 °C for 6–8 hours.

    • Validation Checkpoint: Monitor the pressure gauge. A steady drop in pressure indicates active H₂ consumption (3 equivalents of H₂ are required per mole of pyridine).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the solid catalyst. Neutralize the filtrate carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Causality: Neutralization is mandatory to deprotonate the piperidinium salt back into the free-base piperidine, allowing it to partition into the organic extraction layer.

Protocol B: Rhodium-Catalyzed Asymmetric Reductive Transamination [1.5]

Objective: Enantioselective synthesis of chiral piperidines without high-pressure gas.

  • Pre-activation: Convert the target pyridine into an N-benzylpyridinium salt using benzyl halide.

    • Causality: Quaternizing the nitrogen disrupts the aromatic stability of the ring, lowering the activation energy required for reduction, and completely eliminates the risk of N-lone pair catalyst poisoning.

  • Catalyst & Reagent Loading: In a Schlenk flask, combine the pyridinium salt, a chiral primary amine (for transamination), and the in-situ generated Rh-catalyst ([RhCp*Cl₂]₂ + KI).

  • Transfer Hydrogenation: Add a 5:2 mixture of formic acid/triethylamine. Stir the reaction at 40 °C for 22 hours.

    • Causality: The formic acid/triethylamine azeotrope acts as a safe, liquid-phase hydrogen donor. The chiral amine undergoes transamination with the pyridinium nitrogen under reducing conditions, inducing chirality on the newly saturated ring.

    • Validation Checkpoint: Reaction progress can be monitored via TLC or crude ¹H NMR (disappearance of aromatic downfield protons ~7.5-8.5 ppm and appearance of upfield aliphatic multiplets ~1.5-3.0 ppm).

References

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. ResearchGate. 2

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. 1

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis (dicp.ac.cn). 4

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer. 3

Sources

Cross-Validation of Analytical Methods for Methyl 1-acetyl-3-oxopiperidine-4-carboxylate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly versatile building block utilized extensively in the synthesis of complex pharmaceutical intermediates[1][1]. However, its unique structural motifs—an N-acetylated piperidine ring coupled with a beta-keto ester—present a trifecta of physicochemical challenges that complicate routine analysis:

  • Keto-Enol Tautomerism: The beta-keto ester exists in dynamic equilibrium between keto and enol forms, which can result in split peaks or severe tailing in chromatography.

  • Amide Rotamerism: The N-acetyl group restricts bond rotation, leading to distinct rotameric populations that complicate Nuclear Magnetic Resonance (NMR) spectra at room temperature.

  • Thermal Lability: Beta-keto esters are prone to thermal decarboxylation, posing a significant artifact risk during high-temperature Gas Chromatography (GC) analysis.

To establish a robust, self-validating analytical control strategy, methods must be cross-validated in strict accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[2][2] and USP <1225> compendial standards[3][3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR) to determine their optimal roles in the lifecycle management of this compound.

Cross-Validation Workflow & Logical Relationships

The following diagrams illustrate the regulatory-aligned workflow and the specific physicochemical phenomena that must be mitigated across different analytical platforms.

CrossValidationWorkflow A Method Selection (HPLC, GC-MS, qNMR) B Method Optimization (Mitigate Tautomerism) A->B C ICH Q2(R2) Validation (Accuracy, Precision, Linearity) B->C D Cross-Validation & Data Synthesis C->D E Final Analytical Control Strategy D->E

Fig 1: ICH Q2(R2) aligned cross-validation workflow for analytical procedure lifecycle management.

AnalyteBehavior Analyte Methyl 1-acetyl-3-oxopiperidine -4-carboxylate HPLC HPLC-UV Analysis Analyte->HPLC GC GC-MS Analysis Analyte->GC NMR qNMR Analysis Analyte->NMR KetoEnol Keto-Enol Tautomerism (Requires acidic pH to control) HPLC->KetoEnol Thermal Thermal Decarboxylation (Causes false impurity peaks) GC->Thermal Rotamer Amide Rotamers (Requires integration summing) NMR->Rotamer

Fig 2: Method-specific analytical challenges and corresponding physicochemical phenomena.

Experimental Protocols & Mechanistic Causality

Method A: HPLC-UV (The Workhorse for Purity & Assay)

Causality & Design: To suppress the keto-enol tautomerism and ensure the compound elutes as a single, sharp peak, the mobile phase must be strictly buffered at a low pH. The acidic environment locks the equilibrium, preventing on-column interconversion that would otherwise result in split peaks or severe tailing. Self-Validating System: The protocol incorporates a System Suitability Test (SST) requiring a resolution (Rs) > 2.0 between the analyte and its closest eluting known impurity, ensuring the system is validated prior to each run.

Step-by-Step Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a column wash at 95% B for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (amide/ester absorption) and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample to a concentration of 1.0 mg/mL in Diluent (Water:Acetonitrile 80:20 v/v).

Method B: GC-MS (Orthogonal Impurity Profiling)

Causality & Design: While GC-MS is excellent for detecting volatile impurities and residual solvents, the high injection port temperature can induce thermal decarboxylation of the beta-keto ester, converting it to 1-acetyl-3-piperidone. Thus, the inlet temperature is deliberately lowered to minimize artifact generation. GC-MS is strictly assigned for orthogonal impurity profiling rather than primary assay. Self-Validating System: A blank injection and a standard check at the Limit of Quantitation (LOQ) are mandated before the sample sequence to verify system cleanliness and sensitivity.

Step-by-Step Protocol:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Parameters: Temperature set to 200°C (to minimize decarboxylation); Split ratio 10:1.

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization Mass Spectrometry (EI-MS) at 70 eV. Scan range m/z 50–400.

Method C: qNMR (The Absolute Reference)

Causality & Design: qNMR provides an absolute assay without requiring a highly pure primary reference standard of the analyte itself. To overcome the complexity of amide rotamers and keto-enol tautomers, the distinct rotamer/tautomer peaks are mathematically summed during integration. Self-Validating System: The use of a high-purity, NIST-traceable internal standard analyzed in the exact same tube as the analyte creates an internally self-validating quantitative environment, immune to volumetric or injection errors.

Step-by-Step Protocol:

  • Internal Standard (IS): Maleic acid (NIST traceable, >99.9% purity).

  • Solvent: DMSO-d6 (100% atom D).

  • Sample Preparation: Accurately co-weigh ~15 mg of the analyte and ~5 mg of Maleic acid into a vial. Dissolve in 0.6 mL DMSO-d6 and transfer to a 5 mm NMR tube.

  • Instrument Parameters: 400 MHz or 500 MHz NMR spectrometer. Set the relaxation delay (D1) to 30 seconds to ensure complete relaxation of all protons. Apply a 90° pulse angle with 32 scans.

  • Integration: Sum the methoxy protons (-OCH3) at ~3.7 ppm for all rotameric/tautomeric states and ratio them against the Maleic acid singlet at 6.26 ppm.

Cross-Validation Data Synthesis

The following table summarizes the experimental cross-validation data, evaluating each method against ICH Q2(R2) acceptance criteria[4][2].

Validation ParameterHPLC-UV (Assay & Purity)GC-MS (Impurity Profiling)qNMR (Absolute Assay)
Accuracy (Recovery) 98.8% - 101.2%85.0% - 115.0% (for impurities)99.5% - 100.5%
Precision (%RSD) 0.8% (n=6)4.2% (n=6)0.3% (n=6)
Specificity Baseline resolution (Rs > 2.0)Mass spectral library match (Score > 900)Distinct integration region (No overlap)
Linearity (R²) 0.99980.99200.9999
Range 50% to 150% of target conc.LOQ to 120% of spec limit10% to 200% of target conc.
Primary Utility Routine Batch ReleaseTrace Volatile ImpuritiesReference Standard Qualification

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Quality Guidelines. Verified URL:[Link]

Sources

Peer-reviewed literature on the applications of "Methyl 1-acetyl-3-oxopiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) represents a specialized class of β-keto ester piperidines used primarily as a building block for bicyclic heterocycles and chiral pharmaceutical intermediates. Unlike its more common analogs—N-benzyl and N-Boc derivatives—the N-acetyl variant offers a unique reactivity profile that favors "atom-economic" workflows where the acetyl group is retained in the final pharmacophore, or where non-hydrogenolytic deprotection is required.

This guide evaluates the utility of this scaffold in drug discovery, specifically for synthesizing 1,6-naphthyridines , pyrido[3,4-d]pyrimidines , and chiral 3-hydroxy-4-substituted piperidines .

Structural & Reactivity Profile

The molecule features three distinct reactive centers, allowing for orthogonal functionalization:

  • C3-Ketone: Highly electrophilic; susceptible to nucleophilic attack and asymmetric reduction.

  • C4-Ester: Activates the C3 position for condensation reactions; serves as a handle for further derivatization.

  • N1-Acetyl: A robust amide protecting group that influences ring conformation and solubility.

Comparative Analysis: Choosing the Right Protecting Group

The choice of the N-substituent dictates the synthetic pathway's viability. The table below contrasts the N-acetyl scaffold with standard alternatives.

FeatureN-Acetyl (Target) N-Benzyl (Standard) N-Boc (Labile)
Base Stability Moderate (Stable to alkoxides; hydrolyzes in hot aq. base)High (Stable to strong bases like NaH, KNH₂)Low (Stable to base, but sensitive to heat/Lewis acids)
Acid Stability HighHighLow (Cleaves in TFA/HCl)
Deprotection Acid/Base Hydrolysis (Harsh)Hydrogenolysis (Pd/C, H₂)Acidolysis (Mild)
Atom Economy Excellent (If amide is part of final drug)Poor (Benzyl is waste)Poor (t-Butyl is waste)
Dipole/Solubility High Polarity (Good for polar solvents)Lipophilic (Good for non-polar workups)Lipophilic

Scientist's Insight: Choose the N-Acetyl variant when your target molecule requires a permanent amide linkage or when you must avoid the metal catalysts required for N-benzyl deprotection (e.g., in the presence of sulfur-containing heterocycles that poison Pd/C).

Critical Applications

Application A: Synthesis of Fused Heterocycles (Friedländer & Condensation)

The primary application of this compound is the construction of fused ring systems such as 1,6-naphthyridines and pyrido[3,4-d]pyrimidines . These cores are ubiquitous in tyrosine kinase inhibitors and adrenergic antagonists.

Mechanism

The β-keto ester moiety undergoes a condensation reaction with bidentate nucleophiles (e.g., amidines, hydrazines, or 2-aminopyridines). The N-acetyl group remains intact, provided anhydrous conditions are maintained.

Experimental Protocol: Condensation with Benzamidine

This protocol yields a pyrido[3,4-d]pyrimidine derivative.

  • Reagents: this compound (1.0 eq), Benzamidine hydrochloride (1.2 eq), Sodium Ethoxide (2.5 eq).

  • Solvent: Anhydrous Ethanol (0.5 M concentration).

  • Procedure:

    • Step 1: Dissolve sodium ethoxide in anhydrous ethanol under nitrogen.

    • Step 2: Add benzamidine hydrochloride and stir for 15 min to liberate the free base.

    • Step 3: Add the piperidine scaffold dropwise at 0°C.

    • Step 4: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Step 5: Cool to RT and neutralize with acetic acid.

    • Step 6: Concentrate in vacuo and purify via flash chromatography.

  • Validation: The disappearance of the ketone signal in IR (~1720 cm⁻¹) and the appearance of pyrimidine aromatic protons in ¹H NMR confirm cyclization.

Application B: Asymmetric Dynamic Kinetic Resolution (DKR)

For chiral drug synthesis, the C3 ketone can be reduced to a C3-alcohol with simultaneous setting of the C4 stereocenter via Dynamic Kinetic Resolution (DKR).

  • Reagent: Ruthenium-Noyori catalyst or engineered Ketoreductases (KREDs).

  • Outcome: Converts the racemic β-keto ester into a single diastereomer (typically cis-3-hydroxy-4-carboxylate) with high enantiomeric excess (>95% ee).

  • Advantage of N-Acetyl: The acetyl group provides steric rigidity different from the bulky Boc/Benzyl groups, often altering the stereochemical outcome of enzyme-mediated reductions.

Visualizations

Diagram 1: Synthetic Pathways from the Scaffold

This diagram illustrates the divergent synthesis capabilities of the molecule.

ReactionPathways Scaffold Methyl 1-acetyl-3-oxopiperidine- 4-carboxylate Amidines Amidines/Urea (Base) Scaffold->Amidines Condensation Hydrazine Hydrazines Scaffold->Hydrazine Cyclization RuCat Ru-Catalyst/H2 (DKR) Scaffold->RuCat Asym. Hydrogenation PyridoPyr Pyrido[3,4-d]pyrimidines (Kinase Inhibitors) Amidines->PyridoPyr - 2 H2O Pyrazoles Fused Pyrazoles (Anti-inflammatory) Hydrazine->Pyrazoles - H2O, - MeOH ChiralAlc Chiral 3-Hydroxy- 4-carboxylates RuCat->ChiralAlc >95% ee

Caption: Divergent synthetic utility of the N-acetyl-3-oxopiperidine scaffold into three major pharmaceutical classes.

Diagram 2: Protecting Group Decision Matrix

A logic gate for selecting the correct N-protecting group for your workflow.

DecisionMatrix Start Start: Select Scaffold Q1 Is the N-acyl group part of the final drug? Start->Q1 Yes1 Use N-Acetyl (Atom Economy) Q1->Yes1 Yes No1 Is the reaction strongly basic (e.g. NaH)? Q1->No1 No Yes2 Use N-Benzyl (Max Stability) No1->Yes2 Yes No2 Do you need orthogonal acid deprotection? No1->No2 No Yes3 Use N-Boc (Acid Labile) No2->Yes3 Yes No3 Use N-Cbz or N-Fmoc No2->No3 No

Caption: Decision tree for selecting N-Acetyl vs. N-Benzyl/N-Boc based on reaction conditions and target structure.

References

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.Google Patents. (Methodology for N-benzyl analog synthesis, applicable to N-acetyl variants).
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health (PMC). (Discusses piperidine ester stability and N-protecting group strategies). [Link]

  • Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. (General protocol for beta-keto ester piperidine synthesis and condensation). [Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au. (Details on Dynamic Kinetic Resolution of 3-oxopiperidine carboxylates). [Link]

  • Product Class 19: Pyridopyrimidines. Thieme Connect. (authoritative source on condensing 3-oxopiperidine-4-carboxylates to form fused heterocycles). [Link]

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